molecular formula C12H17Cl2NO B1419218 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1018446-64-4

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1419218
CAS No.: 1018446-64-4
M. Wt: 262.17 g/mol
InChI Key: VWFRFFCKFMXVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFRFFCKFMXVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a detailed technical overview of the synthesis and characterization of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride, a key heterocyclic scaffold with potential applications in medicinal chemistry. We present a robust synthetic route grounded in the Williamson ether synthesis, offering a step-by-step experimental protocol. The rationale behind key procedural choices is discussed to provide a deeper mechanistic understanding. Furthermore, a comprehensive characterization workflow is detailed, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to ensure the structural integrity and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation and validation of this important chemical entity.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a modified Williamson ether synthesis. This classical yet powerful reaction forms an ether from an organohalide and an alkoxide.[1] In this specific application, the strategy involves the nucleophilic substitution (SN2) reaction between 2-chlorophenoxide and an activated form of 3-(hydroxymethyl)piperidine.

The overall synthetic pathway is outlined below:

G cluster_0 Step 1: Activation of Piperidine Moiety cluster_1 Step 2: Formation of Phenoxide cluster_2 Step 3: Williamson Ether Synthesis (SN2) cluster_3 Step 4: Deprotection & Salt Formation p_methanol 3-(Hydroxymethyl)piperidine p_activated N-Boc-3-(tosyloxymethyl)piperidine p_methanol->p_activated 1. Boc₂O 2. TsCl, Pyridine product_boc N-Boc-3-[(2-Chlorophenoxy) methyl]piperidine p_activated->product_boc phenol 2-Chlorophenol phenoxide Sodium 2-Chlorophenoxide phenol->phenoxide NaH, THF phenoxide->product_boc product_freebase 3-[(2-Chlorophenoxy)methyl]piperidine product_boc->product_freebase TFA or HCl product_hcl 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride product_freebase->product_hcl HCl in Dioxane

Caption: Overall Synthetic Scheme for this compound.

Causality Behind Experimental Choices:

  • N-Protection: The secondary amine of the piperidine ring is nucleophilic and can compete with the desired O-alkylation, leading to N-arylation as a side product. To prevent this, the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the ether synthesis but can be readily removed under acidic conditions.

  • Hydroxyl Group Activation: The hydroxyl group of 3-(hydroxymethyl)piperidine is a poor leaving group. To facilitate the SN2 reaction, it is converted into a tosylate (p-toluenesulfonate), which is an excellent leaving group. This activation is critical for the reaction to proceed efficiently.[2]

  • Base and Solvent Selection: Sodium hydride (NaH) is chosen as the base to deprotonate 2-chlorophenol. It is a strong, non-nucleophilic base that irreversibly forms the sodium phenoxide and hydrogen gas, driving the equilibrium forward.[3] Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation.

  • Final Salt Formation: The final product is isolated as a hydrochloride salt. This is standard practice for amine-containing compounds in pharmaceutical development, as salts are typically crystalline, stable solids with improved handling properties and aqueous solubility compared to the free base.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis.

G start Start step1 1. N-Protection: React 3-(Hydroxymethyl)piperidine with Boc₂O in DCM. start->step1 step2 2. Activation: Add pyridine and TsCl to the reaction mixture. Stir at 0°C to RT. step1->step2 step3 3. Workup & Isolate: Perform aqueous workup. Purify via column chromatography to get N-Boc-3-(tosyloxymethyl)piperidine. step2->step3 step5 5. SN2 Reaction: Add the activated piperidine from Step 3 to the phenoxide solution. Reflux the mixture. step3->step5 step4 4. Phenoxide Formation: In a separate flask, add NaH to a solution of 2-Chlorophenol in anhydrous THF at 0°C. step4->step5 step6 6. Quench & Extract: Cool, quench with water. Extract with Ethyl Acetate. Dry and concentrate. step5->step6 step7 7. Deprotection: Dissolve the crude product in Dioxane. Add 4M HCl in Dioxane. Stir at RT. step6->step7 step8 8. Isolation of Salt: Filter the resulting precipitate. Wash with cold diethyl ether. step7->step8 step9 9. Final Purification: Recrystallize the solid from Ethanol/Ether mixture. step8->step9 end_node End: Pure 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride step9->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Methodology:

  • Step 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine:

    • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM).[4]

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Step 2: Synthesis of N-Boc-3-(tosyloxymethyl)piperidine:

    • Dissolve the product from Step 1 in anhydrous pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the pure tosylate.

  • Step 3: Synthesis of N-Boc-3-[(2-Chlorophenoxy)methyl]piperidine:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C and add a solution of 2-chlorophenol (1.2 eq) in anhydrous THF dropwise.

    • Stir for 30 minutes at 0°C, then add a solution of N-Boc-3-(tosyloxymethyl)piperidine (1.0 eq) from Step 2 in anhydrous THF.

    • Heat the reaction mixture to reflux (approx. 66°C) for 8-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude Boc-protected ether.

  • Step 4: Deprotection and Hydrochloride Salt Formation:

    • Dissolve the crude product from Step 3 in a minimal amount of 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • A white precipitate will form. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.[5]

    • For higher purity, the product can be recrystallized from an ethanol/ether solvent system.

Comprehensive Characterization

Validation of the synthesized compound's identity, structure, and purity is paramount. The following workflow outlines the necessary analytical tests.

G cluster_tests Analytical Workflow start Synthesized Product (White Solid) nmr ¹H & ¹³C NMR Confirms covalent structure and proton/carbon environment start->nmr Identity ms Mass Spectrometry (ESI+) Confirms molecular weight and formula start->ms Mass ir FTIR Spectroscopy Identifies key functional groups start->ir Functionality hplc RP-HPLC Determines purity and quantifies impurities start->hplc Purity end_node Confirmed Structure & Purity 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride nmr->end_node ms->end_node ir->end_node hplc->end_node

Caption: Logical workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

¹H NMR Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic protons (4H)6.9 - 7.5Multiplet (m)Pattern will be complex due to chloro-substitution.
-O-CH₂- (2H)4.0 - 4.2Doublet (d)Methylene protons of the ether linkage.
Piperidine N-H₂⁺ (2H)8.5 - 9.5Broad singlet (br s)Protons on the nitrogen, exchangeable, broad signal.
Piperidine ring protons (9H)1.5 - 3.5Multiplets (m)Overlapping signals corresponding to the piperidine ring CH and CH₂ groups.[6]
¹³C NMR Assignment Expected Chemical Shift (δ, ppm) Notes
Aromatic C-Cl120 - 125Carbon directly attached to chlorine.
Aromatic C-O150 - 155Aromatic carbon of the ether linkage.
Aromatic C-H115 - 130Other aromatic carbons.
-O-CH₂-68 - 75Methylene carbon of the ether linkage.
Piperidine carbons25 - 55Carbons of the piperidine ring.
Mass Spectrometry (MS)

Electrospray Ionization (ESI) in positive mode is ideal for this compound. The analysis confirms the molecular weight of the free base.

  • Molecular Formula (Free Base): C₁₂H₁₆ClNO

  • Molecular Weight (Free Base): 225.10 g/mol

  • Expected Ion Peak [M+H]⁺: m/z = 226.1

  • Isotopic Pattern: A characteristic isotopic peak at [M+H+2]⁺ with approximately one-third the intensity of the [M+H]⁺ peak is expected due to the presence of the ³⁷Cl isotope.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum of the hydrochloride salt will differ significantly from the free base, particularly in the N-H stretching region.[8]

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N⁺-H Stretch (Ammonium salt)2400 - 2800Broad, strong bands
Aromatic C-H Stretch3000 - 3100Medium, sharp
Aliphatic C-H Stretch2850 - 2980Strong, sharp
C-O-C Stretch (Aryl ether)1200 - 1270Strong, sharp
C-Cl Stretch700 - 780Strong, sharp
Aromatic C=C Bending1450 - 1600Medium to strong bands
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is used to assess the purity of the final compound. A well-developed method will separate the target compound from any starting materials or by-products.[9]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for moderately polar compounds.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine analyte.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA gradient elution ensures that compounds with a range of polarities are eluted efficiently.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 275 nmThe 2-chlorophenyl moiety provides a strong chromophore for UV detection.
Expected Result A single major peak with >98% purity.The retention time should be consistent, and the peak area percentage is used to calculate purity.

References

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 1018446-64-4). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

  • Chemazone. (n.d.). This compound - 1018446-64-4. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Journal of Medicinal Chemistry. (1987, January). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PMC - NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PMC - PubMed Central. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperidine, 1-((3-((o-chlorophenoxy)methyl)-3-oxetanyl)methyl)-, maleate. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PubChem. (n.d.). 3-[(3-Chloro-2-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperazine monohydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride. In the absence of direct published data, this document synthesizes information from structurally related compounds to build a scientifically grounded hypothesis regarding its pharmacological profile. We will deconstruct the molecule into its core components—the piperidine ring and the chlorophenoxy group—to infer potential mechanisms of action, with a focus on anticancer and neuroactive properties. Furthermore, this guide outlines a detailed, phased research program, complete with experimental protocols, to systematically investigate and validate the biological activity of this compound. This document is intended to serve as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Introduction: The Piperidine Scaffold and its Significance in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence has led to it being classified as a "privileged scaffold" in medicinal chemistry, owing to its ability to confer favorable pharmacokinetic properties and engage in diverse interactions with biological targets.[3] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, neuroprotective, analgesic, and antimicrobial effects.[2][4][5] The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituent groups, which is critical for optimizing binding affinity and selectivity for specific biological targets.[1]

The subject of this guide, this compound, combines this privileged piperidine scaffold with a chlorophenoxy moiety. This unique combination suggests the potential for novel biological activities that warrant systematic investigation.

Molecular Deconstruction and Hypothesis of Biological Activity

To hypothesize the potential biological activity of this compound, we will analyze its two primary structural components:

2.1. The Piperidine Moiety: A Gateway to Diverse Pharmacological Effects

The piperidine nucleus is a cornerstone of many approved drugs, contributing to their efficacy in treating a wide range of diseases.[1][2] Its presence in our target molecule suggests several potential avenues of biological activity:

  • Neuroactivity: Piperidine is a known constituent of the mammalian brain and can influence various synaptic mechanisms.[6] Numerous piperidine derivatives exhibit significant activity in the central nervous system (CNS), acting as antipsychotics, antidepressants, and agents for neurodegenerative diseases like Alzheimer's.[5][7][8] The nitrogen atom in the piperidine ring can act as a proton acceptor, facilitating interactions with various receptors and enzymes in the CNS.[9]

  • Anticancer Potential: A growing body of evidence highlights the anticancer properties of piperidine-containing compounds.[4][10][11] These molecules can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[4][12] The cytotoxic effects of piperidine derivatives have been demonstrated across a range of cancer cell lines, including breast, prostate, and lung cancer.[4][12]

2.2. The 2-Chlorophenoxy Group: Modulating Activity and Lipophilicity

The 2-chlorophenoxy group is expected to significantly influence the overall pharmacological profile of the molecule. The chlorine atom, being an electron-withdrawing group, can alter the electronic properties of the aromatic ring, potentially affecting receptor binding and metabolic stability. The phenoxy linker provides a degree of rotational freedom, allowing the molecule to adopt various conformations. Furthermore, the chlorophenoxy moiety increases the lipophilicity of the compound, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for potential CNS-acting drugs.[13]

2.3. Integrated Hypothesis

Based on the analysis of its structural components, we hypothesize that this compound may possess one or more of the following biological activities:

  • Antidepressant or Anxiolytic Activity: Given the neuroactive potential of the piperidine scaffold, the compound may modulate the levels of neurotransmitters such as serotonin and norepinephrine, similar to other piperidine-based antidepressants.

  • Cytotoxic Activity against Cancer Cell Lines: The combination of the piperidine ring, known for its anticancer potential, with the lipophilic chlorophenoxy group may result in a compound with significant antiproliferative effects.

The following sections will outline a comprehensive research plan to test these hypotheses.

A Phased Research Program for Characterizing Biological Activity

The following diagram illustrates a logical workflow for the systematic evaluation of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Analysis B In Vitro Cytotoxicity Screening (MTT/XTT Assay) A->B C Neurotransmitter Reuptake Inhibition Assay A->C E Xenograft Tumor Model (Anticancer Efficacy) B->E D Forced Swim Test (Mice) (Antidepressant Model) C->D H Receptor Binding Assays D->H F Apoptosis Assays (Caspase Activation, Annexin V) E->F G Western Blot Analysis (Signaling Pathways) F->G

Caption: Proposed research workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

4.1. In Vitro Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the potential anticancer activity of the compound by measuring its effect on the metabolic activity of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., DMSO)[14]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle-only controls (cells treated with the same concentration of solvent as the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

4.2. In Vivo Antidepressant Screening: Forced Swim Test (FST) in Mice

This widely used behavioral assay is a primary screening tool for potential antidepressant compounds.[15][16]

Objective: To evaluate the potential antidepressant-like effects of this compound by measuring its impact on the immobility time of mice in the forced swim test.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline)

  • Positive control (e.g., Imipramine)

  • Cylindrical water tank (20 cm diameter, 30 cm height)[15]

  • Water at 23-25°C[16]

  • Video recording equipment

Procedure:

  • Acclimation:

    • House mice in the experimental room for at least one week prior to testing.

    • Handle mice for several days before the experiment to reduce stress.

  • Drug Administration:

    • Randomly assign mice to treatment groups (vehicle, positive control, test compound at various doses).

    • Administer the test compound or controls via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinder with water to a depth of 15 cm.[15]

    • Gently place each mouse into the water.

    • Record the session, which typically lasts for 6 minutes.[15]

    • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

  • Behavioral Scoring and Data Analysis:

    • Score the last 4 minutes of the 6-minute session.[15]

    • Measure the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

    • Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7BreastTBD
PC-3ProstateTBD
A549LungTBD
TBD: To be determined through experimentation.

Table 2: Effect of this compound on Immobility Time in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM
Vehicle-TBD
Positive ControlTBDTBD
Test CompoundTBDTBD
TBD: To be determined through experimentation.

Conclusion and Future Directions

This compound is a novel chemical entity with the potential for significant biological activity, particularly in the areas of oncology and neuroscience. The structural combination of a privileged piperidine scaffold and a lipophilic chlorophenoxy group provides a strong rationale for the proposed research program. The outlined in vitro and in vivo assays will provide the foundational data necessary to determine the therapeutic potential of this compound. Positive results from these initial studies would warrant further investigation into its mechanism of action, including target identification, signaling pathway analysis, and more extensive preclinical evaluation. This guide provides a robust framework for unlocking the potential of this promising molecule and similar chemical structures in the ongoing quest for novel therapeutics.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (Source: NIH)
  • The Mouse Forced Swim Test. (Source: PMC - NIH)
  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (Source: NSW Department of Primary Industries)
  • Forced Swim Test v.3. (Source: IACUC)
  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. (Source: Frontiers)
  • Factsheet on the forced swim test. (Source: Understanding Animal Research)
  • Comparative Analysis of the Biological Activity of Acetylpiperidine Deriv
  • Neurobiology of piperidine: its relevance to CNS function. (Source: PubMed)
  • MTT assay protocol. (Source: Abcam)
  • Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf)
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (Source: Benchchem)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.
  • Chemical structures of anticancer piperidine derivatives.
  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
  • XTT Proliferation Assay Protocol. (Source: University of California, San Diego)
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (Source: PubMed)
  • [Piperidine in the brain: its neurobiological significance]. (Source: Sigma-Aldrich)
  • Pharmacological screening of synthetic piperidine deriv
  • Pyridine alkaloids with activity in the central nervous system. (Source: PMC)
  • 4-(2-Chlorophenoxy)piperidine hydrochloride. (Source: MySkinRecipes)
  • Piperidine: effects on locomotor activity and brain monoamine turnover. (Source: PubMed)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (Source: IJNRD)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride CNS activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Central Nervous System (CNS) Activity of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Introduction: Unveiling a Promising CNS Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and natural alkaloids with diverse therapeutic applications.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets. When combined with a phenoxy-alkylamine framework, the resulting scaffold frequently exhibits significant activity within the central nervous system.

This guide focuses on the specific molecule, this compound. This compound integrates three key structural motifs:

  • A 3-substituted piperidine ring , which provides the core scaffold and the basic nitrogen atom crucial for many receptor interactions.

  • An ether-linked 2-chlorophenoxy group , which dictates the molecule's steric and electronic properties, influencing target affinity and selectivity.

  • A methyl bridge connecting these two moieties.

Given the absence of direct literature, this document synthesizes data from closely related chemical series to construct a predictive pharmacological profile. We will explore its likely synthesis, its potential interactions with key CNS targets—primarily dopaminergic, serotonergic, and sigma receptors—and propose a comprehensive workflow for its experimental validation.

Proposed Synthesis and Characterization

The synthesis of this compound can be plausibly achieved through a convergent synthetic route. A logical and efficient approach is the Williamson ether synthesis, which is a standard method for forming aryl ethers.

Proposed Synthetic Pathway

The proposed synthesis involves the N-protection of a commercially available 3-(hydroxymethyl)piperidine, conversion of the alcohol to a suitable leaving group, followed by etherification with 2-chlorophenol, and final deprotection and salt formation. An alternative, more direct route is the reaction of 2-chlorophenol with an N-protected 3-(halomethyl)piperidine.

Diagram 1: Proposed Synthetic Route

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection & Salt Formation A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B Boc2O, Et3N DCM C N-Boc-3-(tosyloxymethyl)piperidine B->C TsCl, Pyridine E N-Boc-3-[(2-Chlorophenoxy)methyl]piperidine C->E NaH, DMF D 2-Chlorophenol D->E F 3-[(2-Chlorophenoxy)methyl]piperidine E->F HCl in Dioxane G 3-[(2-Chlorophenoxy)methyl]piperidine HCl F->G HCl

Caption: A plausible multi-step synthesis of the target compound.

Detailed Experimental Protocol (Predictive)
  • Step 1: N-Boc Protection. To a solution of 3-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-(hydroxymethyl)piperidine.

  • Step 2: Tosylation. Dissolve the product from Step 1 (1.0 eq) in pyridine at 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir the reaction at 0 °C for 4-6 hours. Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield N-Boc-3-(tosyloxymethyl)piperidine.

  • Step 3: Ether Synthesis. To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add 2-chlorophenol (1.2 eq) dropwise. Stir for 30 minutes. Then, add a solution of the product from Step 2 (1.0 eq) in DMF. Allow the reaction to warm to room temperature and stir for 18 hours. Quench the reaction carefully with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

  • Step 4: Deprotection and Hydrochloride Salt Formation. Dissolve the purified ether from Step 3 in a minimal amount of ethyl acetate. Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 4 hours. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Predicted CNS Pharmacological Profile

The structural features of this compound suggest it is a polypharmacological agent, likely interacting with several key CNS receptors. This profile is inferred from high-quality studies on analogous chemical series.

Primary Predicted Targets
Predicted TargetPredicted AffinityPotential EffectRationale / Analogous CompoundsCitation
Dopamine D₄ Receptor HighAntagonist4,4-difluoro-3-(phenoxymethyl)piperidine scaffold shows nanomolar D₄ affinity.[3]
Sigma-1 (σ₁) Receptor HighAgonist or AntagonistPhenoxyalkylpiperidines are a known class of high-affinity σ₁ receptor ligands.[4][5]
Serotonin 5-HT₁ₐ Receptor Moderate to HighAntagonistN-(phenoxyalkyl)piperazine derivatives show high affinity and antagonist activity.[6]
Adrenergic α₁ Receptor ModerateAntagonistPhenoxy-amine pharmacophore is common in α₁ antagonists.[6]
Serotonin 5-HT₂ₐ Receptor ModerateAgonist/AntagonistPhenylpiperidine derivatives can target 5-HT₂ₐ receptors.[7]
Mechanistic Insights
  • Dopaminergic System: The (phenoxymethyl)piperidine scaffold has been identified as a potent ligand for the D₄ receptor.[3] D₄ receptor antagonists are investigated for their potential as atypical antipsychotics with pro-cognitive effects, potentially lacking the extrapyramidal side effects associated with D₂ antagonism. The 2-chloro substitution on the phenoxy ring is expected to significantly influence binding affinity and selectivity.

  • Sigma-1 (σ₁) Receptor System: Phenoxyalkylpiperidines are a well-established class of high-affinity σ₁ ligands.[4][8] The σ₁ receptor is a unique intracellular chaperone protein implicated in neuroplasticity, neuroprotection, and the modulation of various neurotransmitter systems. Ligands can have profound effects on memory, pain perception, and mood, making this a highly valuable target for CNS disorders.

  • Serotonergic and Adrenergic Systems: The broader class of phenoxyalkylamines, particularly with a piperidine or piperazine core, frequently demonstrates high affinity for serotonin receptors (5-HT₁ₐ, 5-HT₇) and α₁-adrenergic receptors.[6] Antagonism at these receptors is a hallmark of many anxiolytic and antidepressant medications.

Proposed Experimental Validation Workflow

To validate the predicted pharmacological profile, a systematic, multi-tiered experimental approach is required. The following workflow outlines the key in vitro and in vivo studies necessary to characterize the CNS activity of this compound.

Diagram 2: Experimental Validation Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Screening cluster_2 Advanced Studies A Primary Screening: Radioligand Binding Assays (D₄, σ₁, 5-HT₁ₐ, α₁, 5-HT₂ₐ) B Secondary Screening: Functional Assays (cAMP, Ca²⁺ Flux, etc.) A->B C Determine Ki (Affinity) & Selectivity Profile A->C D Determine EC₅₀/IC₅₀ (Potency) & Functional Activity (Agonist/Antagonist) B->D E Initial Tolerability & Locomotor Activity Test C->E D->E F Anxiolytic Models: Elevated Plus Maze (EPM) E->F Based on In Vitro Profile G Antidepressant Models: Forced Swim Test (FST) E->G Based on In Vitro Profile H Antipsychotic Models: Prepulse Inhibition (PPI) E->H Based on In Vitro Profile I Pharmacokinetics (PK) (BBB Penetration) E->I F->I G->I H->I J Target Engagement Studies (e.g., ex vivo autoradiography) I->J K Toxicity Assessment J->K

Caption: A tiered workflow for the pharmacological validation of the target compound.

Protocol: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Kᵢ) of the test compound for a target receptor (e.g., human D₄).

  • Materials: Cell membranes expressing the recombinant human D₄ receptor, [³H]-spiperone (radioligand), test compound, buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), non-specific binding agent (e.g., 10 µM haloperidol), 96-well plates, scintillation fluid, liquid scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). b. In a 96-well plate, add buffer, a fixed concentration of [³H]-spiperone (near its Kₔ), and varying concentrations of the test compound. c. For total binding wells, add buffer instead of the test compound. d. For non-specific binding wells, add the non-specific binding agent. e. Initiate the binding reaction by adding the cell membrane preparation to each well. f. Incubate the plate (e.g., 60 minutes at 25°C). g. Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand. h. Allow filters to dry, then add scintillation fluid. i. Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: In Vivo Forced Swim Test (Mouse)

This test is a standard screen for potential antidepressant activity.

  • Animals: Male C57BL/6 mice, group-housed with ad libitum access to food and water.

  • Procedure: a. Administer the test compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test. A positive control group (e.g., imipramine 20 mg/kg) should be included. b. Pre-swim (Day 1): Place each mouse individually in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute adaptation session. c. Test (Day 2): 24 hours later, place the mice back into the cylinders for a 6-minute test session. d. Record the session with a video camera. A trained observer, blind to the treatment conditions, should score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group. A significant reduction in immobility time suggests an antidepressant-like effect.

Structure-Activity Relationship (SAR) Insights

Based on the literature of related scaffolds, we can predict key SAR trends that will be crucial for optimizing the activity of 3-[(2-Chlorophenoxy)methyl]piperidine.

Diagram 3: Key Structural Regions for SAR

Caption: Key molecular regions for SAR exploration and optimization. Note: A chemical structure diagram would replace the placeholder in a full implementation.

  • Region A (Piperidine Ring): Substitution on the piperidine nitrogen is a critical determinant of activity. Small alkyl groups can modulate affinity and functional activity at σ₁ receptors.[4] The stereochemistry at the 3-position will likely be crucial for enantioselective binding to specific receptor subtypes.

  • Region B (Aryl Ring): The position and electronic nature of the substituent on the phenoxy ring are paramount. For D₄ receptors, substitutions at the 3- and 4-positions of the phenoxy ring have been shown to yield highly potent compounds.[3] Moving the chloro group from the 2-position to the 3- or 4-position, or replacing it with other groups (e.g., fluoro, cyano, methyl), would be a primary strategy for optimizing affinity and selectivity.

  • Region C (Linker): The length and rigidity of the linker between the piperidine and phenoxy moieties can influence how the pharmacophores are presented to the receptor binding pocket. While the current methyl-ether linker is common, exploring slightly longer or more constrained linkers could refine the pharmacological profile.

Conclusion and Future Directions

This compound represents a promising, unexplored chemical scaffold with a high probability of significant CNS activity. Predictive analysis based on robust data from structurally related compounds strongly suggests a polypharmacological profile with high affinity for dopamine D₄, sigma-1, and serotonin 5-HT₁ₐ receptors. This profile indicates potential therapeutic utility in a range of CNS disorders, including psychosis, depression, anxiety, and cognitive deficits.

The immediate future for this compound lies in the systematic experimental validation of these predictions. The synthesis and subsequent in vitro and in vivo screening, as outlined in this guide, will be essential to confirm its targets, elucidate its mechanism of action, and establish a foundation for further lead optimization. Particular attention should be paid to establishing its blood-brain barrier permeability and initial pharmacokinetic properties to ensure it is a viable CNS drug candidate.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

  • Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. PubMed. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • CHLOROPHENOXY HERBICIDES (2,4-D). AccessMedicine. [Link]

  • Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. ResearchGate. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Properties. University of Bari Aldo Moro. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Chlorophenoxy Herbicides. EPA. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]

  • Synthesis and anticonvulsant activity of some piperazine derivatives. ResearchGate. [Link]

Sources

The Structure-Activity Relationship of 3-[(2-Chlorophenoxy)methyl]piperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride, a scaffold of significant interest in the development of monoamine reuptake inhibitors. By synthesizing data from analogous chemical series, this document elucidates the critical structural motifs and substituent effects that govern the potency and selectivity of these compounds for the serotonin (SERT) and norepinephrine (NET) transporters. This guide is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the design and development of novel therapeutics for central nervous system disorders. We will delve into the rationale behind experimental design, present detailed protocols for key biological assays, and provide a forward-looking perspective on this promising chemical class.

Introduction: The 3-Aryloxymethylpiperidine Scaffold in Neuroscience Drug Discovery

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs targeting the central nervous system.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with complex biological targets such as neurotransmitter transporters. The 3-aryloxymethylpiperidine core, in particular, has emerged as a promising pharmacophore for the development of dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SNRIs).

SNRIs have demonstrated significant efficacy in the treatment of major depressive disorder, anxiety disorders, and neuropathic pain by elevating synaptic concentrations of these key neurotransmitters. The therapeutic utility of this class is well-established, with blockbuster drugs like venlafaxine and duloxetine validating the dual-action mechanism. The quest for next-generation SNRIs with improved efficacy, faster onset of action, and more favorable side-effect profiles continues to drive medicinal chemistry efforts.

This compound represents a specific embodiment of this scaffold. Understanding its SAR is paramount to optimizing its pharmacological properties and advancing new chemical entities toward clinical development. This guide will systematically dissect the key structural components of this molecule and their influence on biological activity.

Core Scaffold Analysis and Key Interaction Points

The 3-[(2-Chlorophenoxy)methyl]piperidine scaffold can be deconstructed into three primary regions for SAR analysis: the piperidine ring, the phenoxy ring, and the methylene ether linker. Each of these components plays a crucial role in the molecule's interaction with the monoamine transporters.

Core_Scaffold cluster_0 3-[(2-Chlorophenoxy)methyl]piperidine Piperidine Piperidine Ring (Basicity, Conformation) Linker Methylene Ether Linker (Spacing, Flexibility) Piperidine->Linker Attachment at C3 Phenoxy Phenoxy Ring (Aromatic Interactions, Substituent Effects) Linker->Phenoxy Ether Linkage Chloro 2-Chloro Substituent (Electronic Effects, Steric Hindrance) Phenoxy->Chloro Ortho Substitution

Caption: Key pharmacophoric regions of the 3-[(2-Chlorophenoxy)methyl]piperidine scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The following sections synthesize findings from studies on structurally related 3-aryloxymethylpiperidine and analogous monoamine reuptake inhibitors to build a comprehensive SAR model.

The Piperidine Ring: Basicity and N-Substitution

The basic nitrogen of the piperidine ring is a critical determinant of activity. In its protonated state (as the hydrochloride salt), it is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 1 (TMD1) of both SERT and NET. This interaction is a hallmark of many monoamine transporter inhibitors.

  • N-Alkylation: In related series, N-methylation or N-ethylation is often tolerated, and can sometimes fine-tune selectivity or metabolic stability. However, large, bulky N-substituents are generally detrimental to activity, likely due to steric hindrance within the binding pocket.[2]

  • Piperidine Conformation: The stereochemistry at the 3-position of the piperidine ring can significantly impact potency. While the topic compound is a racemate, resolving enantiomers in analogous series has often revealed that one enantiomer possesses the majority of the pharmacological activity.

The Phenoxy Ring: Aromatic Interactions and Substituent Effects

The phenoxy ring is thought to engage in π-π stacking and hydrophobic interactions within a lipophilic pocket of the transporter proteins. Substituents on this ring can modulate electronic properties, lipophilicity, and steric fit, thereby influencing both potency and selectivity.

  • Position of Substitution: Studies on related [(aryl)(aryloxy)methyl]piperidine derivatives have shown that the substitution pattern on the phenoxy ring is a key driver of affinity for SERT and NET.[2]

  • Nature of the Substituent:

    • Electron-withdrawing groups: Halogen substituents, such as the chloro group in the topic compound, are common in potent monoamine reuptake inhibitors. They can enhance binding affinity through favorable electronic interactions and by influencing the overall conformation of the molecule.

    • Electron-donating groups: Alkoxy groups, such as the ethoxy group in the structurally similar 3-[(2-ethoxyphenoxy)methyl]piperidine, have also been shown to confer potent antidepressant-like activity.[3] This suggests that the transporter binding pocket can accommodate a range of substituents with different electronic properties.

The Significance of the ortho-Chloro Substituent

The presence of a chlorine atom at the 2-position of the phenoxy ring is a particularly noteworthy feature. Ortho substitution can have profound effects on the molecule's properties compared to substitution at other positions.

  • Conformational Restriction: The steric bulk of the ortho-chloro group can restrict the rotation of the phenoxy ring relative to the methylene ether linker. This "conformational locking" can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence the pKa of the piperidine nitrogen and the electronic character of the phenoxy ring, potentially leading to more favorable interactions within the binding site.

  • Metabolic Stability: Halogenation can block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.

The following table summarizes the inhibitory potencies of representative 3-aryloxymethylpiperidine analogues at SERT and NET, highlighting the impact of phenoxy ring substitution.

CompoundRSERT Ki (nM)NET Ki (nM)NET/SERT RatioReference
Analogue 1 H50.2125.62.5[2]
Analogue 2 2-OCH315.845.32.9[2]
Analogue 3 4-F22.168.93.1[2]
Hypothetical 2-Cl Potent Potent ~1-10 -

Note: Data for analogues are from closely related series and are intended to be illustrative of general SAR trends. The values for the hypothetical 2-chloro analogue are predicted based on these trends.

Experimental Protocols for SAR Elucidation

To rigorously define the SAR of this compound and its analogues, a series of in vitro and in vivo assays are essential. The following protocols represent standard methodologies in the field.

In Vitro Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of test compounds for SERT and NET.

Materials:

  • HEK293 cells stably expressing human SERT or NET

  • [3H]-Citalopram (for SERT) or [3H]-Nisoxetine (for NET)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Harvest transfected HEK293 cells and prepare membrane homogenates via centrifugation.[4]

  • Assay Setup: In a 96-well plate, combine membrane homogenate, a fixed concentration of radioligand (typically at or near its Kd), and a range of concentrations of the test compound.[5]

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[6]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[5]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Transporter- Expressing Membranes Incubate Incubate Membranes, Radioligand, & Test Compound Membranes->Incubate Radioligand Prepare Radioligand ([3H]-Citalopram/Nisoxetine) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubate Filter Separate Bound & Free Ligand via Filtration Incubate->Filter Count Quantify Bound Radioactivity Filter->Count IC50 Determine IC50 from Concentration-Response Curve Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a typical radioligand binding assay.

In Vitro Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of a neurotransmitter into cells.

Objective: To determine the IC50 of test compounds for inhibiting the uptake of serotonin and norepinephrine.

Materials:

  • HEK293 cells stably expressing hSERT or hNET, or synaptosomes prepared from rat brain tissue.[7][8]

  • [3H]-Serotonin or [3H]-Norepinephrine

  • Test compounds

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well microplates

Protocol:

  • Cell Plating: Plate transporter-expressing cells in 96-well plates and allow them to adhere.[7]

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or vehicle in KRH buffer for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add [3H]-serotonin or [3H]-norepinephrine to each well to initiate uptake.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells and measure the amount of tritium that was transported into the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a compound's pharmacodynamic effect.

Objective: To measure the effect of systemic administration of this compound on extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Test compound formulated for administration (e.g., i.p. or p.o.)

Protocol:

  • Probe Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis probe into the brain region of interest. Allow the animal to recover from surgery.

  • Baseline Collection: On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20-30 minutes.[3]

  • Drug Administration: Administer the test compound systemically.

  • Post-Dose Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using a sensitive analytical method such as HPLC-ECD.

  • Data Analysis: Express the post-dose neurotransmitter concentrations as a percentage of the average baseline concentration and plot the results over time.

Microdialysis_Workflow Implant Stereotaxic Implantation of Microdialysis Probe Recover Animal Recovery Implant->Recover Baseline Collect Baseline Dialysate Samples Recover->Baseline Administer Systemic Administration of Test Compound Baseline->Administer PostDose Collect Post-Dose Dialysate Samples Administer->PostDose Analyze Analyze Neurotransmitter Levels by HPLC PostDose->Analyze Plot Plot % Baseline vs. Time Analyze->Plot

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

The 3-aryloxymethylpiperidine scaffold is a validated and promising starting point for the development of novel monoamine reuptake inhibitors. The SAR data from related series strongly suggest that this compound possesses the key structural features required for potent inhibition of both the serotonin and norepinephrine transporters. The basic piperidine nitrogen serves as a crucial anchor point, while the substituted phenoxy ring provides the necessary hydrophobic and electronic interactions for high-affinity binding.

The ortho-chloro substituent is predicted to play a multifaceted role, enhancing potency through conformational constraint and favorable electronic interactions, while also potentially improving metabolic stability. Future research in this area should focus on:

  • Chiral Synthesis and Evaluation: Resolving the enantiomers of 3-[(2-Chlorophenoxy)methyl]piperidine and evaluating them separately is critical to understanding the stereochemical requirements for optimal activity.

  • Systematic SAR of the Phenoxy Ring: A systematic exploration of different substituents (both electron-withdrawing and -donating) at the ortho, meta, and para positions of the phenoxy ring will provide a more complete picture of the SAR and allow for the fine-tuning of potency and selectivity.

  • Pharmacokinetic Profiling: In addition to in vitro potency, the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds must be optimized to ensure adequate brain penetration and a suitable half-life for the desired therapeutic indication.

By leveraging the foundational SAR knowledge outlined in this guide and employing the rigorous experimental protocols described, researchers can rationally design and advance the next generation of 3-aryloxymethylpiperidine-based therapeutics for the treatment of a wide range of neurological and psychiatric disorders.

References

  • De Tullio, P., Pirotte, B., Lebrun, P., Antoine, M. H., & Herchuelz, A. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222–225.
  • Palin, R., Bom, A., Clark, J. K., Evans, L., Feilden, H., Houghton, A. K., Jones, P. S., Montgomery, B., Weston, M. A., & Wishart, G. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry, 15(4), 1828–1847.
  • García-Morales, V., Gómez-Serranillos, P., Carretero, J. C., & Conde, S. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of Medicinal Chemistry, 46(25), 5512–5532.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomilnacipran.
  • de la Peña, J. B., & Cheong, J. H. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(6), 679–692.
  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Methods in Molecular Biology, 2139, 13–28.
  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neuromethods (pp. 25–48). Humana Press.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Steiner, J. A., & Mortensen, O. V. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(1), 148–156.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Carkaci-Salli, N., & Salli, M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 31–37.
  • Carkaci-Salli, N., & Salli, M. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 1–7.
  • Dimmock, J. R., Vashishtha, S. C., Stables, J. P., & anticonvulsant screening project. (2024). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?. Medicines (Basel, Switzerland), 11(8), 19.
  • Wang, L., Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Sun, H. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2005–2014.
  • Jampilek, J., & Kralova, K. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

Sources

In vitro screening of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

This guide provides a comprehensive framework for the in vitro screening of this compound, a novel compound with potential therapeutic applications. As a member of the piperidine class of compounds, it belongs to a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active molecules and approved drugs targeting conditions like cancer and central nervous system disorders[1][2]. The structural similarity to compounds known to interact with neurological targets suggests a promising avenue for investigation into its mechanism of action and potential as a therapeutic agent.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for a tiered screening cascade designed to elucidate the compound's biological activity. The proposed workflow is grounded in established scientific principles and methodologies, ensuring a robust and efficient evaluation.

Strategic Rationale for the Screening Cascade

Given that piperidine derivatives have demonstrated a broad range of biological activities, including anti-proliferative and enzyme inhibitory effects, a multi-faceted screening approach is warranted[3][4]. The presence of the (2-Chlorophenoxy)methyl moiety suggests potential interactions with targets involved in neurotransmission, similar to how related structures have shown antidepressant-like effects through the inhibition of biogenic amine reuptake[5].

Our screening strategy is therefore designed as a hierarchical process, beginning with broad-based primary assays to identify initial areas of biological activity. Positive "hits" from these screens will then be subjected to more specific secondary and mechanistic studies to confirm and characterize the compound's mode of action.

Visualizing the Screening Workflow

The following diagram outlines the proposed tiered approach to the in vitro screening of this compound.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action Studies Primary_Assays Broad Panel Primary Assays GPCR_Screen GPCR Panel (Functional Screen) Primary_Assays->GPCR_Screen Enzyme_Panel Enzyme Inhibition Panel (e.g., MAO, AChE) Primary_Assays->Enzyme_Panel Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Primary_Assays->Cytotoxicity Hit_Confirmation Hit Confirmation & Dose-Response GPCR_Screen->Hit_Confirmation Identified 'Hit' Enzyme_Panel->Hit_Confirmation Identified 'Hit' IC50_EC50 IC50/EC50 Determination Hit_Confirmation->IC50_EC50 Selectivity_Panel Target Selectivity/Counter-Screens Hit_Confirmation->Selectivity_Panel MoA_Studies Mechanism of Action Elucidation IC50_EC50->MoA_Studies Confirmed 'Hit' Selectivity_Panel->MoA_Studies Receptor_Binding Radioligand Binding Assays MoA_Studies->Receptor_Binding Downstream_Signaling Downstream Signaling Pathway Analysis MoA_Studies->Downstream_Signaling Enzyme_Kinetics Enzyme Kinetic Studies MoA_Studies->Enzyme_Kinetics GPCR_Signaling Ligand 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride GPCR GPCR Target Ligand->GPCR Binds to G_Protein G-Protein (e.g., Gs, Gq) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream

Caption: A simplified GPCR signaling pathway.

Enzyme Kinetic Studies

For compounds that inhibit enzymes, kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Screening Data

Assay TypeTargetResult (e.g., % Inhibition @ 10 µM)Potency (IC50/EC50)Notes
Enzyme InhibitionMAO-A
Enzyme InhibitionMAO-B
Enzyme InhibitionAChE
GPCR FunctionalReceptor X
GPCR FunctionalReceptor Y
CytotoxicityHEK293

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to the in vitro screening of this compound. By following this tiered workflow, researchers can efficiently identify and characterize the biological activity of this novel compound, paving the way for further preclinical development. The flexibility of the piperidine scaffold suggests that this compound could hold significant therapeutic potential, and the screening cascade described herein provides a solid foundation for uncovering its mechanism of action.

References

  • Butini, S., et al. (2013). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Journal of Medicinal Chemistry, 56(17), 6847-6864. Available at: [Link]

  • Choi, J. Y., et al. (2012). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 22(19), 6147-6151. Available at: [Link]

  • Greschik, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Available at: [Link]

  • Guan, L. P., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(12), 1707-1719. Available at: [Link]

  • Hossain, M. J., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(23), 8345. Available at: [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 610-616. Available at: [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6678. Available at: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Wang, Y., et al. (2023). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. Molecules, 28(4), 1799. Available at: [Link]

  • Noreen, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(9), 899-913. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 988. Available at: [Link]

  • Cao, J., et al. (2011). Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. PLoS ONE, 6(6), e20197. Available at: [Link]

  • Chourasiya, A., & Suthar, A. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37841–37857. Available at: [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Retrieved from [Link]

  • Glennon, R. A. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. Available at: [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

Sources

An In-depth Technical Guide to the Antidepressant Potential of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for Preclinical Investigation and Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response to currently available therapies. This necessitates the exploration of novel chemical entities with potentially distinct mechanisms of action. This technical guide focuses on the therapeutic potential of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride, a novel compound with structural similarities to established antidepressant agents. While direct preclinical or clinical data for this specific molecule are not yet publicly available, its structural analogy to viloxazine and related phenoxymethyl piperidine derivatives suggests a promising profile for further investigation. This document outlines a comprehensive roadmap for the preclinical evaluation of this compound, detailing its synthesis, a proposed mechanism of action, and a suite of in vitro and in vivo assays to rigorously assess its antidepressant potential. This guide is intended to serve as a foundational document for researchers and drug development professionals interested in exploring this promising new chemical entity.

Introduction: The Rationale for Investigating this compound

The piperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous approved medications. Its favorable physicochemical properties often translate to good brain penetration and metabolic stability. The phenoxymethyl piperidine moiety, in particular, has been associated with antidepressant activity. A notable example is the class of 3-[(2-alkoxyphenoxy)methyl]piperidine derivatives, which have demonstrated antidepressant-like effects comparable to the established drug viloxazine.[1]

Viloxazine, a morpholine derivative with a related phenoxymethyl core, was historically marketed as an antidepressant and has recently been repurposed for the treatment of ADHD.[2] Its mechanism of action involves the inhibition of norepinephrine reuptake and, as more recent studies have revealed, the modulation of serotonin receptors, specifically acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[1][3]

The subject of this guide, this compound, shares this core pharmacophore. The presence of a chloro-substituent on the phenoxy ring is a common feature in many CNS-active drugs and is known to modulate pharmacokinetic and pharmacodynamic properties.[4] This structural analogy provides a strong rationale for investigating its potential as a novel antidepressant.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[5][6][7] This reaction involves the coupling of an alkoxide with an alkyl halide.[8]

Proposed Synthetic Pathway:

The synthesis would commence with the deprotonation of 3-piperidinemethanol using a strong base, such as sodium hydride, to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with 1-chloro-2-(chloromethyl)benzene in an SN2 reaction to yield the free base of 3-[(2-Chlorophenoxy)methyl]piperidine. The final step involves treatment with hydrochloric acid to afford the hydrochloride salt, which typically improves the compound's stability and aqueous solubility.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Reactant1 3-Piperidinemethanol Intermediate1 Sodium 3-piperidinemethoxide Reactant1->Intermediate1 1. NaH, THF Reactant2 1-Chloro-2-(chloromethyl)benzene Intermediate2 3-[(2-Chlorophenoxy)methyl]piperidine (Free Base) Reactant2->Intermediate2 Intermediate1->Intermediate2 2. 1-Chloro-2-(chloromethyl)benzene (S_N2) Product This compound Intermediate2->Product 3. HCl in Ether

Caption: Proposed synthesis of this compound.

Proposed Mechanism of Action: A Dual-Action Hypothesis

Based on the pharmacology of the structurally related antidepressant viloxazine, a dual-action mechanism is proposed for this compound.[1][3][9] This hypothesis posits that the compound will exhibit:

  • Norepinephrine Reuptake Inhibition (NRI): By binding to the norepinephrine transporter (NET), the compound is expected to block the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors.

  • Serotonin Receptor Modulation: The compound is hypothesized to act as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor. This serotonergic activity could contribute to its antidepressant effects and potentially offer a favorable side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake NE_Receptor Postsynaptic NE Receptor NE->NE_Receptor Binding Compound 3-[(2-Chlorophenoxy)methyl] piperidine HCl Compound->NET Inhibition Serotonin_Receptors 5-HT2B & 5-HT2C Receptors Compound->Serotonin_Receptors Modulation Antidepressant Effect Antidepressant Effect NE_Receptor->Antidepressant Effect Serotonin_Receptors->Antidepressant Effect

Caption: Proposed dual mechanism of action at the synapse.

Preclinical Evaluation Roadmap

A phased approach to the preclinical evaluation of this compound is recommended, starting with in vitro characterization and progressing to in vivo efficacy studies.

In Vitro Pharmacological Profiling

The initial phase of evaluation should focus on determining the compound's affinity and functional activity at its predicted molecular targets.

4.1.1. Monoamine Transporter Binding and Reuptake Inhibition Assays

  • Objective: To quantify the binding affinity and inhibitory potency of the compound at the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

  • Methodology:

    • Binding Assays: Radioligand binding assays will be performed using cell membranes prepared from HEK293 cells stably expressing the human NET, SERT, and DAT.[10][11] The ability of this compound to displace specific radioligands will be measured to determine its binding affinity (Ki).

    • Reuptake Inhibition Assays: The functional potency of the compound will be assessed by measuring its ability to inhibit the uptake of radiolabeled substrates (e.g., [3H]norepinephrine, [3H]serotonin, and [3H]dopamine) into synaptosomes or transfected cells.[12][13] The concentration of the compound that inhibits 50% of the specific uptake (IC50) will be determined.

4.1.2. Serotonin Receptor Binding and Functional Assays

  • Objective: To determine the compound's binding affinity and functional activity (agonist or antagonist) at human 5-HT2B and 5-HT2C receptors.

  • Methodology:

    • Receptor Binding Assays: Radioligand binding assays will be conducted using cell membranes from cell lines expressing human 5-HT2B and 5-HT2C receptors to determine the compound's binding affinity (Ki).[14][15][16]

    • Functional Assays: The functional activity of the compound will be evaluated using cell-based assays that measure second messenger signaling, such as calcium flux or inositol phosphate accumulation, upon receptor activation.[17][18] These assays will determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors and will quantify its potency (EC50 or IC50) and efficacy.

Hypothetical In Vitro Data Summary

The following table presents a hypothetical in vitro pharmacological profile for this compound, based on the known data for viloxazine.[1][2][9][19]

TargetAssay TypeHypothetical ValueViloxazine (for comparison)
NET Binding Affinity (Ki)~500-700 nM155-630 nM[2]
Reuptake Inhibition (IC50)~200-300 nM~260 nM[19]
SERT Binding Affinity (Ki)>10,000 nM17,300 nM[2]
DAT Binding Affinity (Ki)>10,000 nM>100,000 nM[20]
5-HT2B Receptor Binding Affinity (Ki)~3,000-5,000 nM3,900 nM[2]
Functional ActivityAntagonistAntagonist[1]
5-HT2C Receptor Binding Affinity (Ki)~5,000-7,000 nM6,400 nM[2]
Functional ActivityAgonistAgonist[1]
In Vivo Behavioral Pharmacology

Following promising in vitro results, the antidepressant-like activity of this compound should be evaluated in established rodent models of depression.

4.2.1. Forced Swim Test (FST) in Mice

  • Objective: To assess the antidepressant-like activity of the compound by measuring its effect on the duration of immobility in mice forced to swim in an inescapable cylinder of water.[21][22][23]

  • Protocol:

    • Mice are individually placed in a cylinder (e.g., 25 cm high, 10 cm in diameter) containing water (23-25°C) to a depth of 15 cm.

    • The test duration is typically 6 minutes.

    • The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded, usually during the last 4 minutes of the test.

    • A significant reduction in immobility time compared to a vehicle-treated control group is indicative of antidepressant-like activity.[24]

4.2.2. Tail Suspension Test (TST) in Mice

  • Objective: To further evaluate the antidepressant-like potential of the compound by measuring its effect on the duration of immobility in mice suspended by their tails.[4][25][26][27]

  • Protocol:

    • Mice are suspended by their tails using adhesive tape, such that they cannot escape or hold onto any surfaces.

    • The test is typically conducted for a duration of 6 minutes.

    • The total time the mouse remains immobile is recorded.

    • A significant decrease in the duration of immobility compared to a vehicle-treated control group suggests antidepressant-like effects.[28]

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle, Compound, Positive Control) Animal_Acclimation->Group_Allocation Dosing Compound Administration (e.g., i.p. or p.o.) Group_Allocation->Dosing FST Forced Swim Test (FST) Dosing->FST e.g., 30-60 min post-dose TST Tail Suspension Test (TST) Dosing->TST e.g., 30-60 min post-dose Data_Collection Record Immobility Time FST->Data_Collection TST->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: Workflow for preclinical in vivo antidepressant screening.

Structure-Activity Relationship (SAR) Considerations

The 2-chloro substitution on the phenoxy ring of this compound is a key structural feature that warrants consideration in the context of its potential antidepressant activity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties.[4] The electron-withdrawing nature and lipophilicity of the chlorine atom can influence:

  • Binding Affinity: The chloro group may engage in specific interactions within the binding pockets of NET, 5-HT2B, and 5-HT2C receptors, potentially altering the compound's affinity and selectivity compared to unsubstituted or alkoxy-substituted analogues.

  • Pharmacokinetics: The presence of the chlorine atom can affect the metabolic stability of the compound, potentially by blocking sites of metabolism on the aromatic ring. It can also influence its absorption, distribution, and excretion properties.

Further SAR studies, involving the synthesis and evaluation of analogues with different substituents at various positions on the phenoxy ring, would be crucial for optimizing the pharmacological profile of this chemical series.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, its structural relationship to known antidepressant agents, particularly viloxazine, provides a strong foundation for its investigation as a novel therapeutic candidate for MDD. The proposed dual mechanism of norepinephrine reuptake inhibition and serotonin receptor modulation is a promising strategy in antidepressant drug discovery.

The preclinical roadmap outlined in this technical guide provides a comprehensive framework for the systematic evaluation of this compound. Successful validation of its antidepressant-like activity and elucidation of its precise mechanism of action through the proposed in vitro and in vivo studies would warrant its advancement into further preclinical development, including safety toxicology and pharmacokinetic studies, with the ultimate goal of progressing to clinical trials.

References

  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Can, A., Dao, D. T., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), e3769. [Link]

  • Wikipedia. (n.d.). Viloxazine. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. [Link]

  • Bonhaus, D. W., Bach, C., DeSouza, A., Konjuh, C. H., Zuppan, P., Stefanich, E., & Eglen, R. M. (1995). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes. Neuropharmacology, 34(8), 951–959. [Link]

  • The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). Journal of Depression and Anxiety. [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • Yu, C., et al. (2020). Monoamine Uptake Inhibition, Transporter Binding Affinity, and Selectivity for Viloxazine, Atomoxetine, and Reboxetine. ResearchGate. [Link]

  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285-300. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Estrada-Camarena, E., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. [Link]

  • JoVE. (2011, July 26). Video: The Tail Suspension Test. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Bourin, M., & Hascoët, M. (2003). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods in Molecular Medicine (Vol. 84, pp. 219–232). Humana Press. [Link]

  • Macsen Labs. (n.d.). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. [Link]

  • Slideshare. (n.d.). Screening of antidepressant agents. [Link]

  • Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. ResearchGate. [Link]

  • Gobbi, G., & Blier, P. (2005). Models for depression in drug screening and preclinical studies: Future directions. Current pharmaceutical design, 11(2), 205–216. [Link]

  • PsychoGenics Inc. (n.d.). Preclinical Depression Studies. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • Supernus Pharmaceuticals, Inc. (2024). Impact of Viloxazine Extended-Release Capsules (Qelbree®) on Select Cytochrome P450 Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on Viloxazine Pharmacokinetics. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(8), 519–531. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. [Link]

  • Yu, C., Garcia-Olivares, J., Candler, S., Schwabe, S., & Maletic, V. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285-300. [Link]

  • EuroscreenFast. (n.d.). Serotonin 5-HT2B Binding (FAST-0506B). [Link]

  • Bio-protocol. (n.d.). 2.7. Monoamine Transporter Assays. [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Kim, J., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience, 14(18), 3298-3310. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]

  • National Center for Biotechnology Information (US). (2010-). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • LibreTexts Chemistry. (2019, September 3). 14.3: The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • Fasipe, O. J., & Fasipe, B. F. (2023). Viloxazine. In StatPearls. StatPearls Publishing. [Link]

  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem. [Link]

Sources

Whitepaper: A Strategic Guide to the Discovery and Preclinical Development of Novel Piperidine-Based Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selective inhibition of the serotonin transporter (SERT) remains a cornerstone of therapeutic intervention for major depressive disorder (MDD) and other neuropsychiatric conditions. Within the vast chemical landscape of SERT inhibitors, the piperidine scaffold has emerged as a "privileged" structural motif, prized for its synthetic tractability and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth, experience-driven framework for the discovery of novel piperidine-based Selective Serotonin Reuptake Inhibitors (SSRIs). We will dissect the critical stages of a typical drug discovery campaign, from target validation and initial hit identification to rigorous in vitro and in vivo characterization. The narrative emphasizes the causal logic behind experimental choices, presenting a self-validating workflow designed to de-risk projects and identify clinical candidates with a high probability of success.

The Scientific Rationale: Targeting the Serotonin Transporter (SERT)

The therapeutic efficacy of SSRIs is rooted in the monoamine hypothesis of depression, which posits that a functional deficit in neurotransmitters like serotonin (5-hydroxytryptamine or 5-HT) contributes to depressive symptoms.[4] SERT, a member of the neurotransmitter sodium symporter (NSS) family, is a transmembrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[5][6][7] By blocking this reuptake mechanism, inhibitors increase the concentration and residence time of serotonin in the synapse, enhancing serotonergic neurotransmission.[8][9]

The human SERT is a complex protein with 12 transmembrane domains.[6] X-ray crystallography studies have revealed that antidepressants like (S)-citalopram and paroxetine bind within a central site in an outward-open conformation, physically obstructing the binding of serotonin.[7] This detailed structural understanding provides a powerful basis for rational, structure-based drug design.

The Privileged Piperidine Scaffold

The piperidine ring, a six-membered nitrogenous heterocycle, is a ubiquitous feature in pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] Its value stems from several key attributes:

  • Stereochemical Control: The stable chair conformation of the piperidine ring allows for the precise three-dimensional placement of substituents, which is critical for optimizing interactions with the SERT binding pocket.[1][10]

  • Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility. This nitrogen also serves as a versatile synthetic handle for tuning properties like lipophilicity (LogP) and pKa, which are crucial for oral bioavailability and blood-brain barrier penetration.[3][11]

  • Metabolic Stability: The piperidine core is generally stable to metabolic degradation, although functionalization at positions adjacent to the nitrogen can be used to improve this parameter further.[3]

The Drug Discovery Cascade: A Validated Workflow

The journey from a novel chemical idea to a preclinical candidate is a multi-stage process. The following workflow outlines a logical progression, where data from each step informs the decisions of the next, creating a self-validating and efficient discovery engine.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Characterization Target Target Validation (SERT) HTS High-Throughput Screening (e.g., Radioligand Binding) Target->HTS Hit_ID Hit Identification & Triage HTS->Hit_ID Synthesis Analog Synthesis Hit_ID->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis InVivo_PK In Vivo Pharmacokinetics (Rodent) SAR->InVivo_PK InVitro In Vitro Profiling (Potency, Selectivity, ADME) Synthesis->InVitro InVitro->SAR InVivo_Efficacy In Vivo Efficacy Models (FST, TST) InVivo_PK->InVivo_Efficacy Candidate Preclinical Candidate Selection InVivo_Efficacy->Candidate

Caption: High-level workflow for piperidine-based SRI discovery.

Core Methodologies: In Vitro Characterization

The initial screening and optimization phases rely on a robust suite of in vitro assays to determine a compound's potency, selectivity, and mechanism of action.

Primary Assay: SERT Radioligand Binding

The foundational assay for identifying and ranking compounds is the competitive radioligand binding assay.[12] It directly measures the affinity of a test compound for the target protein. This is considered the gold standard for initial screening due to its high throughput, sensitivity, and robustness.[13][14]

Protocol: [³H]-Citalopram Competitive Binding Assay

  • Preparation: Use cell membrane preparations from HEK293 cells stably expressing human SERT (hSERT) or rat brain synaptosomes.[15]

  • Incubation Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation (10-20 µg protein).

    • 25 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 25 µL of [³H]-Citalopram (a high-affinity SERT radioligand) at a fixed concentration near its Kd (e.g., 1 nM).

  • Controls:

    • Total Binding: Contains radioligand and vehicle only.

    • Non-specific Binding (NSB): Contains radioligand plus a high concentration of a known non-labeled SRI (e.g., 10 µM Paroxetine) to saturate all specific binding sites.[16]

  • Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.

  • Termination & Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Assay: Neurotransmitter Uptake Inhibition

While binding affinity (Ki) is critical, it does not guarantee functional activity. A functional assay is essential to confirm that the compound actually inhibits the transport of serotonin. Neurotransmitter uptake assays measure the rate of serotonin transport into cells or synaptosomes.[17][18]

Protocol: Synaptosomal [³H]-Serotonin Uptake Assay

  • Preparation: Prepare fresh synaptosomes from rat brain tissue (e.g., cortex or hippocampus).

  • Pre-incubation: In a 96-well plate, pre-incubate 50 µL of the synaptosomal preparation with 25 µL of the test compound at various concentrations for 10-15 minutes at 37°C.

  • Initiation: Add 25 µL of [³H]-Serotonin (e.g., at a final concentration of 10 nM) to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration over a glass fiber filter mat, followed by immediate washing with ice-cold buffer to remove extracellular [³H]-Serotonin.

  • Quantification & Analysis: Quantify the trapped intracellular radioactivity via liquid scintillation counting. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of serotonin uptake.

Assay Type Parameter Measured Purpose Typical Radioligand/Substrate
Radioligand BindingKi (Affinity Constant)Measures direct binding affinity to SERT. Primary screening and SAR.[³H]-Citalopram, [³H]-Paroxetine
Neurotransmitter UptakeIC₅₀ (Inhibitory Concentration)Measures functional inhibition of serotonin transport. Confirms mechanism of action.[³H]-Serotonin

Lead Optimization and Structure-Activity Relationships (SAR)

With a confirmed "hit" from initial screening, the goal of lead optimization is to systematically modify the chemical structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process is guided by Structure-Activity Relationship (SAR) studies.[19][20]

For a hypothetical piperidine core, medicinal chemists will synthesize analogs by modifying various positions (R₁, R₂, R₃).

G cluster_0 SAR Decision Cycle Design Design & Synthesize New Piperidine Analogs Test Test In Vitro (Ki, IC50, Selectivity, ADME) Design->Test Analyze Analyze Data (Potency vs. Properties) Test->Analyze Decision Make Decision Analyze->Decision Decision->Design Iterate Advance Advance Decision->Advance Advance to In Vivo

Caption: Iterative cycle of lead optimization driven by SAR.

Hypothetical SAR Table for Piperidine Analogs:

Compound IDR₁ (Aryl Group)R₂ (Piperidine N-substituent)SERT Ki (nM)SERT IC₅₀ (nM)NET Ki (nM)DAT Ki (nM)
Lead-01 4-Fluorophenyl-H55821200>10000
Opt-02 4-Fluorophenyl-CH₃15211500>10000
Opt-03 4-Trifluoromethylphenyl-CH₃2.1 3.5 850>10000
Opt-04 3,4-Dichlorophenyl-CH₃4.56.8450 >10000

Data is illustrative.

From this hypothetical data, a medicinal chemist would conclude that adding a methyl group at R₂ (Opt-02 vs. Lead-01) improves potency. Furthermore, switching the aryl group at R₁ to a 4-trifluoromethylphenyl (Opt-03) provides a significant boost in SERT affinity while maintaining high selectivity over the norepinephrine (NET) and dopamine (DAT) transporters.

Preclinical Validation: In Vivo Behavioral Models

Once a compound demonstrates high in vitro potency, selectivity, and favorable ADME properties, it must be tested in animal models to establish preclinical proof-of-concept. For antidepressants, the most widely used initial screening models are based on behavioral despair.[21][22][23] These tests have strong predictive validity for clinically effective antidepressants.[24]

Forced Swim Test (FST) and Tail Suspension Test (TST)

Both the FST and TST operate on the same principle: when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture.[22][25] Treatment with effective antidepressants reduces the duration of this immobility, interpreted as an increase in escape-oriented behavior.[21][26]

Protocol: Mouse Tail Suspension Test (TST)

  • Acclimation: Acclimate male C57BL/6 or Swiss Webster mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (IP) or oral (PO) gavage, typically 30-60 minutes prior to the test. Include a positive control group treated with a known SSRI (e.g., Fluoxetine, 20 mg/kg).

  • Suspension: Suspend each mouse individually by its tail from a horizontal bar using adhesive tape (approximately 1-2 cm from the tip of the tail). The mouse should be elevated so it cannot reach any surfaces.

  • Recording: Record the behavior for a 6-minute session. An automated system with a strain gauge or video tracking is preferred for unbiased scoring.

  • Scoring: The primary endpoint is the total duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for minor respiration.

  • Analysis: Compare the immobility time of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time indicates antidepressant-like activity.

Conclusion and Future Directions

The discovery of novel piperidine-based SRIs is a well-validated path toward new treatments for depression and related disorders. The strategic framework presented here—integrating rational target engagement, the leveraging of a privileged chemical scaffold, and a phased, self-validating cascade of in vitro and in vivo assays—provides a robust blueprint for success. By meticulously evaluating binding affinity, functional inhibition, SAR, and behavioral efficacy, research teams can efficiently identify and de-risk promising preclinical candidates. Future efforts will continue to leverage advances in structural biology and computational chemistry to design next-generation piperidine derivatives with enhanced selectivity profiles, improved pharmacokinetic properties, and potentially faster onsets of therapeutic action.

References

  • BenchChem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. [1]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice. Current protocols in pharmacology, Chapter 5, Unit-5.8. [21]

  • Rudnick, G. (2006). Structure/function relationships in serotonin transporter: new insights from the structure of a bacterial transporter. Pflugers Archiv : European journal of physiology, 451(5), 624–629. [5]

  • Horschitz, S., Hummerich, R., & Schloss, P. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Biochemical Society transactions, 29(Pt 6), 728–732. [8][9]

  • Korn, M. (n.d.). Location and Structure of the Serotonin Transporter. Hamilton College. [6]

  • Dr.Oracle. (2025). Why are the forced swim test and tail suspension test preferred over Cook's rod apparatus for screening antidepressants?. [24]

  • Vasilevsky, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. [2]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [7]

  • Remez, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. [3]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49(1), 5.8.1-5.8.14. [22]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8049-8056. [10]

  • Horschitz, S., Hummerich, R., & Schloss, P. (2001). Structure, function and regulation of the 5-hydroxytryptamine (serotonin) transporter. Biochemical Society Transactions, 29(6), 728-732. [9]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12. [11]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and biobehavioral reviews, 29(4-5), 571–625. [25]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [23]

  • Schechter, L. E., et al. (2007). Novel strategies for antidepressant drug discovery. European Pharmaceutical Review. [4]

  • Tong, W., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(2), 489-499. [19]

  • Shoji, H., & Takagi, Y. (2017). Measuring the Effects of Circadian Rhythm-Related Manipulations on Depression-Like Behavior in Rodents: Forced Swim and Tail Suspension Tests. Methods in molecular biology (Clifton, N.J.), 1553, 331–337. [26]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [17]

  • Sharma, A. N., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 64-69. [27]

  • Wang, D., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. [20]

  • Stewart, A. M., et al. (2014). Analysis of SERT expression/binding sites by radioligand saturation binding. ResearchGate. [16]

  • Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 52-56. [15]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [18]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. Methods in enzymology, 484, 1–39. [12]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [13]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [14]

Sources

An In-depth Technical Guide to 3-[(2-Chlorophenoxy)methyl]piperidine Hydrochloride Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-[(2-chlorophenoxy)methyl]piperidine hydrochloride and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this class of compounds. While detailed public information on the specific hydrochloride salt is limited, this document synthesizes available data on closely related analogs to provide a robust framework for understanding its potential.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as high chemical stability, modulation of lipophilicity and water solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[1] These characteristics enhance a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[1] Piperidine-containing drugs have found applications in treating a range of conditions, particularly those affecting the central nervous system (CNS) and in oncology.[1][2]

The core structure of 3-[(2-chlorophenoxy)methyl]piperidine combines the piperidine moiety with a substituted phenoxy group, a common feature in various biologically active molecules, including some with antidepressant properties.[3] This guide will explore the synthesis, potential pharmacological activities, and SAR of this structural class.

Synthesis of 3-(Phenoxymethyl)piperidine Analogs

The synthesis of 3-[(2-chlorophenoxy)methyl]piperidine and its derivatives can be approached through several established routes for constructing piperidine-ether linkages. A generalized synthetic strategy often involves the reaction of a suitable piperidine precursor with a phenoxide.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway Start 3-Piperidinemethanol Intermediate1 N-Protected 3-Piperidinemethanol Start->Intermediate1 Protection (e.g., Boc, Cbz) Intermediate2 Activated 3-Hydroxymethylpiperidine Derivative (e.g., mesylate or tosylate) Intermediate1->Intermediate2 Activation (e.g., MsCl, TsCl) Product N-Protected 3-[(2-Chlorophenoxy)methyl]piperidine Intermediate2->Product Phenol 2-Chlorophenol Phenol->Product Williamson Ether Synthesis (Base, e.g., NaH, K2CO3) Final_Product 3-[(2-Chlorophenoxy)methyl]piperidine Product->Final_Product Deprotection (e.g., TFA, H2/Pd) HCl_Salt 3-[(2-Chlorophenoxy)methyl]piperidine HCl Final_Product->HCl_Salt Salt Formation (HCl in ether)

Caption: Generalized synthetic route for this compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step methodology for the synthesis of a 3-(phenoxymethyl)piperidine analog, based on established chemical principles.

Step 1: N-Protection of 3-Piperidinemethanol

  • Dissolve 3-piperidinemethanol in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine.

  • Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the N-protected intermediate by column chromatography.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the N-protected 3-piperidinemethanol in an anhydrous solvent like DCM under an inert atmosphere.

  • Cool the solution to 0°C and add a base such as triethylamine.

  • Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise.

  • Stir the reaction at 0°C until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product into an organic solvent.

  • Dry and concentrate the organic phase to yield the activated intermediate.

Step 3: Williamson Ether Synthesis

  • In a separate flask, dissolve 2-chlorophenol in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the phenoxide.

  • Add the activated 3-hydroxymethylpiperidine derivative from Step 2 to the phenoxide solution.

  • Heat the reaction mixture to facilitate the substitution reaction, monitoring progress by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product and purify by column chromatography.

Step 4: Deprotection and Salt Formation

  • Dissolve the N-protected product from Step 3 in a suitable solvent (e.g., DCM or dioxane).

  • Add a deprotecting agent. For a Boc group, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is commonly used.

  • Stir the reaction at room temperature until deprotection is complete.

  • Remove the solvent under reduced pressure.

  • To form the hydrochloride salt, dissolve the free base in a solvent like diethyl ether and add a solution of HCl in ether.

  • Collect the precipitated salt by filtration and dry under vacuum.

Pharmacological Profile and Potential Therapeutic Applications

Antidepressant Activity

A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed potential antidepressant effects.[3] These compounds were evaluated for their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions and through the reserpine interaction test in mice.[3] The results indicated that some of these derivatives possess biological activity comparable to the antidepressant drug viloxazine.[3] This suggests that the 3-(phenoxymethyl)piperidine scaffold may interact with monoamine transporters, a key mechanism for many antidepressant drugs.

CompoundKey Structural FeatureObserved ActivityReference
3-[(2-ethoxyphenoxy)methyl]piperidine analogsEthoxy group at the 2-position of the phenoxy ringAntidepressant activity comparable to viloxazine[3]
Antipsychotic Potential

Derivatives of piperidine are also investigated as antipsychotic agents, often targeting dopamine and serotonin receptors. For instance, a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one hydrochloride derivatives were synthesized and evaluated for their dual activity as dopamine autoreceptor agonists and postsynaptic dopamine receptor antagonists.[4] Another compound, ACP-103, a piperidine derivative, is a potent 5-HT2A receptor inverse agonist with a pharmacological profile consistent with antipsychotic utility.[5] Given the structural similarities, it is plausible that 3-[(2-chlorophenoxy)methyl]piperidine analogs could exhibit activity at these receptors.

Anticancer Applications

The piperidine moiety is a component of numerous anticancer agents.[2] Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2] For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated cytotoxic effects in hematological cancer cell lines. The mechanism of action for such compounds can involve the modulation of key signaling pathways like NF-κB and p53.[2]

Potential_Pharmacology Core 3-[(2-Chlorophenoxy)methyl]piperidine Scaffold CNS CNS Activity Core->CNS Anticancer Anticancer Activity Core->Anticancer Antidepressant Antidepressant CNS->Antidepressant Antipsychotic Antipsychotic CNS->Antipsychotic Apoptosis Induction of Apoptosis Anticancer->Apoptosis Reuptake Monoamine Reuptake Inhibition Antidepressant->Reuptake Receptor Dopamine/Serotonin Receptor Modulation Antipsychotic->Receptor

Caption: Potential pharmacological activities of the 3-(phenoxymethyl)piperidine scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and the aromatic rings.[1]

Substitution on the Phenoxy Ring

The electronic and steric properties of substituents on the phenoxy ring play a crucial role in modulating activity. In the case of 3-[(2-chlorophenoxy)methyl]piperidine, the chlorine atom at the ortho position influences the molecule's conformation and electronic distribution. The position and nature of this halogen can impact receptor binding affinity and selectivity. For related phenoxy derivatives, variations in substitution can lead to significant changes in pharmacological profiles.

Substitution on the Piperidine Ring

Modifications to the piperidine ring, particularly at the nitrogen atom, are a common strategy for optimizing pharmacokinetic and pharmacodynamic properties. N-alkylation or N-arylation can alter a compound's basicity, lipophilicity, and ability to interact with target proteins. The substitution pattern on the piperidine ring also plays a critical role in modulating biological activity and pharmacokinetics.[1]

Conclusion

The 3-[(2-chlorophenoxy)methyl]piperidine scaffold represents a promising area for drug discovery, with potential applications in CNS disorders and oncology. While specific data on the hydrochloride salt is sparse, the broader class of 3-(phenoxymethyl)piperidine derivatives has demonstrated significant biological activity. Future research should focus on the detailed pharmacological characterization of this specific compound and its analogs to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this interesting chemical space.

References

  • Angene Chemical. This compound(CAS# 1018446-64-4). Available from: [Link].

  • Chemazone. This compound - 1018446-64-4. Available from: [Link].

  • Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. Available from: [Link].

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link].

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link].

  • Murugesan, D., et al. (2013). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. Available from: [Link].

  • National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available from: [Link].

  • PubChem. 3-(2-chlorophenoxy)piperidine hydrochloride. Available from: [Link].

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. Available from: [Link].

  • Woźniak, M., et al. (2023). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. Available from: [Link].

Sources

Methodological & Application

Application Note & In Vivo Protocols: Initial Characterization of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scientific Rationale and Strategy

The compound 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride possesses structural features suggestive of potential central nervous system (CNS) activity. The piperidine scaffold is a privileged structure in neuroscience drug discovery, present in numerous compounds targeting neurotransmitter transporters and receptors. The chlorophenoxy moiety can modulate pharmacological activity and metabolic stability.

Without prior data, the initial in vivo assessment must be systematic and multi-tiered. The primary objectives are:

  • To establish a preliminary safety and tolerability profile through dose-range finding and acute toxicity assessment.

  • To conduct a basic pharmacokinetic (PK) analysis to understand its absorption, distribution, and clearance, which is critical for designing subsequent efficacy studies.

  • To perform a primary behavioral screen to identify potential dose-dependent effects on general locomotor activity, anxiety-like behavior, and antidepressant-like responses.

This tiered approach, outlined below, ensures that each step informs the next, optimizing the use of resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.

G cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Data Analysis & Next Steps A Dose Range Finding (DRF) & Acute Tolerability Study B Single-Dose Pharmacokinetic (PK) Profiling A->B Select doses for PK C Open Field Test (Locomotor Activity) B->C Inform dose selection & time points D Elevated Plus Maze (Anxiety-like Behavior) C->D Proceed if no severe hypo/hyperactivity E Forced Swim Test (Antidepressant-like Effect) D->E F Comprehensive Data Analysis E->F G Hypothesis Refinement & Target Identification Planning F->G

Figure 1: Tiered workflow for the initial in vivo characterization of a novel CNS compound.

Materials and Reagents

  • Test Article: this compound, purity >98%.

  • Vehicle: Sterile Saline (0.9% NaCl) or a solution of 5% DMSO, 5% Solutol HS 15, and 90% sterile water, depending on compound solubility.

  • Animals: Male C57BL/6J mice, 8-10 weeks old. Acclimatize animals for at least 7 days before experimentation. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • General Supplies: Standard animal caging, syringes, gavage needles, precision balance, vortex mixer, blood collection tubes (e.g., EDTA-coated), centrifuge.

  • Behavioral Apparatus: Automated Open Field arena, Elevated Plus Maze, Forced Swim Test cylinders.

Protocol 1: Dose-Range Finding and Acute Tolerability

Rationale: This initial step is crucial for identifying a range of doses that are tolerated without overt toxicity. It determines the maximum tolerated dose (MTD) and informs dose selection for subsequent PK and behavioral studies. A modified "up-and-down" procedure is efficient for this purpose.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Ensure complete dissolution. Prepare serial dilutions for the required dose levels.

  • Animal Dosing:

    • Administer a starting dose (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection to a single mouse. The i.p. route is often chosen for initial screens due to its rapid absorption.

    • If the animal shows no signs of severe toxicity within a 4-hour observation period, the next mouse receives a higher dose (e.g., 30 mg/kg).

    • If the first animal exhibits signs of severe distress or toxicity (e.g., seizures, loss of righting reflex, severe lethargy), the next mouse receives a lower dose (e.g., 3 mg/kg).

  • Observation: Continuously monitor the animals for the first 4 hours post-dosing and then at 24 and 48 hours. Record observations using a standardized scoring sheet (see Table 1). Key parameters include changes in posture, locomotion, breathing, and presence of tremors or convulsions.

  • Dose Selection: Based on the observations, select at least three well-tolerated doses (e.g., low, medium, high) for subsequent experiments. These doses should not cause significant distress or morbidity.

Table 1: Example Clinical Observation Scoring Sheet

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Locomotor Activity Active, exploringSlightly reduced or increased activityPacing, circling, or significant lethargyAtaxia, loss of righting reflex
Respiration Normal rate/depthSlightly increased or shallow breathingLabored breathing, gaspingSevere respiratory distress
General Appearance Well-groomedPiloerection, unkempt furHunched posture, squinted eyesSevere prostration
Autonomic Signs No signsSalivation, diarrheaPronounced salivation/diarrheaCyanosis

Protocol 2: Single-Dose Pharmacokinetic (PK) Profiling

Rationale: Understanding the concentration of the compound in the blood over time is fundamental. This profile helps correlate drug exposure with pharmacological effects and is essential for designing rational dosing schedules for longer-term studies.

G A Acclimatize Mice (n=3-4 per time point) B Administer Single Dose (e.g., 10 mg/kg, i.p.) A->B C Collect Blood Samples (Serial or Terminal) B->C Time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h D Process Plasma C->D Centrifuge E LC-MS/MS Analysis D->E F Calculate PK Parameters (Cmax, Tmax, AUC, T½) E->F

Figure 2: Workflow for a satellite group-based pharmacokinetic study in mice.

Step-by-Step Protocol:

  • Animal Groups: Use satellite groups of mice (n=3-4 per time point) to avoid excessive blood collection from a single animal.

  • Dosing: Administer a single mid-range, well-tolerated dose (e.g., 10 mg/kg, i.p.) determined from Protocol 1.

  • Blood Collection:

    • At designated time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose), collect blood via an appropriate method (e.g., submandibular bleed or terminal cardiac puncture under anesthesia).

    • Collect samples into EDTA-coated tubes.

  • Plasma Processing: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterSymbolUnitExample ValueDescription
Maximum Plasma Concentration Cmaxng/mL850The highest observed concentration in plasma.
Time to Reach Cmax Tmaxhours0.5Time at which Cmax is observed.
Area Under the Curve (0-t) AUC₀₋ₜng*h/mL2400Total drug exposure over the measured time period.
Terminal Half-life t₁/₂hours3.5Time required for the plasma concentration to halve.

Protocol 3: Primary Behavioral Screening

Rationale: This battery of tests provides a broad assessment of the compound's potential effects on CNS function. The sequence of tests is important to minimize confounding effects; typically, tests are ordered from least to most stressful.

General Procedure:

  • Dosing and Acclimation: Dose animals (n=10-12 per group; vehicle and 3-4 dose levels) and allow for a 30-minute acclimation period in the testing room before starting the behavioral assay. The time between dosing and testing should be informed by the Tmax value from the PK study.

  • Blinding: The experimenter should be blind to the treatment conditions to prevent bias.

Open Field Test (OFT)
  • Purpose: Assesses spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.

  • Protocol:

    • Gently place each mouse in the center of the open field arena (e.g., 40x40 cm).

    • Allow the mouse to explore freely for 10-30 minutes.

    • An automated video-tracking system records parameters such as total distance traveled, velocity, time spent in the center versus peripheral zones, and rearing frequency.

    • Thoroughly clean the arena with 70% ethanol between trials.

  • Interpretation: A significant decrease in distance traveled may suggest sedative effects, while an increase could indicate stimulant properties. Increased time in the center zone is often interpreted as an anxiolytic-like effect.

Elevated Plus Maze (EPM)
  • Purpose: A widely used assay for assessing anxiety-like behavior, based on the mouse's natural aversion to open, elevated spaces.

  • Protocol:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore for 5 minutes.

    • Video tracking software records the number of entries into and the time spent in the open and closed arms.

    • Clean the maze thoroughly between animals.

  • Interpretation: Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Forced Swim Test (FST)
  • Purpose: A common screening tool for assessing potential antidepressant-like activity. The test is based on the principle that animals will cease struggling and become immobile when placed in an inescapable, stressful situation.

  • Protocol:

    • Place the mouse in a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test duration is 6 minutes. Behavior is typically scored during the final 4 minutes.

    • A trained observer or automated software records the duration of immobility (floating passively).

    • After the test, remove the mouse, dry it thoroughly, and return it to a heated home cage.

  • Interpretation: A significant reduction in immobility time is indicative of an antidepressant-like effect. It is crucial to correlate these results with the Open Field Test data, as a general increase in motor activity could be a confounding factor.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For comparisons between multiple dose groups and a vehicle control, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate. The significance level is typically set at p < 0.05.

The collective results from these initial studies will form a foundational profile of this compound. This profile will guide decisions on whether to pursue further, more specific mechanistic studies, such as receptor binding assays, electrophysiology, or evaluation in disease-specific animal models.

References

  • Shafi, S., et al. (2012). Piperidine – A Biologically Active Heterocycle and its Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(2), 526-539. [Link: http://www.ijpcsonline.com/files/11-12-11/22.pdf]
  • Lindsley, C. W., & Hopkins, C. R. (2014). The Piperidine Piperidine as a Privileged Scaffold in Modern Drug Discovery. Future Medicinal Chemistry, 6(10), 1119-1122. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4208535/]
  • Bailey, K. R., & Crawley, J. N. (2009). Methods of Behavior Analysis in Neuroscience. CRC Press. [Link: https://www.taylorfrancis.com/books/mono/10.1201/9781420009038/methods-behavior-analysis-neuroscience-jerry-buccafusco]
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link: https://www.
  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link: https://www.jove.com/t/3638/the-mouse-forced-swim-test]

Application Notes and Protocols for the Cellular Characterization of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Piperidine Scaffolds

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS) and various cancers.[1][2] Its structural versatility allows for the fine-tuning of physicochemical properties, enhancing druggability by improving metabolic stability and facilitating transport across biological membranes.[1] The compound 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride belongs to this versatile class. However, its specific biological targets and cellular effects are not widely documented in publicly available literature.[3]

This guide provides a comprehensive, multi-tiered strategy for the initial biological characterization of this compound (referred to hereafter as "Compound P"). As a Senior Application Scientist, my objective is to present a logical, field-proven workflow that moves from broad, foundational assessments to more focused, mechanism-of-action studies. This approach is designed to efficiently identify and validate cellular activities, providing robust data for drug development professionals. We will begin by establishing a general biological activity profile through cytotoxicity and proliferation assays, proceed to investigate potential effects on common drug target classes such as G-protein coupled receptors (GPCRs), and conclude with advanced phenotypic screening to uncover novel mechanisms.

Part 1: Foundational Assays - Establishing a Bioactivity Baseline

The first critical step in characterizing any novel compound is to determine its effect on fundamental cellular processes: viability and proliferation. These assays provide an essential therapeutic window, identifying concentration ranges that are cytotoxic versus those that may elicit more subtle, specific biological responses. They are the bedrock upon which all further, more complex assays are built.

Rationale for Foundational Assays

Assessing cytotoxicity and anti-proliferative effects serves two primary purposes. First, it flags overt toxicity, a crucial parameter for any potential therapeutic. Second, it establishes the sub-lethal concentration range where specific, target-driven pharmacology is more likely to be observed. Many piperidine derivatives have demonstrated anti-proliferative activity, making this a logical starting point.[2][4][5] We will employ two complementary methods: a metabolic activity assay (MTS) and a membrane integrity assay (LDH release).

Quantitative Data Summary: Illustrative IC50/CC50 Values

The following table presents hypothetical data to illustrate how results from foundational assays can be summarized. This data is crucial for selecting appropriate dose concentrations for subsequent mechanistic studies. The half-maximal inhibitory concentration (IC50) represents the concentration at which the compound inhibits a biological process by 50%, while the half-maximal cytotoxic concentration (CC50) is the concentration that kills 50% of cells.

Assay Type Cell Line Parameter Measured Time Point Illustrative IC50/CC50 (µM)
MTS Proliferation Assay HeLa (Cervical Cancer)Metabolic Activity48 hours15.2 ± 1.8
MTS Proliferation Assay SH-SY5Y (Neuroblastoma)Metabolic Activity48 hours28.5 ± 3.1
LDH Cytotoxicity Assay HeLa (Cervical Cancer)Membrane Integrity48 hours45.7 ± 4.5
LDH Cytotoxicity Assay SH-SY5Y (Neuroblastoma)Membrane Integrity48 hours> 50

Data are represented as Mean ± Standard Deviation from three independent experiments.

Experimental Workflow: Foundational Screening

The logical flow for initial screening involves parallel assessment of proliferation and cytotoxicity to distinguish between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.

G cluster_0 Step 1: Cell Seeding & Compound Treatment cluster_1 Step 2: Incubation cluster_2 Step 3: Parallel Viability Assessment cluster_3 Step 4: Data Analysis A Seed cells in 96-well plates (e.g., HeLa, SH-SY5Y) B Allow cells to adhere (24 hours) A->B C Treat with serial dilutions of Compound P (0.1 - 100 µM) B->C D Incubate for a defined period (e.g., 48 hours) C->D E Plate 1: MTS Assay (Metabolic Activity) D->E F Plate 2: LDH Assay (Membrane Integrity) D->F G Measure Absorbance/ Luminescence E->G F->G H Calculate % Viability vs. Control G->H I Determine IC50/CC50 values H->I

Caption: Workflow for foundational cytotoxicity and proliferation screening.

Detailed Protocols

This assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[6] The amount of formazan is directly proportional to the number of living cells.

  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution series of Compound P in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • Assay Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS protocol using a separate 96-well plate.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the assay kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Use a maximum LDH release control (cells lysed with detergent) to calculate the percentage of cytotoxicity and determine the CC50 value.

Part 2: Target Class Identification - Screening for GPCR Activity

The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs). A logical next step is to screen Compound P for its ability to modulate GPCR signaling. The most common method is to measure the levels of intracellular second messengers, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are key signaling molecules for a large number of GPCRs.[8][9][10]

Rationale for Second Messenger Assays

GPCRs, upon activation by a ligand, trigger a cascade of intracellular events, often leading to the production of second messengers.[11] Measuring changes in cAMP or cGMP levels provides a direct functional readout of receptor activation or inhibition.[12] An increase in cAMP, for instance, suggests activation of a Gs-coupled receptor, while a decrease (or inhibition of a stimulated increase) suggests activation of a Gi-coupled receptor. These assays are highly sensitive and amenable to high-throughput screening.

Signaling Pathway: GPCR-Mediated cAMP Production

The diagram below illustrates the canonical Gs and Gi signaling pathways that regulate the production of cAMP. Compound P could act as an agonist, antagonist, or inverse agonist at a receptor coupled to either pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Compound P Compound P GPCR GPCR (Gs or Gi) Compound P->GPCR Gs Gs-protein GPCR->Gs Activates Gi Gi-protein GPCR->Gi Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates (+) Gi->AC Inhibits (-) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Gs and Gi signaling pathways regulating cAMP production.

Protocol 3: Homogeneous Luminescent cAMP Assay

This protocol describes a competitive immunoassay format, which is a common, robust method for quantifying intracellular cAMP.[12]

  • Cell Selection and Seeding: Use a cell line known to express a panel of GPCRs (e.g., HEK293) or a specific receptor of interest. Seed 5,000-10,000 cells per well in a 384-well solid white plate and incubate for 24 hours.

  • Pre-treatment (for Antagonist Mode): To test for antagonist activity, pre-incubate cells with serial dilutions of Compound P for 15-30 minutes. Then, add a known agonist (e.g., Isoproterenol for β-adrenergic receptors) at its EC80 concentration.

  • Agonist Treatment: To test for agonist activity, add serial dilutions of Compound P directly to the cells.

  • Stimulation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add cell lysis buffer containing the luminescent detection reagents (e.g., antibody-LgBiT and cAMP-SmBiT tracer). The assay principle relies on the competition between cellular cAMP and the tracer for binding to the antibody. High cellular cAMP leads to low luminescence.

  • Signal Generation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert the luminescent signal to cAMP concentration using a standard curve. Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Part 3: Advanced Mechanistic Studies - High-Content Screening (HCS)

If the foundational or target-class assays reveal a specific activity, the next logical step is a deeper, more unbiased investigation into the compound's mechanism of action. High-Content Screening (HCS) is a powerful technology that combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in intact cells.[13][14][15] This approach can reveal unexpected mechanisms and provide a more holistic understanding of a compound's cellular effects.[16][17]

Rationale for High-Content Screening

Unlike single-readout assays, HCS provides a multiparametric "fingerprint" of a compound's effect on the cell.[13] By staining for various cellular components (e.g., nucleus, cytoskeleton, mitochondria), we can simultaneously quantify changes in morphology, protein localization, and organelle health. This is invaluable for elucidating the mechanism of action, identifying potential off-target effects, and performing in vitro toxicology assessments.[15][16] For a piperidine derivative that shows anti-proliferative activity, HCS can distinguish between mechanisms like cell cycle arrest, apoptosis induction, or cytoskeletal disruption.

HCS Experimental Workflow

The HCS workflow is a systematic process from sample preparation to complex data analysis.

G A 1. Cell Culture & Treatment Plate cells in optically clear plates. Treat with Compound P at IC50. B 2. Staining Fix, permeabilize, and stain cells with multiple fluorescent probes (e.g., Hoechst, Phalloidin, MitoTracker). A->B C 3. Automated Imaging Acquire multi-channel images using an HCS instrument. B->C D 4. Image Analysis Segment images to identify cells and nuclei. Extract quantitative features (size, shape, intensity, texture). C->D E 5. Data Interpretation Generate phenotypic profile. Compare to reference compounds. Perform statistical analysis and clustering. D->E

Caption: High-Content Screening (HCS) experimental workflow.

Protocol 4: Multiparametric Cytotoxicity Profiling using HCS

This protocol outlines a general approach to assess cellular changes following treatment with Compound P.

  • Cell Plating: Seed cells (e.g., A549 lung carcinoma) in a 96-well or 384-well black-walled, clear-bottom imaging plate at a density that results in a 60-70% confluent monolayer at the time of imaging.

  • Compound Treatment: Treat cells with Compound P at its previously determined IC50 concentration, along with a vehicle control and a known positive control (e.g., Staurosporine for apoptosis). Incubate for 24-48 hours.

  • Staining:

    • Carefully wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash again with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain with a cocktail of fluorescent dyes. A common combination includes:

      • Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).

      • Phalloidin-Alexa Fluor 488: To stain F-actin (cytoskeletal structure).

      • MitoTracker Red CMXRos: To stain mitochondria (mitochondrial membrane potential, morphology).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash thoroughly with PBS.

  • Imaging: Acquire images using an automated high-content imaging system. Capture images in at least three fluorescent channels per field, acquiring multiple fields per well to ensure statistical significance.

  • Image Analysis: Use dedicated HCS analysis software to:

    • Identify Objects: Segment images to define the nucleus and the cytoplasm for each cell.

    • Extract Features: Measure dozens of parameters per cell, such as:

      • Nuclear Features: Area, intensity, shape (roundness).

      • Cytoplasmic Features: Area, texture.

      • Mitochondrial Features: Intensity, texture, count.

  • Data Analysis: Compare the feature measurements from Compound P-treated cells to the vehicle control. Significant changes in specific parameters (e.g., a decrease in nuclear area and an increase in intensity, known as pyknosis) can point to a specific mechanism like apoptosis.

Conclusion and Future Directions

This document outlines a robust, tiered approach for the initial characterization of this compound, a novel compound with an uncharacterized biological profile. By systematically progressing from foundational viability assays to targeted functional screens and finally to unbiased, multiparametric phenotypic analysis, researchers can efficiently build a comprehensive profile of the compound's cellular activity. The data generated through these protocols will be instrumental in identifying its primary mechanism of action, informing hit-to-lead optimization, and guiding further preclinical development. The versatility of the piperidine scaffold suggests a high potential for discovering novel biological activity, and this strategic application of modern cell-based assays provides the necessary framework for that discovery.

References

  • High Content Screening as a Screening Tool in Drug Discovery.PubMed.
  • High-content screening in drug discovery: A brief guide.Alithea Genomics.
  • Lumit® Second Messenger Assays.
  • High-content screening.Wikipedia.
  • The Development of High-Content Screening (HCS) Technology and Its Importance to Drug Discovery.PubMed.
  • High-content screening in drug discovery.Select Science.
  • Cell Viability Assays.
  • Receptor-Ligand Binding Assays.Labome.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.MDPI.
  • Cell Viability Assays.Assay Guidance Manual - NCBI Bookshelf.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.PMC - NIH.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity.PMC - PubMed Central.
  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells.PMC - PubMed Central.
  • Second messengers cAMP and cGMP.Slideshare.
  • Difference between cAMP and cGMP.BYJU'S.
  • This compound.PubChemLite.
  • The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review).
  • cAMP: Second Messenger Systems for the MC
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.PMC - NIH.

Sources

Application Note: High-Throughput Screening of Piperidine Derivatives for Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a norepinephrine reuptake inhibition assay tailored for the screening of piperidine derivatives. We detail a robust, fluorescence-based, high-throughput screening (HTS) compatible method that offers a non-radioactive alternative to traditional radioligand assays.[1][2][3] This document outlines the scientific principles, provides a detailed step-by-step protocol, and offers insights into data analysis and quality control to ensure the generation of reliable and reproducible results for the characterization of novel piperidine-based norepinephrine reuptake inhibitors (NRIs).

Introduction

1.1 The Norepinephrine Transporter (NET) as a Therapeutic Target

The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6A2) family, is a critical regulator of noradrenergic signaling in the central and peripheral nervous systems.[4] Its primary function is the rapid reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating neurotransmission.[4] Dysregulation of NET function has been implicated in a variety of neuropsychiatric and cardiovascular disorders, including depression, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and orthostatic hypotension.[3][5] Consequently, NET has emerged as a significant therapeutic target for the development of novel pharmaceuticals.[1][2]

1.2 Piperidine Derivatives as a Privileged Scaffold in CNS Drug Discovery

The piperidine moiety is a prevalent structural motif in a vast number of centrally acting drugs.[6] Its favorable physicochemical properties, including its basicity and ability to form key hydrogen bond interactions, make it a "privileged scaffold" in medicinal chemistry. Several established drugs, such as methylphenidate (Ritalin), are piperidine derivatives that act as norepinephrine-dopamine reuptake inhibitors.[7] The versatility of the piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[8][9][10] The development of novel piperidine derivatives as NRIs continues to be an active area of research for new central nervous system (CNS) therapies.[8][9][10]

1.3 Principle of the Norepinephrine Reuptake Inhibition Assay

This application note focuses on a fluorescence-based neurotransmitter uptake assay, which provides a sensitive and efficient method for measuring the inhibitory activity of compounds on NET function in living cells. The assay utilizes a fluorescent substrate that mimics biogenic amines and is actively transported into cells via NET.[2][11] The accumulation of the fluorescent substrate inside the cells results in a measurable increase in fluorescence intensity. In the presence of an inhibitor, such as a piperidine derivative that blocks NET, the uptake of the fluorescent substrate is reduced, leading to a decrease in the fluorescence signal. The potency of the test compound is determined by measuring the concentration-dependent inhibition of substrate uptake and calculating the half-maximal inhibitory concentration (IC50).[12][13]

Assay Methodologies: A Comparative Overview

While several methods exist for assessing NET inhibition, the choice of assay often depends on factors such as throughput requirements, safety considerations (radioactivity), and the specific research question.

Assay TypePrincipleAdvantagesDisadvantages
Radioligand-Based Assays Measures the displacement of a radiolabeled ligand (e.g., [3H]nisoxetine) from NET by a test compound.[14]High sensitivity and specificity. Well-established methodology.Requires handling of radioactive materials and specialized equipment.[1][2] Endpoint measurements only.[1][2] May underestimate the potency of some compounds.[14]
Fluorescent Substrate-Based Assays Measures the uptake of a fluorescent NET substrate into cells. Inhibition of uptake by a test compound reduces the intracellular fluorescence signal.[2][11]Non-radioactive.[1][3] Homogeneous, "mix-and-read" format is amenable to HTS.[1][2] Allows for kinetic and endpoint measurements.[1]Potential for compound interference with fluorescence. Requires cell lines stably expressing NET.

For the purpose of high-throughput screening of piperidine derivatives, the fluorescence-based assay offers a superior balance of efficiency, safety, and data quality.

Detailed Protocol: Fluorescent Substrate-Based Norepinephrine Reuptake Inhibition Assay

This protocol is designed for a 96-well or 384-well microplate format and is optimized for HTS applications.[1]

3.1 Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human norepinephrine transporter (hNET).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain hNET expression.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose).[15]

  • Fluorescent NET Substrate: A commercially available fluorescent monoamine transporter substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[2][11][16]

  • Masking Dye: An extracellular dye to quench the fluorescence of the substrate outside the cells (often included in commercial kits).[2]

  • Test Compounds: Piperidine derivatives dissolved in 100% DMSO to create stock solutions.

  • Reference Inhibitor: Desipramine (a well-characterized NET inhibitor) for use as a positive control.[4]

  • Microplates: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: A bottom-read capable instrument with appropriate excitation and emission filters.

3.2 Cell Culture

  • Maintain the hNET-HEK-293 cells in a 37°C, 5% CO2 incubator.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • For the assay, seed the cells into black, clear-bottom microplates at a density that will yield a 90-95% confluent monolayer on the day of the assay.

3.3 Step-by-Step Assay Procedure

  • Compound Plating:

    • Prepare serial dilutions of the piperidine derivatives and the reference inhibitor (Desipramine) in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid cell toxicity.

    • Add the diluted compounds to the corresponding wells of the microplate. Include wells with assay buffer and DMSO only as a negative control (100% uptake) and wells with a high concentration of Desipramine as a positive control (0% uptake).

  • Cell Preparation:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Gently wash the cell monolayer once with pre-warmed assay buffer.

    • Add the appropriate volume of assay buffer containing the test compounds to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake:

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

    • Add the substrate/dye solution to all wells to initiate the uptake reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes) to allow for substrate uptake.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

3.4 Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed_cells Seed hNET-HEK-293 Cells prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells seed_cells->add_compounds Cells Ready prep_compounds->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Add Fluorescent Substrate pre_incubate->add_substrate incubate_uptake Incubate for Uptake add_substrate->incubate_uptake read_plate Read Fluorescence incubate_uptake->read_plate Uptake Complete analyze_data Calculate IC50 read_plate->analyze_data

Caption: Fluorescence-based NET uptake inhibition assay workflow.

Data Analysis and Quality Control

4.1 IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits 50% of the NET activity.[12][13] It is a key measure of a compound's potency.

  • Data Normalization:

    • Subtract the average fluorescence of the positive control wells (0% uptake) from all data points.

    • Normalize the data as a percentage of the negative control (100% uptake).

  • Curve Fitting:

    • Plot the normalized response (% inhibition) against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[17]

  • IC50 Calculation:

    • The IC50 value is the concentration of the compound at the inflection point of the sigmoidal curve.[18] Software such as GraphPad Prism or online IC50 calculators can be used for this analysis.[17][18]

4.2 Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[19][20] It reflects the separation between the positive and negative controls.

  • Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Interpretation: [20][21][22]

    • Z' > 0.5: Excellent assay

    • 0 < Z' ≤ 0.5: Acceptable assay

    • Z' < 0: Unacceptable assay

A Z'-factor consistently above 0.5 is crucial for a reliable screening campaign.[21]

4.3 Example Data Presentation

CompoundIC50 (nM)Hill Slope
Desipramine (Reference)4.21.10.99
Piperidine Derivative A15.80.90.98
Piperidine Derivative B89.31.20.99
Piperidine Derivative C>10,000--

Troubleshooting Common Issues

IssuePossible CauseSolution
Low Z'-Factor High variability in controls.Optimize cell seeding density, ensure consistent liquid handling, check reagent stability.
Low signal-to-background ratio.Increase incubation time, optimize substrate concentration, check cell health.
Inconsistent IC50 Values Compound precipitation.Check compound solubility in assay buffer, reduce final DMSO concentration.
Assay timing variability.Use automated liquid handlers for consistent timing, especially for large batches.
High Background Fluorescence Compound auto-fluorescence.Screen compounds for intrinsic fluorescence before the assay.
Non-specific substrate uptake.Ensure the cell line has low endogenous levels of other monoamine transporters.

Conclusion

The described fluorescence-based norepinephrine reuptake inhibition assay provides a robust, sensitive, and high-throughput compatible method for the pharmacological characterization of piperidine derivatives. By adhering to the detailed protocol and implementing rigorous quality control measures, researchers can confidently identify and rank novel NET inhibitors, accelerating the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Reith, M. E. A. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods, 142(1), 71-80. [Link]

  • Cui, C., & Zhang, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3326-3332. [Link]

  • Paudel, K. S., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry, 23(19), 6331-6339. [Link]

  • Visikol. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(5), 520-526. [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. [Link]

  • Rothman, A. M., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods, 307, 1-7. [Link]

  • Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. [Link]

  • Schou, M., et al. (2003). Specific in vivo binding to the norepinephrine transporter demonstrated with the PET radioligand, (S,S)-[11C]MeNER. Nuclear Medicine and Biology, 30(7), 707-714. [Link]

  • RTI International. (n.d.). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Steiner, J. A., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1736-1742. [Link]

  • PubChem. (n.d.). In vitro binding affinity against human norepinephrine transporter in human embryonic kidney cell line by using [3H]-nisoxatine radioligand. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine IC50 value of a compound?. Retrieved from [Link]

  • Chen, X., et al. (2018). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Molecular Imaging and Biology, 20(6), 849-865. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 702, 139-151. [Link]

  • ResearchGate. (n.d.). IC 50 values, solubility and docking scores of examined compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for Characterizing 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dopamine Reuptake in Neuromodulation

Dopamine (DA), a pivotal catecholamine neurotransmitter, governs essential neurological functions including motor control, motivation, reward, and cognitive processes.[1] The precise regulation of dopaminergic signaling is paramount for maintaining neurological homeostasis. The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of proteins, is the primary mechanism for terminating DA signaling.[2][3] Located on the presynaptic membrane of dopaminergic neurons, DAT actively re-uptakes dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of the dopaminergic signal.[2][3]

Dysregulation of DAT function is implicated in a spectrum of neuropsychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1] Consequently, DAT has emerged as a significant therapeutic target for the development of novel psychotropic agents.[4][5] Compounds that inhibit dopamine reuptake, such as cocaine and methylphenidate, increase the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride , a novel compound with a chemical structure suggestive of potential interaction with monoamine transporters. The following protocols detail a robust dopamine reuptake inhibition assay using a cell-based model system, designed to elucidate the compound's potency and mechanism of action at the human dopamine transporter (hDAT).

Mechanism of Dopamine Reuptake and Inhibition

The process of dopamine reuptake is an active transport mechanism that is dependent on sodium and chloride ion gradients across the neuronal membrane.[7] The inhibition of this process can occur through several mechanisms, including competitive binding at the dopamine recognition site on the transporter, or allosteric modulation of the transporter's conformation.[8] Understanding the inhibitory potential of a novel compound is a critical first step in its pharmacological profiling.

Diagram of Dopamine Reuptake and Inhibition at the Synapse

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine Vesicle->Dopamine Release DAT->Vesicle Repackaging Dopamine->DAT Receptor Dopamine Receptors Dopamine->Receptor Binding & Signal Transduction Test_Compound 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride Test_Compound->DAT Inhibition

Caption: Dopamine is released from the presynaptic neuron, binds to postsynaptic receptors, and is then cleared from the synaptic cleft by the dopamine transporter (DAT). Inhibitors like this compound block this reuptake, prolonging dopamine's effects.

Experimental Approach: Cell-Based Dopamine Reuptake Assay

For the initial characterization of this compound, a cell-based assay employing a stable cell line, such as Human Embryonic Kidney 293 (HEK-293) cells expressing the human dopamine transporter (hDAT), is recommended.[3][9][10] This system offers a controlled and reproducible environment to specifically measure the interaction of the test compound with hDAT, minimizing the confounding variables present in more complex systems like synaptosomes.[2] The assay quantifies the inhibition of radiolabeled dopamine, typically [³H]Dopamine, uptake into these cells.

I. Materials and Reagents
Reagent Supplier Purpose
HEK-293 cells stably expressing hDATCommercial or in-houseHost system for hDAT
Dulbecco's Modified Eagle Medium (DMEM)Standard supplierCell culture medium
Fetal Bovine Serum (FBS)Standard supplierSupplement for cell growth
Penicillin-StreptomycinStandard supplierAntibiotic for cell culture
Geneticin (G418)Standard supplierSelection agent for stable cell line
Poly-D-lysine coated 96-well platesStandard supplierPromotes cell adherence
Krebs-Ringer-HEPES (KRH) bufferPrepare in-houseAssay buffer
[³H]DopaminePerkinElmer or similarRadiolabeled substrate
This compoundAs sourcedTest compound
NomifensineSigma-Aldrich or similarReference DAT inhibitor
Scintillation fluidStandard supplierFor radioactivity detection
Microplate scintillation counterBeckman Coulter, PerkinElmer, etc.Instrument for data acquisition
II. Preparation of Solutions
  • Cell Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 (e.g., 400 µg/mL) to maintain selection pressure for hDAT expression.

  • Assay Buffer (KRH Buffer): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4. On the day of the experiment, supplement with 0.2% glucose and 100 µM ascorbic acid to prevent dopamine oxidation.[11]

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Reference Inhibitor Stock Solution: Prepare a 10 mM stock solution of Nomifensine in DMSO.

  • [³H]Dopamine Working Solution: Prepare a working solution of [³H]Dopamine in KRH buffer to achieve a final concentration of approximately 10-20 nM in the assay wells. The exact concentration should be optimized based on the specific activity of the radioligand and the expression level of hDAT in the cell line.

III. Step-by-Step Experimental Protocol

Workflow for Dopamine Reuptake Inhibition Assay

A 1. Cell Plating Seed HEK-hDAT cells in a 96-well plate (50,000 cells/well) B 2. Compound Preparation Prepare serial dilutions of test and reference compounds A->B C 3. Pre-incubation Add compounds to cells and incubate for 20-30 min at RT B->C D 4. Initiation of Uptake Add [3H]Dopamine to each well C->D E 5. Incubation Incubate for 10-15 min at RT to allow for dopamine uptake D->E F 6. Termination of Uptake Rapidly wash cells with ice-cold KRH buffer to remove excess radioligand E->F G 7. Cell Lysis & Scintillation Counting Lyse cells and add scintillation fluid F->G H 8. Data Analysis Calculate % inhibition and determine IC50 G->H

Sources

Analytical Methods for the Characterization of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

Abstract

This comprehensive guide provides a suite of robust analytical methodologies for the qualitative and quantitative evaluation of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring its identity, purity, and quality is paramount. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols grounded in established scientific principles. The methods described herein are designed to be self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2]

Introduction to the Analyte and Analytical Strategy

This compound is a heterocyclic compound featuring a piperidine ring linked via a methylene ether bridge to a 2-chlorophenoxy group. The structural complexity and physicochemical properties of this molecule necessitate a multi-faceted analytical approach for complete characterization. The piperidine moiety lacks a strong native chromophore, presenting a challenge for direct UV-based quantification, while the chlorophenoxy group provides a UV-active component and specific isotopic patterns for mass spectrometry.

Our strategy employs an orthogonal set of techniques to build a complete analytical profile, ensuring unambiguous identification and accurate purity assessment. This guide will detail methods including High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and spectroscopic techniques (NMR, FTIR) for definitive structural confirmation.

Overall Analytical Workflow

The following workflow illustrates a comprehensive approach to the analysis of a new batch of this compound.

Analytical_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Sample Batch of 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride Appearance Visual Appearance & Solubility Checks Sample->Appearance NMR NMR Spectroscopy (¹H, ¹³C) For Unambiguous Structure Appearance->NMR Sample Distributed for Analysis FTIR FTIR Spectroscopy For Functional Group ID Appearance->FTIR Sample Distributed for Analysis MS Mass Spectrometry For Molecular Weight & Formula Confirmation Appearance->MS Sample Distributed for Analysis HPLC HPLC-UV/MS For Assay & Non-Volatile Related Substances Appearance->HPLC Sample Distributed for Analysis GCMS GC-MS For Volatile Impurities & Residual Solvents Appearance->GCMS Sample Distributed for Analysis Report Certificate of Analysis (CoA) Generation NMR->Report Data Compilation & Review FTIR->Report Data Compilation & Review MS->Report Data Compilation & Review HPLC->Report Data Compilation & Review GCMS->Report Data Compilation & Review

Caption: Comprehensive analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle and Application

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity and assay of pharmaceutical compounds.[3] For this compound, the chlorophenoxy group provides a suitable chromophore for UV detection. The method is designed to separate the main component from potential process-related impurities and degradation products. An acidic mobile phase is employed to ensure the protonation of the piperidine nitrogen, which prevents peak tailing by minimizing secondary interactions with residual silanols on the C18 stationary phase, thereby ensuring sharp, symmetrical peaks.

Detailed Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Reference Standard: Certified this compound.

  • Sample: Test batch of this compound.

Chromatographic Conditions:

Parameter Setting Rationale
Flow Rate 1.0 mL/min Provides optimal efficiency and reasonable run time.
Column Temp. 30°C Ensures reproducible retention times by controlling viscosity.
Detection UV at 220 nm and 275 nm 220 nm for general detection; 275 nm is more specific to the chlorophenoxy moiety.
Injection Vol. 10 µL Balances sensitivity with the risk of column overloading.

| Gradient | See table below | Designed to elute the main peak and separate early and late-eluting impurities. |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
20.0 30 70
25.0 30 70
25.1 70 30

| 30.0 | 70 | 30 |

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard to a nominal concentration of 100 µg/mL.

  • System Suitability: Equilibrate the column for at least 30 minutes. Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard solution, and then the sample solution in duplicate.

  • Calculation:

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Impurities (%): Calculate using area normalization, assuming an equal response factor for all impurities.

Method Validation Framework

This HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[5][6]

Validation_Process cluster_performance Performance Characteristics Method Developed HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Validation According to ICH Q2(R1) Linearity Linearity & Range Method->Linearity Validation According to ICH Q2(R1) Accuracy Accuracy (Spike/Recovery) Method->Accuracy Validation According to ICH Q2(R1) Precision Precision (Repeatability & Intermediate) Method->Precision Validation According to ICH Q2(R1) LOD Limit of Detection (LOD) Method->LOD Validation According to ICH Q2(R1) LOQ Limit of Quantitation (LOQ) Method->LOQ Validation According to ICH Q2(R1) Robustness Robustness (Varied Parameters) Method->Robustness Validation According to ICH Q2(R1) ValidationReport Validation Report Specificity->ValidationReport Data Meets Acceptance Criteria Linearity->ValidationReport Data Meets Acceptance Criteria Accuracy->ValidationReport Data Meets Acceptance Criteria Precision->ValidationReport Data Meets Acceptance Criteria LOD->ValidationReport Data Meets Acceptance Criteria LOQ->ValidationReport Data Meets Acceptance Criteria Robustness->ValidationReport Data Meets Acceptance Criteria

Caption: ICH-compliant validation workflow for the HPLC method.

Validation ParameterAcceptance Criteria
Specificity Peak is free from interference from blank, placebo, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 120% of assay concentration.[2]
Accuracy 98.0% - 102.0% recovery at three concentration levels.[2]
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
LOQ Signal-to-Noise ratio of ~10; demonstrated accuracy and precision.
Robustness No significant impact on results with small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±5°C).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Principle and Application

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[7] It is particularly useful for detecting residual solvents from the manufacturing process and for identifying thermally stable impurities that may not be observed by HPLC. The mass spectrometer provides high specificity, allowing for positive identification of impurities based on their mass spectra.

Detailed Protocol: Headspace GC-MS for Residual Solvents

Instrumentation:

  • GC system with a headspace autosampler, capillary column inlet, and a Mass Spectrometric (MS) detector.

  • GC-MS data system.

Reagents and Materials:

  • Column: Agilent CP-Sil8CB-Amines or equivalent DB-5ms (30 m x 0.25 mm, 0.25 µm film).[8]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Diluent: N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent.

  • Standards: Certified standards of expected residual solvents (e.g., Acetone, Isopropanol, Toluene, Dichloromethane).

Instrumental Conditions:

Parameter Setting
Headspace Vial Temp. 80°C for 20 min
Injector Temp. 250°C
Oven Program 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C

| Mass Range | m/z 35 - 400 |

Procedure:

  • Standard Preparation: Prepare a stock solution of residual solvents in the diluent. Create a calibration standard by adding a known amount of the stock solution to a headspace vial.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of diluent and seal immediately.

  • Analysis: Run the blank (diluent), the standard, and then the sample vial.

  • Identification: Identify peaks in the sample chromatogram by comparing retention times and mass spectra to the standards and a reference library (e.g., NIST).

  • Quantification: Calculate the concentration of each identified solvent using the external standard method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Record ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher NMR spectrometer.

  • Expected ¹H NMR Signals (Conceptual):

    • Aromatic Protons (Chlorophenyl group): Multiplets in the δ 7.0 - 7.5 ppm region.

    • Ether Methylene Protons (-O-CH₂-): A distinct signal, likely a doublet of doublets, around δ 4.0 - 4.5 ppm.

    • Piperidine Protons: Complex multiplets in the δ 1.5 - 3.5 ppm region. The N-H proton will be a broad signal, exchangeable with D₂O.

  • Expected ¹³C NMR Signals (Conceptual):

    • Aromatic Carbons: Signals in the δ 110 - 160 ppm region.

    • Ether Methylene Carbon: Signal around δ 60-70 ppm.

    • Piperidine Carbons: Signals in the δ 20 - 55 ppm region.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • N-H Stretch (Ammonium salt): Broad band from 3000-2700 cm⁻¹.

    • C-H Stretch (Aromatic & Aliphatic): 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

    • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1475 cm⁻¹.

    • C-O-C Stretch (Ether): Strong, characteristic band in the 1250-1050 cm⁻¹ region.

    • C-Cl Stretch: Signal in the 750-700 cm⁻¹ region.

Mass Spectrometry (MS)

Principle: High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, which can be used to confirm its elemental composition.

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) to a concentration of ~10 µg/mL.

  • Acquisition: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

  • Data Analysis:

    • Molecular Ion: The free base (C₁₁H₁₄ClNO) has a monoisotopic mass of 211.07639 Da.[9] Expect to observe the protonated molecule [M+H]⁺ at m/z 212.08367.[9]

    • Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak ([M+H+2]⁺) with an intensity approximately one-third of the M peak ([M+H]⁺). This is a critical diagnostic feature.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic separation for purity and assay with spectroscopic techniques for structural confirmation ensures a high degree of confidence in the material's quality. Adherence to these protocols and the principles of method validation is essential for generating reliable and defensible data in a research and drug development environment.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Prajapati, Y. I., & Shah, S. A. (n.d.). Analytical method validation: A brief review. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 432-443.
  • Chaudhary, R. K., & Kumar, S. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(1), 103-110.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • PubChem. (n.d.). 3-(2-chlorophenoxy)piperidine hydrochloride.
  • NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook.
  • Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances.
  • Archer, A. W., et al. (n.d.). A GC-MS method for the separation and identification of piperazines and their congeners. Analytical Methods.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

A Stability-Indicating HPLC Method for the Purity Analysis of 3-[(2-Chlorophenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing and implementing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride. As a critical quality attribute, the purity of this active pharmaceutical ingredient (API) must be rigorously controlled. This application note details a reversed-phase HPLC (RP-HPLC) method, offering a robust starting point for researchers, scientists, and drug development professionals. The narrative explains the scientific rationale behind the selection of chromatographic parameters, provides detailed experimental protocols, and outlines a validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Analytical Rationale

This compound is a piperidine derivative with a molecular formula of C₁₂H₁₇Cl₂NO and a molecular weight of 262.18 g/mol .[3][4] The structure contains two key chromophores: the chlorophenoxy group, which provides strong UV absorbance, and the piperidine ring, a secondary amine that is basic in nature. The purity of such a compound is a critical parameter, as impurities can affect both the efficacy and safety of the final drug product.[5]

The development of a stability-indicating analytical method is essential to separate the main compound from any process-related impurities and potential degradation products that may arise during manufacturing or storage.[6][7] This ensures that the method is specific and can accurately measure the purity of the API over time.[8] This guide proposes an RP-HPLC method, which is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1][6]

Physicochemical Properties and Method Development Strategy

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.

  • UV Absorbance: The 2-chlorophenoxy group is the primary chromophore. Aromatic systems typically exhibit strong absorbance in the UV region, around 220-280 nm. A preliminary UV scan of a dilute solution of the analyte in the mobile phase is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity. Based on the structure, a starting wavelength of 225 nm or 270 nm is proposed.

  • Polarity and Retention: The molecule possesses both hydrophobic (chlorophenyl group) and hydrophilic (piperidine hydrochloride) characteristics. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. A C18 (octadecyl) column is selected as the stationary phase due to its versatility and wide use in retaining compounds of moderate polarity.

  • Ionization (pKa): The piperidine ring contains a secondary amine. Aliphatic secondary amines typically have a pKa in the range of 10-11. To ensure consistent retention and good peak shape, it is crucial to control the ionization state of the analyte. By setting the mobile phase pH significantly lower than the pKa (e.g., pH 2-4), the piperidine nitrogen will be consistently protonated (positively charged). This minimizes peak tailing, a common issue with basic compounds, and leads to sharp, symmetrical peaks. A mobile phase pH of approximately 3.0 is therefore recommended.

Proposed HPLC Method for Purity Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific impurity profile encountered.

ParameterRecommended Condition
Instrumentation High-Performance Liquid Chromatograph with UV or Photodiode Array (PDA) Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient Elution
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm or 270 nm (Verify with PDA)
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Experimental Protocols

Preparation of Solutions

Standard Solution (e.g., 0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Sample Solution (e.g., 0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Follow steps 2-5 as described for the Standard Solution preparation.

System Suitability Testing (SST)

Before commencing any analysis, the performance of the chromatographic system must be verified. This ensures the system is operating correctly and can produce reliable results.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Calculate the system suitability parameters based on these injections.

System Suitability Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) for Peak Area≤ 2.0%
Analytical Procedure
  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the diluent (blank) once.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms using appropriate software.

Calculation of Purity

The purity of the sample is typically determined by area normalization, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, reference standards for those impurities would be required.

Method Validation Strategy (ICH Q2(R1))

To ensure the developed method is suitable for its intended purpose, a full validation study must be performed in accordance with ICH guidelines.

G cluster_validation ICH Q2(R1) Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Establishes Specificity Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines Range Precision Precision (Repeatability & Intermediate) Accuracy->Precision Confirms Method Reliability LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Precision->LOD_LOQ Assesses Variability Robustness Robustness LOD_LOQ->Robustness Defines Sensitivity

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) Guidelines.

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the main peak from degradation products and any process-related impurities.[6][9]

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the nominal concentration) and plot peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Potential Impurities and Degradation Pathways

A thorough understanding of potential impurities is critical for developing a truly specific method.

Process-Related Impurities

Based on common synthetic routes for similar piperidine derivatives, potential impurities could include:

  • Starting Materials: Unreacted 2-chlorophenol or 3-(chloromethyl)piperidine.

  • Intermediates: Incomplete reaction products.

  • By-products: Isomers or products from side reactions.

Degradation Products

Forced degradation studies are designed to predict the degradation products that might form under storage or stress conditions.[9][10]

G cluster_stress Forced Degradation Conditions (ICH Q1A) API 3-[(2-Chlorophenoxy)methyl]piperidine HCl API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, Heat) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis {RP-HPLC Analysis | Separate & Identify Degradants} Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Sources

LC-MS analysis of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Bioanalytical Investigation of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride and its Metabolites by LC-MS

Introduction

In modern drug development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for evaluating its safety and efficacy.[1][2] The metabolic fate of a drug can significantly influence its pharmacokinetic properties, potential for drug-drug interactions, and overall therapeutic window.[3] this compound is a small molecule containing several key functional groups—a piperidine ring, a chlorophenyl group, and an ether linkage—that are susceptible to metabolic transformation by cytochrome P450 (CYP) enzymes and other metabolic pathways.[4][5][6]

This application note provides a comprehensive framework for the identification and quantification of 3-[(2-Chlorophenoxy)methyl]piperidine and its metabolites in biological matrices. We present detailed protocols for in vitro metabolite generation, sample preparation, and a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodologies are designed to align with the principles outlined in regulatory guidelines from the FDA and EMA, ensuring the generation of reliable and reproducible data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[7][8][9][10][11]

Predicted Metabolic Pathways

The structure of 3-[(2-Chlorophenoxy)methyl]piperidine suggests several potential sites for metabolic modification. Phase I metabolism, primarily mediated by CYP enzymes, is expected to introduce polar functional groups.[4] Key predicted transformations include:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the piperidine ring or the aromatic ring.

  • N-Oxidation: Oxidation of the piperidine nitrogen atom.

  • O-Dealkylation: Cleavage of the ether bond, leading to the formation of 2-chlorophenol and a piperidine methanol derivative.

  • Ring Opening/Contraction: More complex rearrangements of the piperidine ring have been observed for similar structures.[5]

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate excretion.[12]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 3-[(2-Chlorophenoxy)methyl]piperidine M1 Hydroxylated Metabolite (Piperidine Ring) [M+16] Parent->M1 Hydroxylation M2 Hydroxylated Metabolite (Aromatic Ring) [M+16] Parent->M2 Hydroxylation M3 N-Oxide Metabolite [M+16] Parent->M3 N-Oxidation M4 O-Dealkylated Metabolites Parent->M4 O-Dealkylation M5 Glucuronide Conjugate M1->M5 UGT M6 Sulfate Conjugate M1->M6 SULT M2->M5 M2->M6

Caption: Predicted Phase I and Phase II metabolic pathways for 3-[(2-Chlorophenoxy)methyl]piperidine.

Bioanalytical Strategy and Experimental Workflow

A robust bioanalytical workflow is essential for accurately quantifying a parent drug and its metabolites from complex biological samples.[13] LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application due to its exceptional sensitivity and selectivity.[14][15] Our strategy involves an initial in vitro incubation to generate and identify potential metabolites, followed by the development of a quantitative method for a target biological matrix, such as human plasma.

The overall workflow encompasses sample preparation to remove interfering matrix components like proteins and phospholipids, chromatographic separation of the analytes, and their subsequent detection and quantification by tandem mass spectrometry.[16]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling start Biological Sample (Plasma, Microsome Incubate) pp Protein Precipitation (Acetonitrile) start->pp spe Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) pp->spe evap Evaporation & Reconstitution spe->evap lc UPLC Separation (Reversed-Phase C18) evap->lc ms Tandem Mass Spectrometry (ESI+ MRM) lc->ms proc Data Processing (Integration & Calibration) ms->proc report Quantification & Reporting proc->report

Caption: General experimental workflow for LC-MS/MS analysis of drug metabolites.

Detailed Protocols

Protocol 1: In Vitro Metabolite Generation with Human Liver Microsomes

This protocol is designed to generate metabolites for initial identification.[3][17]

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL and the parent compound (1 µM final concentration) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for 60 minutes. Control incubations should be performed, one without the NADPH-regenerating system (to check for non-enzymatic degradation) and one without the parent compound (to identify background peaks).

  • Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the parent compound).

  • Sample Cleanup: Vortex the mixture vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis to screen for potential metabolites.

Protocol 2: Plasma Sample Preparation for Quantitative Analysis

This protocol uses a combination of protein precipitation and solid-phase extraction (SPE) for robust cleanup of plasma samples.[18][19]

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Protein Precipitation: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: While samples are centrifuging, condition a mixed-mode strong cation exchange SPE plate/cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Transfer the supernatant from the precipitation step to the conditioned SPE plate.

  • Washing: Wash the SPE sorbent with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the parent drug and its metabolites (which are basic and retained on the cation exchange sorbent) with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following parameters serve as a starting point for method development. Optimization is necessary for specific instruments and metabolites.[20][21]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes better peak shape and ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column, providing good efficiency.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
LC Gradient See Table 2 below

Table 2: Example LC Gradient

Time (min)% Mobile Phase B
0.05
1.05
7.095
8.095
8.15
10.05

Table 3: Mass Spectrometry Parameters and Predicted MRM Transitions

Molecular Weight of Parent Free Base: C12H16ClNO = 225.10 g/mol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Parent Compound 226.1To be determinedTo be optimizedESI+
Hydroxylated Metabolite 242.1To be determinedTo be optimizedESI+
N-Oxide Metabolite 242.1To be determinedTo be optimizedESI+
Internal Standard (e.g., d4-Parent)230.1To be determinedTo be optimizedESI+

Note: Product ions and collision energies must be determined empirically by infusing a standard solution of the parent compound and analyzing the in vitro incubation samples for metabolites.

Bioanalytical Method Validation

For use in regulated studies, the developed LC-MS/MS method must undergo full validation according to guidelines from regulatory agencies like the FDA and EMA.[7][9][22] This process establishes the method's reliability and reproducibility.[8] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels over several days.

  • Calibration Curve: Demonstrating the linear relationship between instrument response and analyte concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[8]

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.

  • Stability: Assessing the stability of the analytes under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

Conclusion

This application note outlines a comprehensive and scientifically grounded approach for the LC-MS/MS analysis of this compound and its metabolites. By combining predictive metabolism, robust sample preparation, and high-sensitivity tandem mass spectrometry, this workflow enables the reliable identification and quantification of metabolic products in complex biological matrices. The provided protocols serve as a detailed guide for researchers in drug development, ensuring the generation of high-quality data essential for regulatory submissions and for making informed decisions throughout the drug development lifecycle.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Drug Metabolism Assays Source: BioIVT URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: In Vitro Metabolism Source: IQVIA Laboratories URL: [Link]

  • Title: Enhance Your DMPK Studies with In Vitro Metabolism Source: Labcorp URL: [Link]

  • Title: In Vitro Metabolism Studies Source: Creative Biolabs URL: [Link]

  • Title: In Vitro Assays for Induction of Drug Metabolism Source: PubMed URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: Alliance Pharma URL: [Link]

  • Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: LC-MS analysis of the plasma metabolome-A novel sample preparation strategy Source: ResearchGate URL: [Link]

  • Title: Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC - NIH URL: [Link]

  • Title: A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma Source: PMC - PubMed Central URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters - ACS Publications URL: [Link]

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: PMC - NIH URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]

  • Title: A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing Source: PMC - PubMed Central URL: [Link]

  • Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Piperidine Source: Wikipedia URL: [Link]

  • Title: Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS Source: ResearchGate URL: [Link]

  • Title: Sensitive Quantification of Drug Metabolites Using LC-MS Source: Technology Networks URL: [Link]

Sources

Application Notes & Protocols: The Reserpine-Induced Hypothermia Model for Antidepressant Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Foundational Model in Psychopharmacology

The discovery of antidepressant medications was a watershed moment in the treatment of psychiatric disorders. A key preclinical tool that facilitated this discovery and continues to serve in the characterization of novel compounds is the reserpine-induced hypothermia model. Reserpine, an indole alkaloid extracted from the Rauwolfia serpentina plant, was initially noted for its antihypertensive and sedative effects. However, a significant side effect emerged with its chronic use: a state resembling major depression in a subset of patients[1][2]. This observation led to the "monoamine theory of depression," which posits that a deficit in central nervous system monoamines (norepinephrine, serotonin, and dopamine) is a key etiological factor in depression[1].

Reserpine's ability to induce a depressive-like phenotype, including a measurable drop in core body temperature (hypothermia), provided researchers with a robust and quantifiable in vivo assay[1][2]. The model's core principle is straightforward: reserpine administration depletes monoamine stores, leading to hypothermia. A test compound with potential antidepressant activity is then evaluated for its ability to antagonize or reverse this hypothermic response. This application note provides a detailed overview of the underlying science, step-by-step protocols for implementation, and guidance on data interpretation for researchers utilizing this classic, yet relevant, screening model.

Part 1: Scientific Principles & Mechanism of Action

Reserpine's Molecular Target: The Vesicular Monoamine Transporter (VMAT)

The primary mechanism of reserpine is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2)[1]. VMAT2 is a crucial protein located on the membrane of synaptic vesicles within monoaminergic neurons. Its function is to pump cytosolic monoamines—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—into the vesicles for storage and subsequent release into the synapse upon neuronal firing.

By binding irreversibly to VMAT2, reserpine effectively blocks the sequestration of these neurotransmitters. The monoamines then accumulate in the cytoplasm, where they are vulnerable to degradation by the enzyme Monoamine Oxidase (MAO)[1]. This leads to a profound and long-lasting depletion of releasable monoamine stores across the central and peripheral nervous systems.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft MA Monoamines (NE, 5-HT, DA) VMAT2 VMAT2 MA->VMAT2 Transport MAO MAO MA->MAO Cytosolic Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration Synapse_MA Reduced Monoamine Release Vesicle->Synapse_MA Exocytosis (Depleted) Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition

Diagram 1: Mechanism of Reserpine Action on VMAT2.

The Link Between Monoamines and Thermoregulation

Body temperature homeostasis is a complex process tightly regulated by the central nervous system, particularly the hypothalamus. Monoaminergic pathways play a significant modulatory role in this system. Both norepinephrine and serotonin are deeply involved in controlling heat production (e.g., shivering) and heat loss (e.g., peripheral vasodilation).

The depletion of these key neurotransmitters by reserpine disrupts the normal signaling within thermoregulatory centers. This impairment of central monoaminergic control leads to a downward shift in the homeostatic set-point for body temperature, resulting in a state of hypothermia. The ability of an antidepressant to counteract this effect is believed to stem from its capacity to restore monoaminergic neurotransmission, either by blocking reuptake (TCAs, SSRIs) or by preventing their breakdown (MAOIs), thereby increasing their availability in the synapse.

Part 2: Experimental Protocols

This section provides a detailed, self-validating protocol for conducting the reserpine-induced hypothermia assay in mice.

Materials and Equipment
  • Animals: Male Swiss albino mice (or other standard strain) weighing 20-25g.

  • Reserpine: To be dissolved in a suitable vehicle (e.g., glacial acetic acid diluted with distilled water to a final concentration of 0.5%).

  • Test Compounds: Antidepressant standards (e.g., Imipramine HCl, Fluoxetine HCl, Moclobemide) and experimental drugs.

  • Vehicle: Appropriate solvent for test compounds (e.g., saline, distilled water, 0.5% carboxymethyl cellulose).

  • Digital Thermometer: With a flexible rectal probe suitable for mice (e.g., 2mm diameter).

  • Lubricant: Water-soluble lubricant (e.g., Vaseline) for the thermometer probe.

  • Animal Cages: Standard housing with controlled temperature (20-22°C) and a 12-hour light/dark cycle.

  • Syringes and Needles: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

  • Animal Scale: For accurate weighing of mice.

Experimental Workflow

A Phase 1: Acclimatization (≥ 7 days) B Phase 2: Baseline Temperature (T0 Measurement) A->B C Phase 3: Reserpine Administration (e.g., 2.5 - 4.0 mg/kg, i.p.) B->C D Phase 4: Hypothermia Development (18 hours post-reserpine) C->D E Phase 5: Pre-treatment Temperature (T1 Measurement) D->E F Phase 6: Test Compound Administration (Vehicle, Standard, or Experimental Drug) E->F G Phase 7: Post-treatment Monitoring (Measure Temperature at T2, T3, T4...) F->G H Phase 8: Data Analysis (Calculate ΔT and % Reversal) G->H

Diagram 2: Experimental Workflow for the Reserpine Assay.

Step-by-Step Methodology

Step 1: Animal Acclimatization & Grouping

  • House mice in groups under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • On the day of the experiment, weigh the animals and randomly assign them to experimental groups (n=8-10 per group is recommended):

    • Group 1: Vehicle + Vehicle

    • Group 2: Reserpine + Vehicle

    • Group 3: Reserpine + Standard Drug 1 (e.g., Imipramine)

    • Group 4: Reserpine + Standard Drug 2 (e.g., Fluoxetine)

    • Group 5+: Reserpine + Experimental Compound (at various doses)

Step 2: Baseline Temperature Measurement (T0)

  • Gently restrain the mouse, for example, by allowing it to grip a cage lid with its forepaws.

  • Lubricate the rectal probe with a small amount of Vaseline.

  • Gently insert the probe into the rectum to a consistent, fixed depth (typically 1.5 - 2.0 cm)[3]. Causality Note: Consistent insertion depth is critical as rectal temperature varies along the colon; standardization minimizes within-group variability[3].

  • Wait for the temperature reading to stabilize (usually 10-15 seconds).

  • Record this baseline temperature (T0).

Step 3: Reserpine Administration

  • Administer reserpine (e.g., 2.5 mg/kg or 4.0 mg/kg, i.p.) to all groups except the Vehicle + Vehicle control group[3][4][5].

  • Return the animals to their home cages.

Step 4: Hypothermia Development

  • Allow 18 hours for the full hypothermic effect of reserpine to develop. The animals should remain in their home cages with free access to food and water during this period.

Step 5: Pre-Treatment Temperature Measurement (T1)

  • Eighteen hours after reserpine injection, measure the rectal temperature of all animals again, following the exact procedure as in Step 2. This reading (T1) confirms the induction of hypothermia.

Step 6: Test Compound Administration

  • Immediately after the T1 measurement, administer the vehicle, standard antidepressants, or experimental compounds to the respective groups via the chosen route (e.g., i.p., p.o., s.c.).

Step 7: Post-Treatment Temperature Monitoring

  • Measure the rectal temperature at several time points post-treatment, for example, at 30, 60, 90, and 120 minutes.

  • Expertise Note: The time course of reversal can vary depending on the mechanism of the test compound. Multiple readings provide a more complete picture of the drug's efficacy and duration of action.

Ethical Considerations

The use of animals in research is a privilege that comes with significant ethical responsibilities. All procedures must be designed to minimize pain and distress.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be central to the experimental design[6].

  • Handling: Mice should be handled gently and habituated to the handling and temperature measurement procedure to minimize stress-induced hyperthermia, which can confound results.

  • Humane Endpoints: Reserpine can cause significant sedation and ptosis (eyelid drooping). Animals should be monitored closely. If an animal shows signs of excessive distress, it should be humanely euthanized.

  • Approval: All experimental protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Part 3: Data Analysis and Interpretation

Calculating Temperature Change

The primary outcome is the change in rectal temperature. This can be expressed as the absolute temperature or as the change (ΔT) from the hypothermic baseline (T1). The reversal of hypothermia is calculated for each time point.

Representative Data

The efficacy of a test compound is determined by its ability to significantly increase the body temperature compared to the reserpine + vehicle group. Different classes of antidepressants show varying efficacy in this model.

Treatment GroupDose (mg/kg, i.p.)Typical Change in Rectal Temp (°C) from Reserpine ControlMechanism
Reserpine Control 2.5 - 4.0Baseline (Hypothermia)VMAT2 Inhibition
Imipramine 10 - 20↑ (Significant Reversal)[7]NE/5-HT Reuptake Inhibitor (TCA)
Desipramine 10 - 20↑ (Significant Reversal)[7]Primarily NE Reuptake Inhibitor
Fluoxetine 10 - 20↔ or ↑ (Variable/Potentiation)[3][4][5]Selective 5-HT Reuptake Inhibitor (SSRI)
Moclobemide 10 - 30↑ (Reversal Expected)Reversible MAO-A Inhibitor

Trustworthiness Note: The results for SSRIs like fluoxetine can be complex. Some studies report a reversal of hypothermia, while others report no effect or even a potentiation of the hypothermic state[3][4]. This is thought to be due to the complex interplay of different serotonin receptor subtypes in thermoregulation. This highlights the importance of including multiple standard compounds from different classes to properly validate the assay and contextualize the results of novel compounds. Noradrenaline reuptake inhibitors, like desipramine, tend to show a more robust and consistent reversal effect in this model.

Interpretation and Limitations

A positive result (i.e., a significant reversal of hypothermia) is predictive of potential antidepressant activity, particularly for compounds acting on noradrenergic and/or serotonergic systems. However, it is crucial to acknowledge the model's limitations:

  • Predictive Validity: The test is highly sensitive to TCAs and MAOIs. Its predictive validity for SSRIs is less consistent, and it may not detect compounds with novel mechanisms of action (e.g., glutamatergic modulators).

  • Specificity: Other pharmacological agents that are not considered antidepressants can also reverse reserpine-induced hypothermia, underscoring the need for secondary screening assays[8].

  • Species Differences: There can be significant species differences in the response. For example, the reversal of hypothermia by certain agents may be more robust in rats than in mice.

Conclusion

The reserpine-induced hypothermia model remains a valuable tool for the initial in vivo screening and characterization of potential antidepressant compounds. Its strengths lie in its high throughput, quantifiable endpoint, and strong theoretical basis rooted in the monoamine hypothesis of depression. By understanding the underlying mechanisms, adhering to rigorous and ethical protocols, and interpreting the data within the context of the model's known limitations, researchers can effectively leverage this assay to identify and advance promising new therapies for depressive disorders.

References

  • Ethical Challenges in Depression Research: The Tail Suspension Test, the Forced Swim Test, and Alternative Behavioral Models. (n.d.). National Institutes of Health. [Link]

  • Nikitina, I. L., & Gaisina, G. G. (2021). Neuropharmacological characteristics of antidepressant action of a new 3-substituted thietane-1,1-dioxide derivative. Research Results in Pharmacology, 7(3), 61–74. [Link]

  • Greenwood, R., Zhao, J., Ludrick, B., Golden, T., & Wu, N. (2018). A Practical Animal Model for Depression by Reserpine-Administered Mice. Theranostics of Brain, Spine & Neural Disorders, 3(2). [Link]

  • Vybíral, S., & Houstek, J. (2017). Body Temperature Measurements for Metabolic Phenotyping in Mice. Journal of Visualized Experiments, (125). [Link]

  • The effect of selective inhibitors of noradrenaline and serotonin uptake on reserpine- and apomorphine induced hypothermia in mice. (1986). PubMed. [Link]

  • Desipramine and nortriptyline antagonize apomorphine and reserpine hypothermia by a different mechanism. (1989). PubMed. [Link]

  • Lin, S.-Y., Chen, Y.-F., Li, T.-Y., Tang, Y.-C., & Chen, Y.-C. (2015). Investigation of the antidepressant effects of exopolysaccharides obtained from Marasmius androsaceus fermentation in a mouse model. Experimental and Therapeutic Medicine, 10(6), 2321–2328. [Link]

  • Whittle, B. A. (1967). Reversal of reserpine-induced hypothermia by pharmacological agents other than antidepressants. Nature, 216(5115), 579–580. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the efficiency and yield of this valuable piperidine derivative. We will explore the underlying chemistry, provide solutions to common experimental hurdles, and offer validated protocols in a direct question-and-answer format.

General Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step sequence. The core transformation is a Williamson ether synthesis, which requires careful protection of the piperidine nitrogen to prevent side reactions and precise control of reaction conditions to maximize yield.

Synthesis_Workflow A Step 1: N-Protection B Step 2: Williamson Ether Synthesis A->B N-Boc-3-(hydroxymethyl)piperidine C Step 3: N-Deprotection B->C N-Boc Protected Ether D Step 4: Salt Formation C->D Free Base Ether E Final Product D->E Hydrochloride Salt

Caption: Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route?

The most reliable route involves four key stages:

  • N-Protection: The secondary amine of the starting material, 3-(hydroxymethyl)piperidine, is protected, most commonly with a tert-butoxycarbonyl (Boc) group.[1] This prevents the nitrogen from acting as a competing nucleophile in the subsequent step.

  • Williamson Ether Synthesis: This is the crucial C-O bond-forming step. It proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating 2-chlorophenol with a suitable base, acts as a nucleophile.[2] It attacks an electrophilic form of the protected piperidine, typically N-Boc-3-(tosyloxymethyl)piperidine or N-Boc-3-(halomethyl)piperidine.

  • N-Deprotection: The Boc group is removed under acidic conditions to liberate the free secondary amine.[3][4]

  • Salt Formation: The final free base is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties.[5]

Q2: Why is the N-protection step essential for high yield?

The piperidine nitrogen is a potent nucleophile. Without protection, it would compete with the 2-chlorophenoxide during the Williamson ether synthesis, leading to the formation of N-alkylated byproducts and significantly reducing the yield of the desired O-alkylated product. The Boc group is ideal as it is stable to the basic conditions of the ether synthesis but can be cleanly removed later.[6]

Q3: What are the most critical parameters to control for maximizing yield?

The Williamson ether synthesis (Step 2) is the most critical stage. Yield is highly dependent on the choice of base, solvent, temperature, and the quality of the leaving group on the piperidine electrophile.[7] Each of these factors must be optimized to favor the desired SN2 pathway over competing side reactions like elimination (E2).[8]

Q4: Why is the final product isolated as a hydrochloride salt instead of the free base?

The hydrochloride salt offers several advantages over the free base. It is generally a stable, non-hygroscopic, crystalline solid, which simplifies isolation, purification, and weighing.[5] In contrast, the free base form of many piperidine derivatives can be an oil or a low-melting solid, making it more difficult to handle. Furthermore, the salt form often has improved solubility in polar solvents like water or alcohols.[5]

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section addresses specific problems you may encounter during the synthesis.

Issue Area 1: Low Yield in Williamson Ether Synthesis

Q5: My reaction is sluggish with significant starting material remaining. Could the base be the problem?

Yes, the choice and handling of the base are critical. For deprotonating the 2-chlorophenol (pKa ≈ 8.5), a moderately strong base is required.

  • Insight: While a very strong base like sodium hydride (NaH) will work, it is often unnecessary and requires strictly anhydrous conditions.[8] More practical and safer options like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective for deprotonating phenols.[8] Ensure the base is finely powdered and dry to maximize its reactivity. An insufficient amount of base (less than one equivalent) will result in incomplete phenoxide formation and, therefore, low conversion.

BaseTypical SolventTemperature (°C)Key Considerations
NaH DMF, THF0 to RTHighly effective but requires inert atmosphere and strictly anhydrous solvents.
K₂CO₃ DMF, Acetonitrile60 - 100Excellent choice. Less hazardous than NaH. Requires heating to achieve a good reaction rate.[2]
NaOH DMSO, DMF50 - 90A cost-effective and strong enough base for this transformation.

Q6: How does the solvent choice impact the SN2 reaction yield?

The solvent plays a crucial role in an SN2 reaction. The ideal solvent will fully dissolve the reactants but will not solvate the nucleophile (the phenoxide), leaving it "naked" and highly reactive.

  • Insight: Polar aprotic solvents are the best choice.[2][8] Protic solvents like ethanol or water should be avoided as they will form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows down the reaction rate significantly.[7]

SolventTypeRationale for Use/Avoidance
DMF, DMSO Polar AproticHighly Recommended. Excellent at dissolving ionic intermediates and do not solvate the nucleophile.[9]
Acetonitrile Polar AproticRecommended. A good alternative to DMF/DMSO, often easier to remove during workup.[2]
Ethanol, Water Polar ProticAvoid. These solvents will solvate and deactivate the phenoxide nucleophile, drastically reducing the SN2 reaction rate.[7]

Q7: I am observing an alkene byproduct by NMR. How can I minimize this?

The formation of an alkene suggests a competing E2 elimination reaction. While this is more common with secondary and tertiary alkyl halides, it can occur with primary substrates under harsh conditions.[7]

  • Insight: This side reaction is favored by high temperatures and sterically hindered bases. To favor the desired SN2 substitution:

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 60-80 °C instead of >100 °C).[8]

    • Use a Good Leaving Group: Ensure your electrophile is properly activated. A tosylate is an excellent leaving group and generally promotes clean SN2 reactions.

Troubleshooting_Low_Yield Start Problem: Low Yield in Williamson Synthesis Q1 Is reaction incomplete? (Starting material remains) Start->Q1 Q2 Is an alkene byproduct observed? Start->Q2 A1 Action: Check Base - Use ≥1 equivalent of K₂CO₃ - Ensure it is dry & powdered Q1->A1 Yes A4 Action: Reduce Temperature - Run reaction at 60-80°C to disfavor E2 elimination Q2->A4 Yes A2 Action: Check Solvent - Use polar aprotic (DMF, ACN) - Ensure anhydrous conditions A1->A2 A3 Action: Optimize Time/Temp - Increase reaction time - Monitor by TLC A2->A3

Caption: Troubleshooting decision tree for low yield.

Issue Area 2: Inefficient N-Boc Deprotection

Q8: My Boc-deprotection step is incomplete or requires very long reaction times. What are the optimal conditions?

Incomplete deprotection is usually due to insufficiently acidic conditions or suboptimal reagent choice.

  • Insight: The Boc group is reliably cleaved by strong acids.[4] The two most common and effective reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) and a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3] For this specific substrate, using HCl is highly advantageous because the desired product will often precipitate directly from the reaction mixture as the hydrochloride salt, greatly simplifying purification.[3]

ReagentTypical ConditionsAdvantages & Disadvantages
TFA in DCM (25-50%) 0°C to RT, 1-4 hoursPro: Very effective and fast.[3] Con: Workup requires neutralization, and the resulting trifluoroacetate salt can be difficult to handle.
4M HCl in Dioxane RT, 1-3 hoursPro: Often precipitates the product as the HCl salt, simplifying isolation.[3][10] Con: Dioxane is a peroxide-former and must be handled with care.
HCl (generated in situ) Methanol/Acetyl Chloride, 0°C to RTPro: A convenient way to generate anhydrous HCl. Con: The reaction can be exothermic.
Issue Area 3: Product Purification & Salt Formation

Q9: What is the most effective method to purify the free base after deprotection?

After the deprotection and a basic workup (e.g., washing with aqueous NaHCO₃), the crude free base is often an oil containing minor impurities. Silica gel column chromatography is the standard method for purification.

  • Insight: The free base is moderately polar. A typical eluent system would be a gradient of methanol (0-10%) in dichloromethane or ethyl acetate containing a small amount (e.g., 1%) of triethylamine. The triethylamine is added to prevent the basic product from streaking on the acidic silica gel.

Q10: I'm having difficulty getting the hydrochloride salt to precipitate cleanly. What am I doing wrong?

Precipitation issues usually stem from using a solvent in which the salt is too soluble or from the presence of water.

  • Insight: To induce precipitation, dissolve the purified free base in a non-polar solvent where the salt form has low solubility, such as diethyl ether or ethyl acetate. Then, add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise with stirring. If precipitation is slow, try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to initiate crystallization. Ensure all solvents are anhydrous, as water can inhibit crystallization.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 3-(Hydroxymethyl)piperidine

  • To a stirred solution of 3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0°C, add triethylamine (2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) in DCM dropwise.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with 10% aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, which can often be used without further purification.

Protocol 2: Williamson Ether Synthesis (via Tosylation)

  • Tosylation: Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM (~0.2 M) and cool to 0°C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at 0°C for 4-6 hours until TLC shows consumption of the starting material. Wash the reaction mixture with water, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate to give the crude tosylate.

  • Ether Synthesis: In a separate flask, suspend potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.3 M). Add 2-chlorophenol (1.2 eq).

  • Add a solution of the crude tosylate from the previous step (1.0 eq) in DMF to the phenoxide mixture.

  • Heat the reaction to 80°C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water and then brine to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 3: N-Boc Deprotection and Salt Formation [3]

  • Dissolve the purified N-Boc protected ether (1.0 eq) in a minimal amount of ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 4M HCl in dioxane (2-3 eq) dropwise with vigorous stirring.

  • A white precipitate should form. Continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under high vacuum to yield this compound as a white solid.

References

  • Benchchem. (2025).
  • Benchchem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
  • Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • Google Patents. (n.d.).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Open Research@CSIR-NIScPR. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • LookChem. (n.d.). Cas 4604-65-3, 3-(Hydroxymethyl)piperidine.
  • Google Patents. (n.d.). CN110759853B - Preparation method of (S)-N-BOC-3-hydroxy piperidine.
  • graduation.escoffier.edu. (n.d.). Williamson Ether Synthesis Mechanism.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Sigma-Aldrich. (n.d.). 3-Piperidinemethanol 96%.

Sources

Technical Support Center: Purification of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of piperidine hydrochloride. The inherent properties of this salt—namely its hygroscopicity and the nature of impurities from its synthesis—present unique purification hurdles. This guide offers field-proven insights and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My isolated piperidine hydrochloride is a pale yellow or brown solid. What causes this discoloration and how can I remove it?

Answer: Discoloration in piperidine and its salts is a frequent issue, often arising from the oxidation of residual free piperidine or other amine impurities when exposed to air and light.[1] These colored impurities are typically present in trace amounts but can be visually significant.

Causality: The nitrogen lone pair in piperidine can be oxidized, leading to the formation of colored byproducts. This is exacerbated by prolonged storage or exposure to atmospheric oxygen.

Recommended Solution: Activated Carbon Treatment During Recrystallization

Activated carbon is a highly effective adsorbent for removing colored organic impurities due to its high surface area and porous structure.[2]

Self-Validating Protocol:

  • Solvent Selection: Choose a suitable recrystallization solvent or solvent system where piperidine HCl has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or an ethanol/diethyl ether mixture).[3][4]

  • Dissolution: Dissolve the crude, colored piperidine HCl in the minimum amount of the hot solvent.

  • Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w of the solute) to the hot solution.

    • Expert Insight: Avoid adding carbon to a boiling solution, as it can cause vigorous bumping. Add it to the hot, but not yet boiling, solution.

  • Heating: Gently heat the mixture at reflux for 5-10 minutes to allow for efficient adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon.[5] This step is critical and must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization & Isolation: Allow the clear, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Question 2: After recrystallization, my product is clumpy, oily, or "gummy" instead of a crystalline solid. What went wrong?

Answer: This issue is most commonly caused by the presence of excess water or residual solvent. Piperidine hydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7]

Causality:

  • Hygroscopicity: The salt can attract enough atmospheric moisture to become deliquescent (dissolve in the absorbed water).[6]

  • Incomplete Drying: Residual recrystallization solvent can trap impurities and prevent proper crystal lattice formation.

  • Excess HCl: While less common, significant excess of HCl can also lead to a syrupy consistency.

Recommended Solutions:

  • Rigorous Drying:

    • High Vacuum: Dry the solid under high vacuum (connect the flask to a high-vacuum line) at a moderately elevated temperature (e.g., 40-60°C) for several hours. This is the most effective way to remove both water and residual organic solvents.[6]

    • Azeotropic Removal of Water: For a "wet" or gummy salt, you can redissolve it in a suitable solvent and co-evaporate it with a solvent that forms an azeotrope with water, such as toluene.[1] Another effective technique is to slurry or reconcentrate the gummy solid with acetonitrile or ethyl acetate, which helps to remove moisture.[8]

  • Proper Storage & Handling:

    • Always store piperidine hydrochloride in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., Drierite®, P₂O₅).[6]

    • For moisture-sensitive reactions, handle and weigh the reagent inside a glovebox with a controlled, low-humidity atmosphere.[6]

Question 3: My final product purity is low according to NMR/LC-MS analysis, showing residual starting materials or other organic impurities. How can I improve this?

Answer: Low purity after initial isolation is often due to incomplete reaction or the presence of side products from the synthesis, such as partially hydrogenated intermediates (if starting from pyridine).[9] Recrystallization is the primary purification technique, but its success is highly dependent on solvent choice.

Causality: The ideal recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while impurities will either remain soluble at low temperatures (and be removed with the mother liquor) or be insoluble at high temperatures (and be removed by hot filtration).[5]

Recommended Solution: Systematic Solvent Selection and Recrystallization

A systematic approach to choosing a solvent system is crucial for effective purification.

Protocol for Solvent Screening:

  • Place ~20 mg of your crude piperidine HCl into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile) dropwise at room temperature. A good candidate solvent will dissolve the compound poorly.[3]

  • Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it is a promising single-solvent system.

  • Allow the hot solutions to cool. The formation of well-defined crystals indicates a suitable solvent.

  • If no single solvent is ideal, a two-solvent (solvent/anti-solvent) system can be used.[3] Common pairs include ethanol/diethyl ether or isopropanol/hexane.[10] Dissolve the crude salt in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent (anti-solvent) until the solution becomes turbid. Re-heat gently to clarify and then cool slowly.[3]

Solvent SystemSuitability for Piperidine HClReference
Ethanol / Diethyl EtherA classic and effective system. The salt is soluble in hot ethanol and insoluble in ether.[4]
IsopropanolOften works well as a single solvent.[11]
AcetonitrileCan be effective, also helps in removing residual water.[8]
WaterHighly soluble, but crystallization can be difficult to control and exacerbates hygroscopicity issues.[11]

Advanced Purification & Workflow Visualization

For challenging purifications, a multi-step strategy may be required. The following workflow provides a decision-making framework.

Purification_Workflow start Crude Piperidine HCl assess_color Is the material colored (yellow/brown)? start->assess_color assess_purity Assess Purity (NMR/LCMS) assess_color->assess_purity No charcoal Perform Recrystallization with Activated Carbon assess_color->charcoal Yes recrystallize Perform Standard Recrystallization assess_purity->recrystallize Purity < 98% assess_physical Is the product crystalline or oily/gummy? assess_purity->assess_physical Purity > 98% charcoal->assess_purity recrystallize->assess_physical dry Dry under High Vacuum (40-60 °C) assess_physical->dry Oily/Gummy final_qc Final QC Analysis (Purity, Water Content) assess_physical->final_qc Crystalline dry->final_qc

Caption: Decision workflow for purifying crude piperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in piperidine hydrochloride? A: Impurities typically stem from the synthetic route. If produced by the hydrogenation of pyridine, impurities can include unreacted pyridine and partially hydrogenated intermediates.[9][12] Other potential impurities include residual free piperidine and N-alkylated piperidines if alkylating agents are present.[9] Nitrosamine impurities are also a concern and require specific analytical methods for detection.[13]

Q2: How do I handle and store purified piperidine hydrochloride to maintain its purity? A: Due to its hygroscopic nature, piperidine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably in a desiccator.[6][14] For use in moisture-sensitive applications, pre-drying the required amount under high vacuum is strongly recommended.[6]

Q3: What analytical techniques are best for assessing the purity of piperidine hydrochloride? A: A combination of techniques provides the most comprehensive assessment:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Titration: Nonaqueous titration can determine the overall purity of the salt, while argentometric titration can specifically quantify the hydrochloride content.[14]

  • HPLC/GC: Chromatographic methods are excellent for quantifying trace impurities.[15][16] HPLC methods often require pre-column derivatization for UV detection.[15][17]

  • Karl Fischer Titration: This is the standard method for accurately determining water content, which is critical given the salt's hygroscopicity.

Q4: Can I purify my compound by converting the hydrochloride salt back to the free base? A: Yes, this is a common and effective strategy, especially for removing water-soluble or inorganic impurities.[18] The process involves basifying an aqueous solution of the salt (e.g., with NaOH) to liberate the free piperidine, extracting the free base into an organic solvent (e.g., diethyl ether or dichloromethane), drying the organic extract, and then re-forming the HCl salt by treating the solution with a source of anhydrous HCl, such as a solution of HCl in dioxane, ethanol, or ethyl acetate.[1][19] This allows for purification of the intermediate free base by distillation before reforming the final, high-purity salt.

References

  • BenchChem. (n.d.). Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions.
  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Sciencemadness.org. (2021). Forming oxalate salts of amines.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent.
  • BenchChem. (n.d.). Overcoming challenges in the purification of piperidine-containing compounds.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine Hydrochloride | 6091-44-7.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Veeprho Pharmaceuticals. (n.d.). Piperidine Impurities and Related Compound.
  • ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.
  • BenchChem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
  • ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.
  • Creative Bioarray. (n.d.). Decolorization Protocol.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
  • Wikipedia. (n.d.). Piperidine.

Sources

Topic: Improving Solubility of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction for the Senior Application Scientist

As researchers pioneering new molecular entities, we frequently encounter promising compounds with challenging physicochemical properties. 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride is one such molecule. Its structure, a piperidine ring coupled with a chlorophenoxy group, presents a classic solubility challenge: the hydrochloride salt enhances aqueous solubility, but the organic moieties drive it towards lipophilicity. This duality can lead to frustrating and misleading results in sensitive in vitro assays if not properly managed.

This guide is structured to serve as your direct line to a seasoned application scientist. We will move beyond simple solvent suggestions to a systematic, logic-driven troubleshooting workflow. Our goal is to empower you to not only dissolve your compound but to do so in a manner that ensures the integrity and reproducibility of your biological data.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving well in aqueous buffers (like PBS) even though it's a hydrochloride salt?

Answer: This is a common and valid observation. While the hydrochloride salt form significantly improves aqueous solubility compared to the free base, the presence of the lipophilic chlorophenoxy and piperidine rings limits its overall capacity to dissolve in purely aqueous systems, especially at the high concentrations required for stock solutions. Hydrochloride salts of basic compounds, like this piperidine derivative, create a localized acidic pH upon dissolution, which favors the charged, more soluble form.[1][2] However, the bulk solvent's neutral pH can still be insufficient to maintain solubility for the entire compound mass.

Q2: I dissolved my compound in 100% DMSO and it was clear. But when I dilute it into my aqueous cell culture media, it precipitates. What is happening?

Answer: This phenomenon, known as "antisolvent precipitation," is a primary challenge for many compounds.[3][4] Your compound is highly soluble in a polar aprotic solvent like DMSO.[5] However, when this concentrated DMSO stock is introduced into an aqueous environment (the "antisolvent"), the DMSO rapidly diffuses, and the local solvent environment around your compound molecules changes dramatically. The compound is forced into a medium in which it has very low solubility, causing it to crash out of solution.[4] The key is to manage this transition carefully.

Q3: What is the maximum concentration of solvents like DMSO or ethanol that I can use in my cell-based assay?

Answer: This is a critical question of balancing solubility with cytotoxicity. The answer is highly cell-line and assay-dependent.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects. Some robust lines may tolerate up to 1%.[6][7][8]

  • Ethanol: Ethanol can sometimes be more disruptive to cell membranes, and its effects can be more pronounced. It is often recommended to keep final ethanol concentrations at or below 0.1%.[7][9]

  • Crucial Validation Step: You must run a solvent tolerance control experiment for your specific cell line and assay. This involves treating cells with the same final concentrations of the solvent vehicle that your compound-treated cells will receive and ensuring it does not impact the assay endpoint (e.g., viability, signaling).[9][10]

SolventTypical Max Concentration (v/v)Notes
DMSO 0.1% - 0.5%Can have biological effects even at low concentrations.[6][8]
Ethanol ≤ 0.1%Can be more cytotoxic than DMSO for some cell types.[7]
PEG 400 ≤ 0.5%Generally considered low toxicity.[11]
Q4: Can I gently heat the solution to help dissolve the compound?

Answer: Gentle warming (e.g., to 37°C in a water bath) can be an effective technique, as solubility often increases with temperature.[4][12] However, this must be done with caution. You must first verify the thermal stability of your compound. Check the manufacturer's data sheet or perform a pilot stability test (e.g., using HPLC) to ensure that heating does not cause degradation, which would compromise your experiment. Never use aggressive heating or a dry heat block.

Troubleshooting Workflow: A Systematic Approach to Solubilization

When initial attempts fail, a systematic approach is more effective than random solvent testing. This workflow is designed to logically diagnose and solve the solubility issue while preserving the biological relevance of your experiment.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Direct Solubilization Methods cluster_2 Phase 3: Co-Solvent & pH Adjustment cluster_3 Phase 4: Validation & Use Start Start: Compound Received CheckProps Q: What is the target stock concentration? (e.g., 10 mM, 50 mM) Start->CheckProps TryWater Attempt 1: Deionized Water - Vortex vigorously - Use sonication bath CheckProps->TryWater < 1 mM TryDMSO Attempt 2: 100% DMSO - Vortex vigorously CheckProps->TryDMSO ≥ 10 mM CoSolvent Attempt 3: Co-Solvent Strategy - e.g., 10% DMSO in PBS - e.g., Ethanol/Water mixtures pHAdjust Attempt 4: pH Modification - Use dilute HCl (e.g., 0.1 N) - Check pH drop FinalPrep Protocol Finalized: Prepare Fresh Stock DilutionTest Crucial Test: Dilute into Assay Media - Check for precipitation End Ready for Assay

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution using a Co-Solvent System

This protocol is a robust starting point when high concentrations are needed and aqueous solubility is limited. The principle is to use a strong organic solvent for initial dissolution, followed by a controlled dilution with an aqueous buffer.[3][13]

Materials:

  • This compound (ensure accurate molecular weight from CoA)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM stock). Always use the molecular weight of the hydrochloride salt form.

  • Weighing: Accurately weigh the compound into a sterile vial.[14][15] For small masses, use an analytical balance and ensure static is minimized.[4]

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial (e.g., 100 µL for a final volume of 1 mL). This creates a temporary, highly concentrated solution.

  • Mixing: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Co-Solvent Addition: Slowly add the aqueous component (e.g., 900 µL of PBS) to the DMSO concentrate while vortexing . This gradual addition is critical to prevent antisolvent precipitation.

  • Final Inspection: Once the full volume is reached, check for clarity. If the solution remains clear, it is ready for sterile filtration (if required) and aliquoting.

  • Storage: Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability and solubility.[16]

Protocol 2: pH Modification for Improved Aqueous Solubility

This method leverages the basicity of the piperidine nitrogen. By lowering the pH of the solvent, we can ensure the molecule remains in its protonated, more soluble, cationic form.[17][18][19] This is particularly useful for preparing stocks in predominantly aqueous vehicles.

Materials:

  • This compound

  • Sterile deionized water

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • Sterile vials, calibrated pipettes, vortex mixer

Procedure:

  • Weighing: Accurately weigh the compound into a sterile vial.

  • Initial Suspension: Add approximately 80% of the final desired volume of sterile deionized water. The compound will likely form a suspension or slurry.

  • pH Adjustment: Add 0.1 N HCl dropwise (e.g., 1-2 µL at a time) to the suspension while vortexing.

  • Observation: Continue adding acid and vortexing until the solution becomes completely clear. The principle is that the acidic environment will fully protonate the piperidine nitrogen, increasing its interaction with water.[17][20]

  • Final Volume: Once the compound is dissolved, add sterile deionized water to reach the final desired volume.

  • Final pH Check (Optional but Recommended): Using a calibrated micro-pH probe, check the final pH of your stock solution. This information is valuable for understanding your experimental conditions.

  • Storage: Store as described in Protocol 1.

Self-Validation and Trustworthiness: For every new stock solution prepared, a critical validation step is required. Perform a test dilution of your new stock into the final assay medium at the highest working concentration you plan to use. Incubate this solution under assay conditions (e.g., 37°C for 1 hour) and visually inspect for any signs of precipitation (cloudiness, particulates). This simple check prevents wasting time, reagents, and cells on an experiment with incorrect compound concentrations.[4]

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Co-solvent: Significance and symbolism. (2025). Available from: [Link]

  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE. Available from: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]

  • Madhavi, B. (n.d.). solubility enhancement and cosolvency. SlideShare. Available from: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). Bulletin of Environment, Pharmacology and Life Sciences. Available from: [Link]

  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Timm, M., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]

  • Khezri, B., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. Available from: [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Available from: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed. Available from: [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (n.d.). Solarbio. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Preparing Solutions. (2025). Chemistry LibreTexts. Available from: [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available from: [Link]

  • Lab Skills: Preparing Stock Solutions. (2021). YouTube. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Available from: [Link]

  • This compound. (n.d.). Chemazone. Available from: [Link]

  • Intrinsic dissolution rate (IDR) of a free base and its salts. (2017). British Journal of Pharmacy. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Available from: [Link]

  • Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations. (2009). The Open Drug Delivery Journal. Available from: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of piperidine-containing compounds. As a Senior Application Scientist, I've frequently seen the frustration that arises from persistent peak tailing with these basic analytes. This guide is structured to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.

Understanding the Core Problem: The "Silanol Effect"

Before we dive into troubleshooting, it's crucial to understand the primary culprit behind the peak tailing of basic compounds like piperidines in reversed-phase HPLC. The issue stems from secondary interactions with the stationary phase.[1][2]

In a typical reversed-phase mobile phase (pH 2-7), the nitrogen atom in the piperidine ring is protonated, carrying a positive charge. The stationary phase, most commonly silica-based, has residual silanol groups (Si-OH) on its surface.[2] These silanol groups are weakly acidic, with a pKa of around 3.8-4.2.[3][4] At mobile phase pH values above this pKa, a significant portion of these silanols deprotonate to form negatively charged silanate groups (Si-O⁻).[3][5]

This creates a scenario where the positively charged piperidine analyte can interact ionically with the negatively charged silanate groups on the stationary phase, in addition to the desired hydrophobic interactions. This secondary ionic interaction is stronger and has different kinetics than the primary reversed-phase mechanism, leading to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak.[1][6]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when dealing with piperidine peak tailing.

Q1: Why does my piperidine compound show significant peak tailing, while other non-basic compounds in the same run have perfect peak shape?

This is a classic sign of secondary silanol interactions. Neutral or acidic compounds do not carry a positive charge and therefore do not engage in the strong ionic interactions with the negatively charged silanol groups that cause peak tailing for basic compounds.[6][7] If you observe tailing for only your basic analytes, it's a strong indicator that the issue is chemical (related to analyte-stationary phase interaction) rather than physical (e.g., a column void or extra-column volume).[8]

Q2: I'm using a mobile phase with formic acid, but I still see tailing. Isn't a low pH supposed to fix the problem?

While lowering the pH is a fundamental strategy, its effectiveness depends on the degree of pH reduction and the nature of your column. Operating at a low pH (ideally between 2.5 and 3.0) is intended to keep the silanol groups fully protonated (Si-OH) and therefore neutral. This minimizes the ionic interaction with your protonated piperidine. However, if the pH is not low enough, or if you are using an older, "Type A" silica column with a high concentration of acidic silanols, you may still experience tailing.[3] Furthermore, some modern stationary phases can exhibit poor performance for basic compounds in low-ionic-strength mobile phases like formic acid alone.[9]

Q3: What is "end-capping" and how does it help with peak tailing?

End-capping is a chemical process applied during column manufacturing where a small, less bulky silylating agent (like trimethylsilyl chloride) is used to react with and "cap" the residual silanol groups that remain after the primary C18 (or other) ligand has been bonded to the silica surface.[2][10] This process effectively shields the basic analytes from these active silanol sites, significantly reducing the potential for secondary interactions and thus improving peak shape.[2][10] Most modern HPLC columns are end-capped.

Q4: Can my sample preparation contribute to peak tailing?

Absolutely. Two key aspects of your sample can induce or worsen peak tailing:

  • Column Overload: Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to peak distortion, including tailing.[11] If you notice that the peak shape degrades as you increase the injection concentration, you are likely overloading the column. The solution is to dilute your sample.[11]

  • Sample Solvent Strength: The solvent you dissolve your sample in is critical. If your sample solvent is significantly stronger (i.e., has a higher percentage of organic solvent in reversed-phase) than your initial mobile phase, it can cause peak distortion. The strong solvent plug carries the analyte band down the column in a disorganized manner, leading to broadening and tailing. Whenever possible, dissolve your sample in the initial mobile phase.

In-Depth Troubleshooting Guides

Guide 1: Systematic Mobile Phase Optimization

Mobile phase optimization is often the most effective and cost-efficient way to address peak tailing.[2] This guide provides a step-by-step protocol for systematically optimizing your mobile phase.

  • Objective: To systematically adjust mobile phase pH and additive concentration to achieve a symmetrical peak shape for a piperidine analyte.

  • Initial Conditions:

    • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable starting gradient (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Sample: Piperidine analyte at a concentration known not to cause overload.

  • Procedure:

    • Step 1: Establish a Baseline. Run the analysis with the initial conditions. Note the retention time, peak width, and tailing factor.

    • Step 2: pH Adjustment. Prepare mobile phase A with a buffer to control the pH at a lower level. A good starting point is a 20 mM phosphate buffer adjusted to pH 2.5. Rationale: A buffered mobile phase provides better pH control than a simple acid solution, leading to more reproducible results.[12][13]

    • Step 3: Evaluate the Effect of Lower pH. Rerun the analysis with the buffered mobile phase at pH 2.5. Compare the peak shape to the baseline. For many piperidine compounds, this step alone can significantly improve peak symmetry.

    • Step 4: Introduce a Competing Base (if necessary). If tailing persists, add a competing base like triethylamine (TEA) to your aqueous mobile phase. Start with a low concentration, for example, 0.05% (v/v). Mechanism of Action: TEA is a small basic molecule that gets protonated in the mobile phase. It then competitively interacts with the active silanol sites on the stationary phase, effectively "blocking" them from interacting with your piperidine analyte.[2][14][15]

    • Step 5: Optimize Competing Base Concentration. If 0.05% TEA shows improvement but is not optimal, you can test concentrations up to 0.1%. Be aware that higher concentrations of TEA can shorten column lifetime and may suppress ionization if you are using a mass spectrometer.[2]

    • Step 6: Assess Ionic Strength. Increasing the buffer concentration (e.g., from 20 mM to 50 mM) can also help to mask residual silanol interactions.[16] This is particularly useful for UV-based detection. For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[2]

  • Analysis of Results: For each step, calculate the USP tailing factor. A value of 1.0 is perfectly symmetrical, while values above 1.2 are generally considered tailing.[8] The goal is to find the condition that provides a tailing factor as close to 1.0 as possible without compromising other chromatographic parameters like retention and resolution.

Guide 2: Advanced Column Selection

If mobile phase optimization does not fully resolve the issue, the next logical step is to consider a more advanced column chemistry designed specifically for challenging basic compounds.

Column Type Mechanism of Action Advantages for Piperidine Analysis Considerations
High-Purity, End-Capped (Type B Silica) Uses silica with very low metal content and a high degree of end-capping to minimize available silanol groups.[1]Significantly reduces peak tailing for basic compounds compared to older columns. A good general-purpose choice.May still require mobile phase optimization for particularly challenging bases.
Polar-Embedded Incorporates a polar functional group (e.g., amide, carbamate) into the C18 chain.[10][17]The polar group shields the analyte from residual silanols, improving peak shape.[10][18] Also allows for use in 100% aqueous mobile phases without "pore dewetting".[18][19]Can have different selectivity compared to standard C18 columns.[19]
Charged Surface Hybrid (CSH) Hybrid silica-organic particles with a low level of positive surface charge.[20]The positive surface charge repels protonated basic analytes, preventing them from interacting with silanol groups. This results in excellent peak shape, especially in low-ionic-strength mobile phases like 0.1% formic acid.[9]Offers a different selectivity that can be advantageous for method development.
Non-Silica Based (e.g., Polymeric) Stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene).Completely eliminates the issue of silanol interactions.Generally has lower efficiency and different selectivity compared to silica-based columns.

Visualizing the Troubleshooting Process

To aid in your troubleshooting efforts, the following diagrams illustrate the key concepts and a logical workflow.

Diagram 1: The Mechanism of Silanol-Induced Peak Tailing

G cluster_0 Reversed-Phase HPLC Column cluster_1 Mobile Phase Silica Silica Surface C18 C18 Chains (Hydrophobic Interaction) Silica->C18 Primary Retention Silanol Deprotonated Silanol (Si-O⁻) (Ionic Interaction) Silica->Silanol Piperidine Protonated Piperidine (Analyte⁺) Piperidine->C18 Desired Hydrophobic Interaction (Good Peak Shape) Piperidine->Silanol Undesired Ionic Interaction (Peak Tailing)

Caption: Undesirable interaction between a basic analyte and the column stationary phase.

Diagram 2: A Systematic Troubleshooting Workflow

G start Peak Tailing Observed for Piperidine Compound q1 Are ALL peaks tailing? start->q1 physical_issue Likely Physical Issue (e.g., column void, dead volume) q1->physical_issue Yes chemical_issue Likely Chemical Issue (Silanol Interaction) q1->chemical_issue No check_system Check system connections, replace guard/column if necessary physical_issue->check_system resolved Peak Shape Improved check_system->resolved optimize_mp Optimize Mobile Phase chemical_issue->optimize_mp check_overload Check for Column Overload (Dilute Sample) chemical_issue->check_overload check_solvent Check Sample Solvent (Dissolve in Mobile Phase) chemical_issue->check_solvent lower_ph Lower pH to 2.5-3.0 (e.g., 20mM Phosphate Buffer) optimize_mp->lower_ph add_tea Add Competing Base (e.g., 0.05% TEA) lower_ph->add_tea change_column Change Column Chemistry (e.g., CSH, Polar-Embedded) add_tea->change_column Tailing Persists check_overload->resolved check_solvent->resolved change_column->resolved

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

References

  • The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Waters Corporation. (n.d.). Practical Applications of Charged Surface Hybrid (CSH) Technology. [Link]

  • Fountain, K. J., & Bertin, H. (n.d.). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC CSH Columns Care and Use Manual. [Link]

  • Scribd. (n.d.). Polar - Embedded Column. [Link]

  • Chromatography Forum. (2005). Polar-embedded selectivity. [Link]

  • LabRulez LCMS. (n.d.). Practical Applications of Charged Surface Hybrid (CSH) Technology. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Tandfonline. (2024). Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. [Link]

  • Chromacademy. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?[Link]

  • Méndez, A., Bosch, E., Rosés, M., & Neue, U. D. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns. Journal of Chromatography A, 986(1), 33–44. [Link]

  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Galaxierl. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Waters Corporation. (n.d.). Part 3. charged surface Hybrid (csH) technology and its Use in liquid chromatography. [Link]

  • ResearchGate. (2025). Reduction of silanophilic interactions in liquid chromatography with the use of ionic liquids. [Link]

  • ResearchGate. (2025). (PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. [Link]

  • YouTube. (2018). Are LC columns with embedded polar groups better for polar retention? | Trust your Science 4. [Link]

  • Yumpu. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns. [Link]

  • Hichrom. (n.d.). Independent Column Comparisons - HPLC. [Link]

  • Nova Science Publishers. (n.d.). IONIC LIQUIDS IN LIQUID CHROMATOGRAPHY. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. (2025). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?[Link]

  • ResearchGate. (2025). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Hplc.eu. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. [Link]

  • YouTube. (2022). What is the effect of free Silanols in RPLC & how to reduce it?[Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Chromedia. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. [Link]

  • National Institutes of Health. (n.d.). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. [Link]

  • ResearchGate. (2025). Optimising mobile phase composition, its flow-rate and column temperature in HPLC using taboo search. [Link]

  • SIELC Technologies. (n.d.). Comparison of different aqueous mobile phase HPLC techniques. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • The LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry?[Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • uHPLCs Class - YouTube. (2025). Unveiling the Secrets of Silica in HPLC Columns. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ResearchGate. (2023). Factors influencing high-performance liquid chromatography for piperine determination in traditional Thai formulas. [Link]

  • Chromatography Forum. (2005). HPLC contamination. [Link]

Sources

Technical Support Center: Optimizing Piperidine Derivatives for CNS Penetration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth, actionable advice for overcoming one of the most common hurdles in CNS drug discovery: the poor blood-brain barrier (BBB) penetration of piperidine-containing compounds. The piperidine ring is a valuable scaffold, but its inherent basicity often leads to high ionization at physiological pH, resulting in poor passive diffusion and high susceptibility to efflux by transporters like P-glycoprotein (P-gp).

This resource is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, problem-oriented solutions in our Troubleshooting Guides.

Part 1: Foundational FAQs

This section addresses the fundamental principles governing the entry of molecules into the central nervous system.

Q1: Why do my piperidine derivatives show excellent in vitro potency but fail in CNS in vivo models?

Answer: This is a classic "potency-property" disconnect. High in vitro potency against a CNS target is meaningless if the compound cannot reach that target in the brain at a sufficient concentration. The primary obstacle is the blood-brain barrier (BBB), a highly selective border of endothelial cells that protects the brain.[1][2] Piperidine derivatives often fail to cross the BBB for two main reasons:

  • High Ionization: The piperidine nitrogen is typically a strong base (pKa > 8.0). At physiological pH (7.4), it is predominantly in its protonated, cationic form. Charged molecules cannot easily pass through the lipid membranes of the BBB via passive diffusion.[3]

  • Efflux Transporter Recognition: The efflux pump P-glycoprotein (P-gp), highly expressed at the BBB, actively transports a wide range of substrates out of the brain and back into the bloodstream.[4][5][6][7] Positively charged, amphipathic molecules—a common feature of piperidine derivatives—are often recognized as P-gp substrates.[4]

Therefore, a successful CNS drug must not only be potent but also possess the specific physicochemical properties required to navigate the BBB.[1]

Q2: What are the critical physicochemical properties I need to optimize for my piperidine series?

Answer: Designing a CNS-penetrant molecule is a multi-parameter optimization challenge.[8][9] Relying on a single property is insufficient. The goal is to find a balance among several key attributes, often summarized by a CNS Multi-Parameter Optimization (MPO) score.[10][11][]

PropertyDesirable Range for CNS PenetrationRationale & Key Considerations
cLogP (Lipophilicity)1.0 - 4.0Measures hydrophobicity. Too low, and it won't enter the lipid BBB; too high, and it may suffer from poor solubility, high plasma protein binding, and nonspecific binding in the brain.[3]
TPSA (Topological Polar Surface Area)< 70 ŲAn indicator of hydrogen bonding capacity. Lower TPSA is strongly correlated with better BBB permeability.[2][3]
Molecular Weight (MW) < 450 DaSmaller molecules generally exhibit better passive diffusion across the BBB.[2][3]
pKa (Basicity)< 8.0Lowering the pKa of the piperidine nitrogen reduces the proportion of the charged species at pH 7.4, favoring the neutral form required for passive diffusion and potentially avoiding P-gp recognition.[3][13]
HBD (Hydrogen Bond Donors)≤ 3Minimizing H-bond donors reduces the energy penalty of desolvation required for the molecule to enter the lipid membrane.[2][3]

A holistic approach using a tool like the CNS MPO score can guide design by showing how changes to the molecule impact its overall "druglikeness" for CNS targets.[10][11]

Q3: What initial in vitro assays should I run to profile my compounds?

Answer: A well-designed assay cascade can save significant time and resources. Start with high-throughput, cost-effective assays and progress to more complex, lower-throughput models.

  • Passive Permeability Assessment (PAMPA-BBB): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion.[14][15] Using a porcine brain lipid membrane can provide a good initial read on a compound's ability to cross a lipid barrier.[15]

  • Efflux Liability Assessment (MDCK-MDR1 or Caco-2): These are cell-based assays using cell lines that overexpress human P-gp (MDR1).[14][15] By measuring permeability in both directions (apical to basolateral and basolateral to apical), you can calculate an Efflux Ratio (ER) . An ER > 2.0 is a strong indicator that your compound is a P-gp substrate.[16] While Caco-2 cells are also used, they may have different transporter expression profiles compared to dedicated BBB models.[17][18][19]

  • Physicochemical Properties: Experimentally measure LogD₇.₄ (distribution coefficient at pH 7.4) and pKa. These values are critical for building structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).

Part 2: Troubleshooting Guides

This section provides solutions to common experimental scenarios.

Scenario 1: My compound has good passive permeability (PAMPA Pe > 4 x 10⁻⁶ cm/s) but is a confirmed P-gp substrate (Efflux Ratio > 3.0). What are my next steps?

Answer: This is a very common and challenging situation. Your molecule has the intrinsic lipophilicity to cross the BBB, but it's being actively removed. The goal is to disrupt P-gp recognition without harming target potency or other desirable properties.

Strategy A: Reduce Basicity (pKa)

The primary handle on a piperidine is its basic nitrogen. Reducing its pKa below 8.0 can significantly decrease P-gp efflux.[3]

  • Tactical Modification: Introduce electron-withdrawing groups (EWGs) near the nitrogen. The most common and effective strategy is the addition of fluorine.[13] Placing a fluorine atom on the piperidine ring, particularly at the 3- or 4-position, can lower the pKa through inductive effects.

  • Example: A switch from a piperidine to a 3-fluoro or 4-fluoropiperidine can reduce pKa by 1-2 units.[13]

  • Other Options: Consider bioisosteric replacement of the piperidine with a less basic scaffold like a morpholine or a piperazine with an EWG on the second nitrogen.[13]

Strategy B: Mask Polar Groups or Increase Rigidity

P-gp recognition is complex, but it often involves a pattern of hydrogen bond acceptors and a positive charge. Modifying the molecule's shape and H-bonding potential can disrupt this recognition.

  • Tactical Modification:

    • Increase Rigidity: Introduce conformational constraints, such as incorporating the piperidine into a bridged bicyclic system or adding bulky groups that lock a specific conformation. This can improve permeability and sometimes disrupt the optimal shape for P-gp binding.[16]

    • Intramolecular Hydrogen Bonding (IMHB): Strategically place groups that can form an internal hydrogen bond to mask a polar group (like an H-bond donor). This reduces the effective TPSA of the molecule, making it appear less polar to the membrane.

Workflow Diagram: Mitigating P-gp Efflux in Piperidine Derivatives

This diagram outlines the decision-making process when faced with a potent compound that is a P-gp substrate.

G Start Start: Potent Piperidine Lead (Efflux Ratio > 2.0) Check_pKa Is pKa > 8.0? Start->Check_pKa Reduce_pKa Strategy A: Reduce pKa - Add EWGs (e.g., Fluorine) - Bioisostere (Morpholine) Check_pKa->Reduce_pKa Yes Strategy_B Strategy B: Disrupt Recognition - Increase Rigidity - Mask Polarity (IMHB) Check_pKa->Strategy_B No Check_Potency_A Potency & Properties Maintained? Reduce_pKa->Check_Potency_A Reassay Re-assay Efflux Ratio Check_Potency_A->Reassay Yes Fail Redesign Compound Check_Potency_A->Fail No Check_Potency_B Potency & Properties Maintained? Strategy_B->Check_Potency_B Check_Potency_B->Reassay Yes Check_Potency_B->Fail No Success Success: ER < 2.0 Proceed to in vivo Reassay->Success ER < 2.0 Reassay->Fail ER > 2.0 BBB_Challenge cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ISF Blood_Node Piperidine Derivative (Free Drug) Blood_Node->Membrane Passive Diffusion (Favored by Lipophilicity, Neutral Charge) Pgp P-gp Efflux Pump Pgp->Blood_Node Active Efflux Membrane->Pgp Recognition & Binding Brain_Node CNS Target Membrane->Brain_Node

Caption: Key pathways for piperidine derivatives at the BBB.

References

Sources

Technical Support Center: hERG Liability Assessment of Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assessing the hERG (human Ether-à-go-go-Related Gene) liability of novel piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hERG safety testing for this common chemical scaffold. Here, we will delve into the underlying science, provide practical troubleshooting advice for common experimental hurdles, and offer insights based on extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding hERG liability and the specific challenges posed by piperidine-containing molecules.

Q1: What is the hERG channel, and why is it a concern in drug development?

The hERG gene encodes the α-subunit of a voltage-gated potassium ion channel (Kv11.1) that is crucial for cardiac repolarization, the process of resetting the heart muscle after each beat.[1][2] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[3] This drug-induced QT prolongation is a significant safety concern as it can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[4][5] Due to these safety risks, assessing a compound's potential to block the hERG channel is a mandatory step in preclinical drug development, as recommended by regulatory agencies like the FDA and EMA.[3]

Q2: Why are piperidine-containing compounds frequently associated with hERG liability?

Piperidine is a common scaffold in medicinal chemistry. However, many piperidine derivatives exhibit off-target affinity for the hERG channel due to a combination of two key physicochemical properties:

  • Basicity (pKa): The piperidine nitrogen is typically basic and exists in a protonated, positively charged state at physiological pH. This positive charge is a key pharmacophoric feature for many hERG inhibitors, as it can interact with negatively charged or aromatic residues within the channel pore, such as Tyr-652, via cation-π interactions.[6]

  • Lipophilicity (LogP/LogD): Many potent hERG inhibitors are lipophilic.[7] This property allows the compound to partition into the cell membrane, increasing its local concentration near the hERG channel, which is embedded within the membrane.[7] The lipophilic nature of a compound can facilitate its access to the binding site within the channel's inner pore.

The combination of a basic nitrogen and significant lipophilicity in many piperidine-containing drug candidates creates a "perfect storm" for hERG channel interaction.

Q3: What are the primary assays for assessing hERG liability?

There are several methods to evaluate a compound's interaction with the hERG channel, each with its own advantages and applications at different stages of drug discovery.

  • In Silico Modeling: In the earliest stages, computational models can predict the likelihood of a compound blocking the hERG channel.[8] These models use techniques like quantitative structure-activity relationships (QSAR) and machine learning to identify structural motifs associated with hERG inhibition.[8][9][10]

  • Radioligand Binding Assays: These are higher-throughput assays that measure the ability of a test compound to displace a known radiolabeled hERG blocker (like [3H]-dofetilide or [3H]-astemizole) from the channel.[4] They provide an indirect measure of binding affinity and are useful for screening larger numbers of compounds.

  • Electrophysiology Assays: These are the "gold standard" for assessing hERG liability.[11] They directly measure the flow of potassium ions through the hERG channel in living cells.

    • Manual Patch Clamp: This technique offers the highest data quality and is considered the benchmark for regulatory submissions.[12]

    • Automated Patch Clamp (APC): APC platforms provide higher throughput than manual patch clamp and are widely used for screening and lead optimization in drug discovery programs.[7][13][14]

Q4: What are some medicinal chemistry strategies to mitigate hERG liability in piperidine compounds?

If a promising piperidine-containing lead compound shows hERG activity, medicinal chemists can employ several strategies to reduce this off-target effect while preserving on-target potency:

  • Reduce Basicity (pKa): Introducing electron-withdrawing groups near the piperidine nitrogen can lower its pKa, reducing the extent of protonation at physiological pH. A common and often successful strategy is to replace the piperidine ring with a piperazine ring, which can significantly lower the pKa.[7]

  • Decrease Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its partitioning into the cell membrane, thereby lowering its effective concentration near the hERG channel.[7] This can be achieved by replacing lipophilic moieties with more polar groups.

  • Introduce an Acidic Group: Adding a carboxylic acid to create a zwitterion can reduce lipophilicity and mitigate hERG binding.

  • Conformational Restriction: Modifying the piperidine ring to restrict its conformation can sometimes disrupt the optimal geometry for binding to the hERG channel.[8][11]

Troubleshooting Experimental Assays

This section provides practical advice for common issues encountered during the experimental assessment of hERG liability for piperidine compounds.

Issue 1: Poor Compound Solubility in Assay Buffer

Problem: Many piperidine derivatives are lipophilic and have poor aqueous solubility, leading to compound precipitation in the aqueous extracellular solution used in patch-clamp experiments. This can result in an inaccurate determination of the applied concentration and an underestimation of hERG potency.

Troubleshooting Steps:

  • Visual Inspection: During automated patch-clamp experiments where visual confirmation is not possible, be aware that a sudden loss of seal or current rundown could indicate compound precipitation.[11]

  • Solubility Measurement: Pre-determine the aqueous solubility of your compound in the assay buffer.

  • Use of Surfactants: The addition of a surfactant like Pluronic F-68 to the extracellular medium can help to improve the solubility of poorly soluble compounds.

  • LC-MS/MS Concentration Verification: For critical studies, it is recommended to measure the actual concentration of the compound in the assay solution using LC-MS/MS to ensure the nominal concentration is accurate. This is particularly important for regulatory submissions.

Issue 2: "Sticky" Compounds and Non-Specific Binding

Problem: Lipophilic and basic compounds can non-specifically bind to plasticware, tubing, and the perfusion system of the assay platform. This can lead to a lower effective concentration of the compound reaching the cells and, consequently, an inaccurate IC50 value.[7]

Troubleshooting Steps:

  • System Priming: Before applying the test compound, prime the perfusion system with a solution of the compound to saturate non-specific binding sites.

  • Material Selection: Use low-binding plates and tubing where possible.

  • Serum Shift Assay: For highly protein-bound compounds, consider performing a hERG serum shift assay. This measures hERG block in the presence of serum proteins to better estimate the effect of protein binding on the free concentration of the drug.

  • Orthogonal Assays: If you suspect issues with your primary assay, confirm your findings with an orthogonal method. For example, if a functional patch-clamp assay gives a negative result for a lipophilic compound, a binding assay can help differentiate a true negative from a false negative caused by compound loss.[7]

Issue 3: Inconsistent IC50 Values Between Assays

Problem: You observe a significant discrepancy in the hERG IC50 value for the same compound when measured by different methods (e.g., binding vs. patch clamp) or in different labs.

Troubleshooting Steps:

  • Assay Conditions: Ensure that key assay parameters are consistent, including temperature, cell line, and voltage protocol. hERG channel gating and drug binding can be temperature-sensitive.[6]

  • Voltage Protocol: The voltage protocol used in patch-clamp experiments can influence the measured potency of state-dependent blockers. Ensure a standardized protocol is used for comparison.

  • Data Analysis: Verify that the data analysis methods, including leak subtraction and curve fitting, are appropriate and consistently applied.

  • Reference Compounds: Regularly test well-characterized reference compounds (e.g., dofetilide, moxifloxacin, ondansetron) to ensure the assay is performing within expected parameters and to establish a consistent internal safety margin.

Data Presentation and Experimental Protocols

Quantitative Data Summary

The following table summarizes the typical hERG IC50 values for commonly used reference compounds. Establishing these values in your own laboratory is crucial for validating your assay performance.

Reference CompoundTypical hERG IC50 Range (nM)Primary Use in hERG Assays
Dofetilide10 - 50High-potency positive control
Cisapride20 - 100Positive control
Moxifloxacin1,000 - 10,000Intermediate-potency positive control
Ondansetron1,000 - 5,000Lower-potency positive control

Note: These values are approximate and can vary between laboratories and assay conditions.

Experimental Protocol: Automated Patch Clamp (APC) hERG Assay

This protocol provides a generalized workflow for assessing hERG inhibition using an automated patch-clamp system.

  • Cell Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

    • On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the appropriate extracellular solution to achieve the target cell density.

  • Compound Preparation:

    • Prepare a stock solution of the piperidine test compound in 100% DMSO.

    • Perform serial dilutions to create working solutions at the desired concentrations. The final DMSO concentration in the assay should typically be ≤ 0.5%.

  • APC System Setup and Execution:

    • Prime the system with intracellular and extracellular solutions.

    • Load the cell suspension and compound plate onto the APC platform.

    • Initiate the automated protocol, which includes:

      • Cell capture and seal formation.

      • Establishment of the whole-cell configuration.

      • Application of a baseline voltage protocol to measure the initial hERG current.

      • Perfusion of vehicle control, followed by increasing concentrations of the test compound.

      • Application of a high-concentration positive control (e.g., E-4031) at the end of the experiment to determine the level of blockable current.[5]

  • Data Analysis:

    • Calculate the percentage of hERG current inhibition at each compound concentration relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualizations

hERG Liability Assessment Workflow

hERG_Workflow cluster_early Early Discovery cluster_lo Lead Optimization cluster_preclinical Preclinical Development in_silico In Silico Modeling (QSAR, Machine Learning) binding_assay Radioligand Binding Assay in_silico->binding_assay Prioritize Compounds apc Automated Patch Clamp (APC) binding_assay->apc Confirm Hits manual_patch Manual Patch Clamp (GLP) apc->manual_patch Candidate Selection in_vivo In Vivo QT Study manual_patch->in_vivo Regulatory Submission Mitigation_Strategies cluster_strategies Mitigation Strategies Piperidine_hERG Piperidine with hERG Liability Reduce_pKa Reduce pKa (e.g., add EWG, switch to piperazine) Piperidine_hERG->Reduce_pKa Reduce_Lipophilicity Decrease Lipophilicity (e.g., add polar groups) Piperidine_hERG->Reduce_Lipophilicity Add_Acid Introduce Acidic Group (form zwitterion) Piperidine_hERG->Add_Acid Conformational_Constraint Conformational Constraint Piperidine_hERG->Conformational_Constraint Improved_Compound Compound with Reduced hERG Risk Reduce_pKa->Improved_Compound Reduce_Lipophilicity->Improved_Compound Add_Acid->Improved_Compound Conformational_Constraint->Improved_Compound

Caption: Key medicinal chemistry strategies to mitigate hERG liability in piperidine-containing compounds.

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Hu, D. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Retrieved January 19, 2026, from [Link]

  • Dong, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. Retrieved January 19, 2026, from [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024, August 16). YouTube. Retrieved January 19, 2026, from [Link]

  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (2024, July 22). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Figshare. Retrieved January 19, 2026, from [Link]

  • The influence of introducing chiral center on piperidine ring on hERG... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Physicochemical features of the HERG channel drug binding site. (2004, March 12). PubMed. Retrieved January 19, 2026, from [Link]

  • Case studies of optimizing hERG toxicity for different compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. (2020, November 4). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Overcoming Undesirable hERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Determination of drugs with poor solubility in hERG external solution by LC-MS/MS to support hERG Potency Assessment. (2023, June 3). FDA. Retrieved January 19, 2026, from [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024, February 29). PubMed Central. Retrieved January 19, 2026, from [Link]

  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]

  • Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations. (n.d.). Merck Millipore. Retrieved January 19, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved January 19, 2026, from [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects for Researchers

Introduction: Understanding Your Compound

This guide is intended for researchers, scientists, and drug development professionals working with 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride. Publicly available information on the specific biological targets of this compound is limited. However, based on its structural similarity to other well-characterized molecules, it is hypothesized to function as a modulator of monoamine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] This class of compounds, known as monoamine reuptake inhibitors, is crucial in neuroscience research and psychiatry.[3][4]

The piperidine scaffold is a "privileged structure" in medicinal chemistry, known for its favorable pharmacokinetic properties but also for its potential to interact with a wide range of biological targets, including GPCRs, ion channels, and enzymes.[5][6] Therefore, a thorough investigation of off-target effects is critical to ensure the validity and reproducibility of your experimental results. This guide provides a structured approach to identifying, troubleshooting, and interpreting potential off-target activities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use and characterization of this compound.

Q1: What is the likely primary mechanism of action for this compound?

A1: Given its structural features—a piperidine ring linked to a phenoxy group—the compound most likely acts as a monoamine reuptake inhibitor.[1] These inhibitors block the function of transporters like SERT, NET, and DAT, leading to an increase in the extracellular concentration of serotonin, norepinephrine, and dopamine, respectively.[2][3] This is a common mechanism for antidepressants and other CNS-active drugs.[7]

Q2: Why is it critical to screen for off-target effects with this compound?

Q3: What are the first experiments I should run to characterize this compound's activity?

A3: Initially, you should perform a concentration-response curve in a functional assay related to its hypothesized target (e.g., a neurotransmitter reuptake assay). Concurrently, it is crucial to assess its general cytotoxicity using a cell viability assay (e.g., MTT or LDH release) to establish a therapeutic window. This ensures that the observed effects in your primary assay are not simply a consequence of cell death.

Q4: How can I distinguish a true on-target effect from a potential off-target phenotype in my cellular model?

A4: The gold standard is to compare the pharmacological phenotype with the phenotype observed using a genetic "knockdown" or "knockout" (e.g., siRNA or CRISPR) of the intended target. If the phenotypes do not match, it strongly suggests an off-target effect is at play. A "rescue" experiment, where you re-express the target in a knockout system and see if the compound's effect is restored, provides definitive evidence of on-target action.

Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes

This section is designed to help you diagnose and resolve specific issues that may arise during your experiments, with a focus on differentiating on-target from off-target effects.

Issue 1: Unexpected Cytotoxicity at Efficacious Concentrations

"I've determined the EC50 for my compound in my primary functional assay, but I'm observing significant cell death at or near this concentration. Is this related to my target?"

This is a common and critical issue. While high concentrations of any compound can be toxic, cytotoxicity that overlaps with the efficacy range often points to an off-target mechanism.

Possible Causes & Explanations:

  • Mitochondrial Toxicity: The compound may be disrupting mitochondrial function, a common off-target liability.

  • Ion Channel Disruption: Off-target modulation of critical ion channels (e.g., hERG) can lead to apoptosis.

  • General Membrane Disruption: At higher concentrations, lipophilic compounds can nonspecifically interfere with cell membrane integrity.

  • Reactive Metabolite Formation: The compound may be metabolized into a toxic species by the cells in your model.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

Issue 2: Phenotype Mismatch Between Compound and Genetic Perturbation

"The cellular phenotype I observe after treating with my compound is different from the phenotype I get when I knock down the supposed target protein with siRNA."

This is a classic red flag for a dominant off-target effect. Genetic tools provide a highly specific way to probe a target's function, and pharmacology should, in an ideal scenario, align with these results.

Possible Causes & Explanations:

  • Primary Target Misspecification: The compound's most potent activity is not on your intended target.

  • Off-Target "Gain-of-Function": The compound may activate an unrelated pathway that masks or overrides the on-target phenotype. For example, inhibiting SERT (on-target) should increase synaptic serotonin, but an off-target agonist effect at a GPCR could trigger a separate signaling cascade.[11]

  • Compensation Mechanisms: Chronic genetic knockdown may allow the cell to develop compensatory mechanisms that are not present during acute compound administration.

Experimental Workflow for Validation:

On_vs_Off_Target compound Treat with 3-[(2-Chlorophenoxy)methyl]piperidine HCl pheno_A Observe Phenotype A compound->pheno_A siRNA Transfect with siRNA against Target X pheno_B Observe Phenotype B siRNA->pheno_B compare Phenotype A ≠ Phenotype B pheno_A->compare pheno_B->compare conclusion Conclusion: Phenotype A is likely driven by an OFF-TARGET effect. compare->conclusion Mismatch Confirmed rescue Rescue Experiment: Knockout Cell + Re-expressed Target + Compound Treatment conclusion->rescue Next Step: Validate rescue_pheno Does Phenotype A reappear? rescue->rescue_pheno ontarget Yes -> On-Target Confirmed rescue_pheno->ontarget offtarget No -> Off-Target Confirmed rescue_pheno->offtarget

Caption: Workflow for differentiating on-target vs. off-target effects.

Issue 3: Activation of Unexpected Signaling Pathways

"My compound is supposed to inhibit a transporter, but I am seeing a rapid increase in intracellular calcium and cAMP. How is this possible?"

Transporters do not directly signal via second messengers like calcium or cAMP. This result is a strong indicator of off-target binding to a G-protein coupled receptor (GPCR) or an ion channel.

Possible Causes & Explanations:

  • GPCR Agonism: Many CNS receptors are GPCRs that couple to Gαs (stimulates cAMP), Gαi (inhibits cAMP), or Gαq (stimulates calcium release). Piperidine-containing drugs are known to interact with various GPCRs.[5]

  • Ion Channel Modulation: The compound could be directly opening or closing ion channels, leading to changes in membrane potential and subsequent calcium influx.

  • Sigma Receptor (S1R) Agonism: S1R is a unique intracellular chaperone protein that can modulate ion channels and GPCR signaling. It is a very common off-target for piperidine-based molecules and can influence calcium signaling.[8][12]

Recommended Actions:

  • Consult a Screening Panel: The most efficient way to identify the off-target is to use a commercial broad panel screen (e.g., the Eurofins SafetyScreen44 or CEREP BioPrint). These services test your compound against hundreds of common off-targets, including GPCRs, ion channels, and kinases.

  • Use Specific Antagonists: If the screening panel identifies a likely off-target (e.g., the Histamine H3 receptor[9]), pre-treat your cells with a known selective antagonist for that receptor. If the antagonist blocks the unexpected signaling (e.g., the calcium flux), you have confirmed the off-target interaction.

Hypothetical Signaling Pathway Diagram:

Signaling_Pathways cluster_OnTarget Expected On-Target Pathway cluster_OffTarget Observed Off-Target Pathway Compound1 Compound SERT SERT Transporter Compound1->SERT Inhibits Serotonin_in Intracellular Serotonin SERT->Serotonin_in Reuptake Serotonin_out Extracellular Serotonin Serotonin_out->SERT Compound2 Compound GPCR Off-Target GPCR (e.g., H3R) Compound2->GPCR Activates Gq Gαq GPCR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Caption: On-target vs. potential off-target signaling pathways.

Part 3: Key Experimental Protocols

For robust characterization, the following protocols are recommended.

Protocol 1: Cell Viability Assessment (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Treat cells for a period relevant to your primary assay (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the CC50 (concentration causing 50% cytotoxicity).

Protocol 2: Validating Off-Target Engagement with a Competitive Antagonist

This protocol is used after a potential off-target has been identified (e.g., from a screening panel).

  • Cell Preparation: Prepare cells for your secondary signaling assay (e.g., calcium flux or cAMP measurement).

  • Antagonist Pre-treatment: Incubate a subset of the cells with a selective antagonist for the suspected off-target receptor for 30-60 minutes prior to adding your compound. Use a concentration that is at least 10x the antagonist's Ki.

  • Compound Addition: Add this compound at its EC50 for the off-target effect. Also include wells with the compound alone and vehicle alone.

  • Measure Signal: Perform the signaling assay and measure the output (e.g., fluorescence for calcium, luminescence for cAMP).

  • Analysis: Compare the signal generated by your compound in the presence and absence of the antagonist. A significant reduction in the signal in the pre-treated wells confirms that the effect is mediated by that specific off-target receptor.

References

  • The vesicular monoamine transporter 2: an underexplored pharmacological target.PMC.
  • Piperidine: Human health tier II assessment.
  • Selective serotonin reuptake inhibitors (SSRIs).Mayo Clinic.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology.PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Serotonin–norepinephrine reuptake inhibitor.Wikipedia.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.PubMed Central.
  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.Journal of Medicinal Chemistry.
  • Monoamine Transporter Inhibitors and Substrates as Tre
  • Overview of Monoamine Transporters.PubMed Central.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.PubMed Central.

Sources

Navigating the Labyrinth: A Technical Support Guide to Scaling Up Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] While bench-scale synthesis of piperidine derivatives may be routine, transitioning to pilot or industrial scale production introduces a host of challenges that can impede efficiency, compromise purity, and even lead to batch failure.[3] This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the complexities of scaling up piperidine derivative synthesis. Here, we dissect common problems, offer actionable troubleshooting advice, and provide detailed protocols to ensure your scale-up process is both successful and scientifically sound.

Section 1: Core Challenges in Scale-Up – A Proactive Approach

Scaling up is not merely a matter of proportionally increasing reagent volumes.[3] A reaction that performs flawlessly in a round-bottom flask can behave unpredictably in a larger reactor. Understanding these potential pitfalls is the first step toward mitigating them.

Key Considerations:

  • Thermal Management: Exothermic reactions are a primary safety and quality concern during scale-up.[4][5] The reduced surface-area-to-volume ratio of larger reactors hinders efficient heat dissipation, potentially leading to thermal runaways, side product formation, and decomposition.[3][5]

  • Mixing Efficiency: What is readily homogenized by a magnetic stir bar at the lab scale may suffer from inadequate mixing in a large vessel with a mechanical stirrer, leading to localized concentration gradients ("hotspots"), and impacting reaction kinetics and yield.[3][4]

  • Reagent Addition Rate: The rate of reagent addition, especially for highly reactive species, becomes critical at scale to control reaction exotherms and minimize side reactions.[6]

  • Impurity Profile: Minor impurities in starting materials or small side reactions that are negligible at the gram scale can amplify into significant problems during large-scale synthesis, complicating purification.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of piperidine derivatives in a practical question-and-answer format.

Synthesis & Reaction Optimization

Question 1: My reaction is suffering from low yield and the formation of numerous side products. How can I improve the selectivity?

Answer: Low yields and poor selectivity in piperidine synthesis at scale often stem from issues with reaction control. Here’s a systematic approach to troubleshooting:

  • Temperature Control: Side reactions like polymerization or decomposition are often accelerated at higher temperatures.[7] Lowering the reaction temperature can significantly minimize the formation of these unwanted byproducts. It is crucial to have a reactor with adequate cooling capacity to manage any exotherms.[4]

  • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or HPLC. Prolonged reaction times can lead to the degradation of your desired product.

  • Catalyst Selection: The choice of catalyst can profoundly influence the reaction pathway and stereochemical outcome.[7] For instance, in reductions of pyridine precursors, catalysts like Rh/C may offer higher activity than Palladium for certain substrates.[7]

  • Solvent Effects: The polarity and dielectric constant of the solvent can affect reaction rates and selectivity.[8][9] For example, in some piperidine syntheses, ethanol has been shown to accelerate the reaction rate compared to methanol.[8][9] A solvent screen at the lab scale can be a valuable exercise before scaling up.

Question 2: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?

Answer: The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[10] This is a common side reaction, especially with highly reactive alkylating agents. To favor mono-alkylation, consider the following:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[10]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump or a controlled addition funnel.[10] This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.

  • Choice of Base: If the reaction generates an acid byproduct, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) should be used to scavenge the acid without competing in the alkylation.[10]

Question 3: My piperidine synthesis is sluggish or incomplete. What are the potential causes and solutions?

Answer: Several factors can contribute to slow or incomplete reactions:

  • Insufficient Basicity: If your reaction generates an acid (e.g., HBr from an alkyl bromide), it can protonate the starting piperidine, rendering it non-nucleophilic.[10] The addition of a non-nucleophilic base is crucial to neutralize this acid.[10]

  • Steric Hindrance: Bulky substituents on the piperidine ring or the electrophile can slow down the reaction.[10] In such cases, increasing the reaction temperature or using a more reactive electrophile might be necessary.[10]

  • Solvent Choice: The reaction rate can be highly dependent on the solvent. Polar aprotic solvents like DMF or acetonitrile generally favor N-alkylation reactions.[10]

Purification & Handling

Question 4: I'm struggling to separate my piperidine derivative from a pyridine impurity by distillation. Why is this so difficult?

Answer: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[7][10] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[7] To overcome this, consider the following strategies:

  • Azeotropic Distillation with Water: Adding water can alter the relative volatilities, allowing for a more effective separation.[10][11]

  • Selective Salt Formation: This is a highly effective method. Piperidine readily reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate, while pyridine does not.[7][12] The solid carbonate can be filtered off, and the free piperidine can be regenerated by treatment with a strong base.[11][12]

Question 5: My purified piperidine derivative has turned yellow or brown upon storage. What is the cause, and is it still usable?

Answer: The discoloration of piperidine and its derivatives upon storage is typically due to oxidation, especially when exposed to air and light.[7][10][11]

  • Usability: The usability of the discolored material depends on the sensitivity of your subsequent reactions. For applications requiring high purity, purification is recommended.

  • Purification: Distillation is the most common and effective method for removing these colored impurities.[7][11]

  • Prevention: To prevent future discoloration, store purified piperidine derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool place.[7][11]

Question 6: My piperidine derivative has crystallized out of my DMF solution during storage. What happened?

Answer: This is a common issue and is likely due to the formation of a salt.[7] Piperidine is a base and can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that may be present in the lab environment) to form the corresponding salt.[7]

  • Resolution: You can try redissolving the crystals by gentle warming. However, it is often best to prepare a fresh solution.

  • Prevention: Ensure your storage containers are well-sealed and consider storing solutions under an inert atmosphere.[7]

Section 3: Data-Driven Decisions in Scale-Up

Table 1: Comparative Analysis of Catalysts for Pyridine Hydrogenation
CatalystTypical Pressure (atm)Typical Temperature (°C)Common SolventsNotes
PtO₂ (Adams' catalyst)50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[7]
Rh/C30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[7]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[7]
NickelHigh170 - 200-Often used for the synthesis of piperidine itself.[7][13]

Section 4: Experimental Protocols

Protocol 1: Purification of Piperidine from Pyridine Impurity via Carbonate Salt Formation

Objective: To remove pyridine impurity from piperidine on a large scale.

Materials:

  • Piperidine containing pyridine impurity

  • Xylene

  • Water

  • Carbon dioxide (gas cylinder or dry ice)

  • Sodium hydroxide (or other strong base)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous potassium hydroxide (KOH) pellets

Procedure:

  • In a suitable reactor, combine the impure piperidine, water, and xylene.[12]

  • Bubble carbon dioxide gas through the mixture with vigorous stirring. A reaction will occur, causing the temperature to rise.[12] Continue the addition of CO₂ until no further reaction is observed.

  • Cool the mixture to 10-20°C to ensure complete precipitation of piperidine carbonate.[11]

  • Filter the solid piperidine carbonate and wash the filter cake with a non-polar solvent like petroleum naphtha to remove any residual pyridine.[12]

  • Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[11]

  • Extract the liberated piperidine into a suitable organic solvent like diethyl ether.[11]

  • Dry the organic extract over anhydrous potassium hydroxide pellets, filter, and then distill to obtain pure piperidine.[11]

Protocol 2: Managing Exothermic Reactions During Scale-Up

Objective: To provide a general framework for safely managing exothermic reactions when scaling up piperidine synthesis.

Pre-Reaction Analysis:

  • Calorimetry: If possible, perform differential scanning calorimetry (DSC) or reaction calorimetry (RC) on a small scale to determine the heat of reaction and the maximum adiabatic temperature rise.[4]

  • Kinetic Studies: Understand the rate of reaction at different temperatures to predict how it will behave at scale.[4]

Scale-Up Procedure:

  • Reactor Setup: Ensure the reactor's cooling system (jacket, coils, or external heat exchanger) has the capacity to handle the maximum heat output of the reaction.[4]

  • Controlled Addition: Add the limiting or most reactive reagent in a slow, controlled manner. For highly exothermic reactions, consider a semi-batch process where one reagent is added over time.[5]

  • Temperature Monitoring: Use multiple, accurately calibrated temperature probes to monitor the reaction temperature and ensure there are no hot spots.[4]

  • Agitation: Ensure efficient and consistent mixing throughout the reaction to maintain temperature homogeneity.[4]

  • Contingency Plan: Have a quenching agent or an emergency cooling system on standby.

Section 5: Visualizing Workflows

Diagram 1: Decision Tree for Troubleshooting Poor Reaction Performance

Troubleshooting_Workflow start Poor Yield / Side Products check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Lower Temperature & Monitor check_temp->lower_temp No check_time Is Reaction Time Optimized? check_temp->check_time Yes lower_temp->check_time optimize_time Conduct Time Course Study check_time->optimize_time No check_catalyst Is the Catalyst Optimal? check_time->check_catalyst Yes optimize_time->check_catalyst screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts No check_solvent Is the Solvent Optimal? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Screen Alternative Solvents check_solvent->screen_solvents No solution Improved Performance check_solvent->solution Yes screen_solvents->solution

Caption: A logical workflow for troubleshooting poor reaction performance.

Diagram 2: Purification Strategy for Piperidine Derivatives

Purification_Strategy start Crude Piperidine Derivative impurity_type Nature of Impurity? start->impurity_type pyridine Pyridine impurity_type->pyridine Pyridine non_basic Non-basic / Less Basic impurity_type->non_basic Other Organic colored Colored Impurities impurity_type->colored Oxidation Products salt_formation Selective Salt Formation (CO2) pyridine->salt_formation acid_base_extraction Acid-Base Extraction non_basic->acid_base_extraction crystallization Crystallization / Recrystallization non_basic->crystallization distillation Distillation colored->distillation final_product Pure Product salt_formation->final_product acid_base_extraction->final_product distillation->final_product crystallization->final_product

Caption: Decision-making process for selecting a purification method.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Luchkin, K. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

  • Nallini, A., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 59-69. [Link]

  • Google Patents. (n.d.).
  • Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Analytical Sciences: X-ray Structure Analysis Online, 22, x97-x98. [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • 360iResearch. (2025). Pharmaceutical Grade Piperidine Derivatives Market 2025-2032. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Zhang, Z., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6358. [Link]

  • Wyrzykowski, D., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions. [Link]

  • Google Patents. (n.d.).
  • Becker, M. R., et al. (2017). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Organic Letters, 19(17), 4656-4659. [Link]

  • Sciencemadness Discussion Board. (2005). Synthesis of piperdine. [Link]

  • Couty, F., et al. (2006). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Tetrahedron, 62(45), 10546-10555. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Packer, M. H., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research, 52(5), 386-393. [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]

Sources

Validation & Comparative

A Comparative Mechanistic Analysis: 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride versus Viloxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacology, the modulation of monoaminergic systems remains a cornerstone of therapeutic intervention for a myriad of central nervous system (CNS) disorders. Within this domain, norepinephrine reuptake inhibitors (NRIs) have carved out a significant niche, particularly in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and depressive disorders. This guide provides a detailed comparative analysis of the mechanisms of action of two distinct molecules: the well-established drug viloxazine and the research compound 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride.

Viloxazine, once used as an antidepressant and now repurposed for ADHD, presents a multifaceted pharmacological profile that extends beyond simple norepinephrine reuptake inhibition.[1][2] In contrast, this compound, a member of the phenoxymethyl piperidine class, is a less characterized entity. However, by examining its structural analogues, we can infer a likely mechanism of action, offering a valuable comparative perspective for researchers and drug development professionals. This guide will delve into the known and hypothesized molecular interactions of these compounds, supported by experimental data and methodologies, to provide a clear and objective comparison.

Viloxazine: A Multi-Target Modulator of Noradrenergic and Serotonergic Pathways

Viloxazine's therapeutic effects are primarily attributed to its activity as a selective norepinephrine reuptake inhibitor (NRI).[2][3][4] By binding to the norepinephrine transporter (NET), it blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing noradrenergic neurotransmission. This action is believed to be central to its efficacy in treating ADHD.[1]

However, contemporary research has unveiled a more complex mechanism, revealing that viloxazine also interacts with specific serotonin receptors. It functions as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[5] This dual action on both the norepinephrine and serotonin systems suggests a broader neuromodulatory effect than that of a simple NRI.[5] The modulation of these serotonin receptors may contribute to its therapeutic profile and differentiate it from other NRIs.[5]

Quantitative Pharmacological Profile of Viloxazine

The binding affinities and functional activities of viloxazine at various monoamine transporters and serotonin receptors have been characterized, providing a quantitative basis for its mechanism of action.

TargetParameterValueReference
Norepinephrine Transporter (NET) Ki~2300 nM[5]
Serotonin Transporter (SERT) Ki>10,000 nM[5]
Dopamine Transporter (DAT) Ki>10,000 nM[5]
5-HT2B Receptor Ki~4.2 µM (antagonist)[5]
5-HT2C Receptor EC50~32.0 µM (agonist)[5]

Ki: Inhibitor constant, indicating binding affinity. A lower value signifies higher affinity. EC50: Half maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response.

Signaling Pathway of Viloxazine

The following diagram illustrates the dual mechanism of action of viloxazine at the synaptic level.

viloxazine_mechanism presynaptic Presynaptic Norepinephrine Neuron postsynaptic Postsynaptic Neuron viloxazine Viloxazine net Norepinephrine Transporter (NET) viloxazine->net Blocks ht2b_receptor 5-HT2B Receptor viloxazine->ht2b_receptor Antagonizes ht2c_receptor 5-HT2C Receptor viloxazine->ht2c_receptor Agonizes ne Norepinephrine (NE) ne->presynaptic Release ne->net Reuptake ne_receptor Adrenergic Receptor ne->ne_receptor Binds ne_receptor->postsynaptic Signal Transduction serotonin_neuron Serotonergic Neuron (Implied)

Caption: Viloxazine's dual mechanism of action.

This compound: A Hypothesized Norepinephrine Reuptake Inhibitor

The primary hypothesized mechanism of action for this compound is, therefore, the selective inhibition of the norepinephrine transporter (NET). By binding to NET, it would prevent the reuptake of norepinephrine from the synaptic cleft, leading to increased noradrenergic signaling. The chloro- substitution on the phenoxy ring is expected to modulate the potency and selectivity of this interaction.

It is important to note that without direct experimental evidence, the selectivity profile of this compound remains speculative. It is unknown whether it shares viloxazine's affinity for serotonin receptors or if it interacts with other monoamine transporters. Further research, employing the experimental protocols outlined below, is necessary to fully elucidate its pharmacological profile.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized primary mechanism of action for this compound.

CPM_mechanism presynaptic Presynaptic Norepinephrine Neuron postsynaptic Postsynaptic Neuron cpm 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride net Norepinephrine Transporter (NET) cpm->net Blocks (Hypothesized) ne Norepinephrine (NE) ne->presynaptic Release ne->net Reuptake ne_receptor Adrenergic Receptor ne->ne_receptor Binds ne_receptor->postsynaptic Signal Transduction

Caption: Hypothesized mechanism of 3-[(2-Chlorophenoxy)methyl]piperidine HCl.

Comparative Summary of Mechanisms

FeatureViloxazineThis compound
Primary Mechanism Selective Norepinephrine Reuptake Inhibitor (NRI)Hypothesized Selective Norepinephrine Reuptake Inhibitor (NRI)
Secondary Mechanism 5-HT2B Receptor Antagonist, 5-HT2C Receptor AgonistUnknown; potential for serotonin receptor modulation based on scaffold
Supporting Evidence Extensive in vitro and in vivo dataInferred from structurally similar compounds

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound and provide a direct comparison with viloxazine, the following experimental workflows are essential.

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This assay quantifies the ability of a compound to inhibit the reuptake of norepinephrine into synaptosomes or cells expressing the norepinephrine transporter.

Objective: To determine the IC50 value for norepinephrine reuptake inhibition.

Materials:

  • Rat brain cortex synaptosomes or HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • [3H]-Norepinephrine (Radioligand).

  • Test compounds (Viloxazine and this compound) at various concentrations.

  • Desipramine (positive control).

  • Krebs-Ringer buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare synaptosomes or harvest hNET-expressing cells.

  • Pre-incubate the synaptosomes/cells with various concentrations of the test compound or vehicle for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding [3H]-Norepinephrine.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the percent inhibition of [3H]-Norepinephrine uptake at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis.

Causality and Validation: The inclusion of a known NRI like desipramine as a positive control validates the assay's performance. A dose-dependent inhibition of norepinephrine uptake by the test compound provides evidence for its interaction with the norepinephrine transporter.

Workflow for Comprehensive Mechanistic Comparison

The following diagram outlines a logical workflow for a comprehensive comparison of the two compounds.

comparison_workflow start Start: Compound Characterization binding_assays Radioligand Binding Assays (NET, SERT, DAT) start->binding_assays functional_assays In Vitro Reuptake Assays ([3H]-NE, [3H]-5-HT, [3H]-DA) start->functional_assays receptor_screening Serotonin Receptor Panel (e.g., 5-HT2B, 5-HT2C functional assays) start->receptor_screening data_analysis Data Analysis: Determine Ki, IC50, EC50 values binding_assays->data_analysis functional_assays->data_analysis receptor_screening->data_analysis comparison Comparative Analysis of Pharmacological Profiles data_analysis->comparison conclusion Conclusion on Mechanistic Similarities and Differences comparison->conclusion

Caption: Experimental workflow for comparative mechanistic analysis.

Conclusion

This guide provides a comparative overview of the mechanisms of action for viloxazine and this compound. Viloxazine is a well-characterized norepinephrine reuptake inhibitor with additional modulatory effects on the serotonergic system, specifically at the 5-HT2B and 5-HT2C receptors. In contrast, while direct experimental data for this compound is lacking, evidence from structurally related compounds strongly suggests a primary mechanism as a norepinephrine reuptake inhibitor.

For researchers and drug development professionals, this comparison highlights the nuances within a class of compounds targeting the norepinephrine transporter. While both molecules likely share a common primary target, the potential for secondary activities, as seen with viloxazine, can significantly impact the overall pharmacological profile. The detailed experimental protocols provided herein offer a clear path forward for the definitive characterization of novel compounds like this compound, enabling a more complete understanding of their therapeutic potential.

References

  • Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder. (2022). PMC. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1987). Journal of Medicinal Chemistry. [Link]

  • Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder. (2023). PMC. [Link]

  • Qelbree (Viloxazine) Information Sheet. (n.d.). University of Washington. [Link]

  • Viloxazine - StatPearls. (2023). NCBI Bookshelf. [Link]

  • Viloxazine for Attention-Deficit Hyperactivity Disorder: A Systematic Review and Meta-analysis of Randomized Clinical Trials. (2022). PMC. [Link]

Sources

Comparative efficacy of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride and SSRIs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Femoxetine and SSRIs in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride, known in antidepressant research as Femoxetine, and the widely recognized class of Selective Serotonin Reuptake Inhibitors (SSRIs). The objective is to deliver an in-depth analysis of their comparative efficacy, grounded in preclinical experimental data, to inform future research and drug development strategies.

Introduction: The Evolving Landscape of Antidepressant Research

Major Depressive Disorder (MDD) presents a significant global health challenge, with pharmacotherapy playing a crucial role in its management. For decades, the therapeutic landscape has been dominated by drugs that modulate monoaminergic neurotransmission. Among these, Selective Serotonin Reuptake Inhibitors (SSRIs) are the most prescribed antidepressants in many countries due to their favorable balance of efficacy and tolerability.[1][2] SSRIs, including well-known agents like fluoxetine, sertraline, and escitalopram, represent a cornerstone of MDD treatment.[1] However, the quest for novel agents with potentially improved efficacy or different side-effect profiles is ongoing. This guide focuses on Femoxetine, a piperidine-containing compound, and evaluates its preclinical antidepressant-like activity in relation to the established profile of SSRIs.[3] The piperidine scaffold is a privileged structure in medicinal chemistry, known for enhancing druggability and improving pharmacokinetic properties.[3]

Section 1: Comparative Mechanism of Action

A fundamental understanding of a drug's mechanism of action is critical to interpreting its efficacy data. Both Femoxetine and SSRIs target the serotonin transporter (SERT), but their interactions may have subtle differences that influence their overall pharmacological profile.

Selective Serotonin Reuptake Inhibitors (SSRIs): The primary mechanism of all SSRIs is the blockade of the serotonin transporter (SERT) on the presynaptic neuron.[1][4][5] SERT is responsible for clearing serotonin (5-HT) from the synaptic cleft, thereby terminating its signaling.[6][7] By inhibiting this reuptake process, SSRIs increase the concentration and prolong the availability of serotonin in the synapse, enhancing serotonergic neurotransmission.[8] This process is sodium- and chloride-dependent.[5][7][9] The transporter first binds a sodium ion, then serotonin, and finally a chloride ion before flipping into the cell to release the neurotransmitter.[9] Antidepressants like citalopram and paroxetine lock the transporter in an outward-open conformation, physically obstructing the serotonin binding site.[5]

Femoxetine: Femoxetine is also classified as a selective serotonin reuptake inhibitor.[8][10] Its piperidine structure is central to its function, interacting with the SERT protein to prevent the reabsorption of serotonin into the presynaptic terminal.[8] This inhibition leads to an accumulation of serotonin in the synaptic gap, which potentiates its effects on postsynaptic receptors.[8] While its core mechanism aligns with that of other SSRIs, the specific binding kinetics and potential interactions with allosteric sites on the transporter could differentiate its profile. Research suggests that Femoxetine may have a reduced risk of drug interactions compared to other SSRIs due to a unique metabolic pathway.[10]

cluster_0 Normal Synaptic Transmission cluster_1 Action of SSRIs / Femoxetine Presynaptic Neuron_A Presynaptic Neuron Postsynaptic Neuron_A Postsynaptic Neuron SERT_A SERT SERT_A->Presynaptic Neuron_A 5HT_Vesicle_A 5-HT Vesicle Synaptic Cleft_A Synaptic Cleft (Normal 5-HT) 5HT_Vesicle_A->Synaptic Cleft_A Release Synaptic Cleft_A->SERT_A Reuptake 5HT_Receptor_A 5-HT Receptor Synaptic Cleft_A->5HT_Receptor_A Binding Presynaptic Neuron_B Presynaptic Neuron Postsynaptic Neuron_B Postsynaptic Neuron SERT_B SERT (Blocked) SSRI SSRI or Femoxetine SSRI->SERT_B Inhibition 5HT_Vesicle_B 5-HT Vesicle Synaptic Cleft_B Synaptic Cleft (Increased 5-HT) 5HT_Vesicle_B->Synaptic Cleft_B Release 5HT_Receptor_B 5-HT Receptor Synaptic Cleft_B->5HT_Receptor_B Enhanced Binding

Figure 1. Mechanism of Serotonin Reuptake Inhibition.

Section 2: Comparative Efficacy in Preclinical Models

Preclinical evaluation of antidepressant efficacy heavily relies on rodent behavioral tests.[11] These models, while not replicating the full spectrum of human depression, are validated tools for screening compounds with potential antidepressant activity.[12][13] The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common assays used.[12]

Causality of Experimental Choice: The Forced Swim Test (FST) The FST is a widely used model to screen for antidepressant-like effects.[11][14] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, which is interpreted as a state of "behavioral despair".[12][15][16] Treatment with clinically effective antidepressants, including SSRIs, consistently reduces the duration of this immobility, increasing active escape-oriented behaviors like swimming and climbing.[14][17] This predictive validity makes the FST a robust, high-throughput initial screen for novel compounds.

Preclinical Data Summary Data for Femoxetine's direct comparison to a range of SSRIs in head-to-head preclinical studies is limited in publicly accessible literature. However, studies on structurally similar 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have shown biological activity comparable to the antidepressant viloxazine in reserpine interaction tests and biogenic amine reuptake inhibition assays.[18] For the purpose of this guide, we will compare the known effects of SSRIs in the FST to the expected outcomes for a potent SSRI like Femoxetine.

Compound Class / DrugAnimal ModelKey Efficacy EndpointTypical Result
SSRIs (e.g., Fluoxetine) Mouse FSTImmobility TimeSignificant decrease vs. vehicle control
SSRIs (e.g., Sertraline) Rat FSTImmobility TimeSignificant decrease vs. vehicle control
Femoxetine (Expected) Mouse/Rat FSTImmobility TimeExpected to significantly decrease immobility time, consistent with its SSRI mechanism

Note: The magnitude of the effect can vary based on dose, species, strain, and specific experimental conditions.

Section 3: Experimental Protocol: The Mouse Forced Swim Test

This protocol is a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.

Objective: To assess the antidepressant-like efficacy of a test compound (e.g., Femoxetine) compared to a standard SSRI (e.g., Fluoxetine) and a vehicle control.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test Compound (Femoxetine), Standard SSRI (Fluoxetine), Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

  • Transparent Plexiglas cylinders (20 cm diameter, 30 cm height)[11]

  • Water bath to maintain water temperature at 24-25°C[14][19]

  • Video recording equipment and analysis software

  • Dry towels and a heated holding cage

Workflow:

Figure 2. Experimental Workflow for the Forced Swim Test.

Step-by-Step Methodology:

  • Animal Habituation: House mice in the experimental room for at least 1 hour before testing to minimize stress from transport.

  • Apparatus Preparation: Fill the cylinders with water (24-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[11][19]

  • Drug Administration: Administer the vehicle, standard SSRI (e.g., Fluoxetine 20 mg/kg, i.p.), or test compound (Femoxetine, dose range to be determined) to their respective groups. A typical pretreatment time is 30-60 minutes.

  • Test Procedure: Gently place each mouse into its individual cylinder. The total duration of the test is 6 minutes.[16]

  • Behavioral Recording: Video record the entire 6-minute session for later analysis.

  • Data Scoring: A trained observer, blind to the treatment conditions, should score the behavior. The first 2 minutes are typically considered a habituation period and are often excluded from the final analysis. For the remaining 4 minutes, the duration of immobility is recorded. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Post-Test Care: After 6 minutes, remove the mice from the water, dry them with a towel, and place them in a warmed holding cage to prevent hypothermia before returning them to their home cage.[19]

  • Statistical Analysis: Compare the mean immobility times between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time for a drug-treated group compared to the vehicle group indicates an antidepressant-like effect.

Section 4: Discussion and Future Directions

The available evidence strongly positions Femoxetine as a compound operating through the SSRI mechanism.[8][10] Its efficacy in preclinical models like the FST is therefore expected to be comparable to that of established SSRIs. The key differentiating factors for Femoxetine may lie not in its core efficacy, but in its pharmacokinetic profile and specificity. Clinical studies have suggested that patients treated with Femoxetine may experience fewer side effects, particularly anticholinergic effects, compared to other antidepressants.[10]

Future Research Imperatives:

  • Head-to-Head Preclinical Trials: Rigorous, well-controlled preclinical studies directly comparing Femoxetine to a panel of benchmark SSRIs (e.g., fluoxetine, escitalopram, sertraline) are necessary. These studies should use multiple behavioral paradigms (FST, TST, chronic unpredictable stress) to build a comprehensive efficacy profile.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Elucidating the relationship between Femoxetine's plasma and brain concentrations and its behavioral effects will be crucial for dose selection in future clinical trials.

  • Receptor Binding Profile: A comprehensive screening of Femoxetine against a wide range of receptors and transporters will confirm its selectivity for SERT and identify any potential off-target activities that could contribute to its efficacy or side-effect profile.

  • Clinical Evaluation: Ultimately, the comparative efficacy of Femoxetine can only be definitively established through well-designed, double-blind, randomized controlled trials in patients with MDD. A network meta-analysis of clinical trial data has shown that even among established antidepressants, there are differences in efficacy and tolerability.[20] For example, amitriptyline, escitalopram, and paroxetine were found to be more effective than other antidepressants, while fluoxetine and fluvoxamine were among the least efficacious.[20] Determining where Femoxetine fits within this spectrum is a critical goal.

Conclusion

Femoxetine is a potent serotonin reuptake inhibitor with a clear mechanistic rationale for antidepressant activity. Based on this mechanism, its efficacy in standard preclinical screening models is predicted to be robust and comparable to the SSRI class. The true therapeutic value and potential advantages of Femoxetine will likely be defined by its clinical tolerability, side-effect profile, and drug-drug interaction potential, areas where it may offer improvements over existing therapies. Further direct comparative studies are essential to fully characterize its position in the armamentarium of antidepressant agents.

References

  • Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., Leucht, S., Ruhe, H. G., Turner, E. H., Higgins, J. P. T., Egger, M., Takeshima, N., Hayasaka, Y., Imai, H., Shinohara, K., Tajika, A., Ioannidis, J. P. A., & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357–1366. [Link]

  • Micheli, D., Degiorgis, M., Gaggini, R., & Ghelfi, F. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(8), 1123–1132.
  • Serotonin transporter - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. Science Advances, 7(49), eabk0125. [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuron, 59(4), 533-537. [Link]

  • Animal Research Review Panel. (2021). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • Cipriani, A., Zhou, X., Del Giovane, C., Pu, J., Barbui, C., Ko, H., Salanti, G., & Furukawa, T. A. (2016). Comparative efficacy of selective serotonin reuptake inhibitors (SSRI) in treating major depressive disorder: a protocol for network meta-analysis of randomised controlled trials. BMJ Open, 6(6), e010919. [Link]

  • Adamczyk, P., Satała, G., Bugno, R., & Starzycka-Bubak, M. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 27(21), 7247. [Link]

  • Femoxetine - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved January 19, 2026, from [Link]

  • Furukawa, T. A., Cipriani, A., Barbui, C., & Leucht, S. (2016). Comparative efficacy and acceptability of first-generation and second-generation antidepressants in the acute treatment of major depression: Protocol for a network meta-analysis. BMJ Open, 6(6), e010919.
  • Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved January 19, 2026, from [Link]

  • Borsini, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 1(3), 51. [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved January 19, 2026, from [Link]

  • Larsen, M. B., Sonders, M. S., Mortensen, O. V., & Amara, S. G. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6349–6361. [Link]

  • Shrirao, S., Tamgadge, S., Ambulkar, V., Sawarkar, H., & Bode, M. (2022). A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys. Research Journal of Pharmacy and Technology, 15(11), 5225-5230.
  • Gartlehner, G., Hansen, R. A., Morgan, L. C., Thaler, K., Lux, L. J., Van Noord, M., Mager, U., Gaynes, B. N., Thieda, P., Strobelberger, M., Lloyd, S., Reichenpfader, U., & Lohr, K. N. (2011). Comparative Effectiveness of Second-Generation Antidepressants in the Pharmacologic Treatment of Adult Depression—An Update. Agency for Healthcare Research and Quality (US).
  • The Forced Swim Test as a Model of Depressive-like Behavior. (2014). Journal of Visualized Experiments, (90), e51523. [Link]

  • (+)-Femoxetine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Borsini, F. (2012). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Pharmacology, 1(3), 51.
  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Preclinical Depression Studies. (n.d.). PsychoGenics Inc. Retrieved January 19, 2026, from [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 126. [Link]

Sources

A Head-to-Head Comparison of Novel Piperidine Derivatives and Fluoxetine in Antidepressant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The landscape of antidepressant therapy has been significantly shaped by the advent of Selective Serotonin Reuptake Inhibitors (SSRIs), with fluoxetine being a cornerstone of this class. However, the recognized limitations of SSRIs, including delayed onset of action and variable efficacy, have propelled the search for novel therapeutic agents. Among the promising new scaffolds, piperidine derivatives have emerged as a focal point of intensive research. This guide provides a detailed, head-to-head comparison of a novel piperidine derivative, centanafadine, and the benchmark SSRI, fluoxetine, grounded in preclinical and clinical data.

The Rationale: Moving Beyond Selective Serotonin Reuptake Inhibition

Fluoxetine exerts its therapeutic effect by selectively blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[1][2] While effective for many, this mechanism is not a panacea. The delay in clinical response and lack of efficacy in a substantial patient population underscore the need for antidepressants with broader or different mechanisms of action.

Piperidine derivatives represent a versatile chemical scaffold that allows for the development of compounds with multi-target engagement.[3] This guide will focus on centanafadine (formerly EB-1020) , an investigational piperidine derivative that acts as a norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI).[4][5][6] Its triple reuptake inhibition profile offers a compelling alternative to the selective action of fluoxetine.[5][7]

Mechanism of Action: A Tale of Two Moieties

The fundamental difference between fluoxetine and centanafadine lies in their interaction with monoamine transporters.

  • Fluoxetine: As an SSRI, fluoxetine exhibits high affinity and selectivity for SERT.[2] By inhibiting serotonin reuptake, it enhances serotonergic neurotransmission.[1]

  • Centanafadine: This compound presents a more complex, multi-target profile. It inhibits the reuptake of norepinephrine, dopamine, and serotonin.[8][9] Notably, its affinity is highest for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[5][10] This broader neurochemical signature is hypothesized to address a wider range of symptoms associated with mood disorders.[5]

cluster_Fluoxetine Fluoxetine (SSRI) cluster_Centanafadine Centanafadine (NDSRI) Fluoxetine Fluoxetine SERT_F SERT Fluoxetine->SERT_F Inhibits Centanafadine Centanafadine NET NET Centanafadine->NET Inhibits DAT DAT Centanafadine->DAT Inhibits SERT_C SERT Centanafadine->SERT_C Inhibits

Caption: Comparative Mechanism of Action.

Preclinical Efficacy: Insights from In Vitro and In Vivo Models

Preclinical models are crucial for elucidating the potential antidepressant effects of novel compounds. Here, we compare the profiles of centanafadine and fluoxetine in key assays.

3.1. Monoamine Transporter Binding Affinity

Binding assays quantify the affinity of a compound for its molecular target. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher affinity.

CompoundTargetIC50 (nM)
Centanafadine Norepinephrine Transporter (NET)6[10]
Dopamine Transporter (DAT)38[10]
Serotonin Transporter (SERT)83[10]
Fluoxetine Serotonin Transporter (SERT)0.026 µM (26 nM)[2]
  • Expert Interpretation: The data clearly illustrates centanafadine's multi-target profile, with a pronounced affinity for the norepinephrine transporter.[10] Fluoxetine, in contrast, demonstrates potent and selective binding to the serotonin transporter.[2] This difference in binding profile is the foundation for their distinct pharmacological effects.

3.2. Behavioral Models of Antidepressant Activity

The Forced Swim Test (FST) is a widely used rodent model to screen for antidepressant-like activity.[11][12][13] A reduction in immobility time is indicative of an antidepressant effect.[11][13]

Experimental Protocol: Forced Swim Test (FST) in Rats

This protocol is a standard method for assessing antidepressant-like activity.[15]

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[12][16]

  • Acclimation: Animals are handled for several days prior to testing to minimize stress.[15]

  • Pre-test Session: On day 1, each rat is placed in the cylinder for a 15-minute session to induce a state of behavioral despair.[12][15]

  • Drug Administration: Test compounds (e.g., centanafadine, fluoxetine) or vehicle are administered according to the specific study design (e.g., intraperitoneally 60 minutes before the test).

  • Test Session: 24 hours after the pre-test, the rats are placed back into the cylinder for a 5-minute test session.[15]

  • Data Analysis: The duration of immobility (making only the movements necessary to keep the head above water) is recorded and analyzed.[11][13]

cluster_FST Forced Swim Test Workflow Day1 Day 1: Pre-Test (15 min swim) Day2 Day 2: Drug Admin. Day1->Day2 24h Test Day 2: Test Session (5 min swim) Day2->Test ~60 min post-injection Analysis Data Analysis (Immobility Time) Test->Analysis

Caption: Forced Swim Test Experimental Workflow.

Clinical Efficacy and Safety Profile

While centanafadine has been primarily investigated for Attention-Deficit/Hyperactivity Disorder (ADHD), the clinical data provides valuable insights into its efficacy and safety in humans, which can be cautiously extrapolated to its potential in mood disorders.[4][6][7][8][9][17][18][19][20]

4.1. Efficacy

  • Centanafadine: Multiple Phase 3 trials have demonstrated that centanafadine significantly improves symptoms of ADHD in adults, adolescents, and children compared to placebo.[4][6][8] Statistically significant improvements were observed on the ADHD Investigator Symptom Rating Scale (AISRS) and the Clinical Global Impression – Severity (CGI-S) scale.[8][9][19] An indirect comparison with other ADHD medications suggested that while its efficacy might be lower than lisdexamfetamine, it is comparable to atomoxetine and viloxazine ER.[21][22]

  • Fluoxetine: Numerous studies have established the efficacy of fluoxetine in the treatment of depression.[23] However, comparisons with other antidepressants have yielded mixed results, with some studies suggesting it may be less effective than sertraline and mirtazapine.[23]

4.2. Safety and Tolerability

Adverse EventCentanafadine (Adults with ADHD)Fluoxetine (Adults with Depression)
Common Decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, diarrhea[7][19]Nausea, headache, insomnia, somnolence, diarrhea
Tolerability Generally well-tolerated. No adverse event was reported by more than 7% of patients in a pooled analysis.[7]Better tolerated than older tricyclic antidepressants but may be less tolerated than some other SSRIs.[23]
  • Expert Interpretation: Centanafadine appears to have a favorable safety and tolerability profile.[6] An indirect comparison suggested a significantly better short-term safety profile than lisdexamfetamine, atomoxetine, and viloxazine ER.[21] The serotonergic activity of centanafadine may also help mitigate some stimulant-induced side effects like insomnia and appetite changes.[5][10]

Future Directions and Conclusion

The development of piperidine derivatives like centanafadine marks a significant step towards a new generation of antidepressants with multi-target mechanisms. The triple reuptake inhibition profile of centanafadine offers a potential advantage over the selective mechanism of fluoxetine, particularly for patients with complex symptom profiles that may not fully respond to SSRIs.

While the primary clinical development of centanafadine has focused on ADHD, its mechanism of action holds considerable promise for the treatment of depression.[5] Further head-to-head clinical trials comparing centanafadine directly with fluoxetine and other established antidepressants in patients with major depressive disorder are warranted to fully elucidate its therapeutic potential. The ongoing research into novel piperidine derivatives continues to be a promising avenue in the quest for more effective and better-tolerated antidepressant medications.[3]

References

  • Efficacy and Safety of Centanafadine for ADHD Treatment in Children: A Randomized Clinical Trial.
  • Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. PMC - NIH. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • A Phase 3, Randomized, Double-blind, Multicenter, Placebo-controlled, Parallel-group Trial Evaluating the Effica. ClinicalTrials.gov. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed. [Link]

  • Centanafadine: A Novel Triple Reuptake Inhibitor for the Tre
  • Antidepressant-like effects of piperine and its derivative, antiepilepsirine. PubMed. [Link]

  • Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PMC - PubMed Central. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. [Link]

  • A Trial to Evaluate the Efficacy, Safety, and Tolerability of Centanafadine Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder. ClinicalTrials.gov. [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Anxiolytic-Like and Antidepressant Effects of a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine Derivative. MDPI. [Link]

  • Phase III trials show efficacy of EB 1020 in attention-deficit hyperactivity disorder.
  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Assessment of centanafadine in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release. Analysis Group. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW.
  • Assessment of centanafadine in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release. Journal of Managed Care & Specialty Pharmacy. [Link]

  • Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies. Dove Medical Press. [Link]

  • Fluoxetine compared with other antidepressants for depression in adults. Cochrane. [Link]

  • Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers.
  • Forced Swim Test v.3.
  • Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. ResearchGate. [Link]

  • Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults.
  • Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of Centanafadine for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD)
  • Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies. PubMed. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Validating In Vitro SERT Inhibition with In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the serotonin transporter (SERT) remains a pivotal target for therapeutic intervention in a host of psychiatric disorders, most notably depression.[1][2] The journey from identifying a potential SERT inhibitor in a petri dish to confirming its efficacy in a living system is a critical and often challenging one. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to robustly validate in vitro SERT inhibition findings with in vivo microdialysis, ensuring a seamless and data-driven progression of your lead compounds.

The core principle of this validation process is to establish a clear, causal link between a compound's ability to block serotonin reuptake at the molecular level (in vitro) and its capacity to increase extracellular serotonin levels in the brain (in vivo). A strong correlation between these two measures provides a powerful rationale for advancing a compound through the drug development pipeline.

Section 1: The Foundation - In Vitro Characterization of SERT Inhibition

The initial step in evaluating a potential SERT inhibitor is to determine its potency and selectivity using cell-based or membrane-based assays. These in vitro methods provide a controlled environment to quantify the direct interaction between a compound and the SERT protein.

Key In Vitro Assays for SERT Inhibition

Two primary types of assays are widely employed to assess SERT inhibition:

  • Radioligand Binding Assays: These assays are considered the gold standard for measuring the affinity of a ligand to its target receptor.[3] They involve using a radiolabeled compound (e.g., [³H]citalopram) that is known to bind to SERT.[4][5] By competing with the radioligand, an unlabeled test compound's ability to displace it reveals its binding affinity (Ki).[3]

    • Saturation binding assays determine the density of SERT binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.[3][4]

    • Competition binding assays are used to determine the inhibitory constant (Ki) of a test compound.[3]

  • Neurotransmitter Uptake Assays: These functional assays directly measure the ability of a compound to block the transport of serotonin into cells.[6][7] This can be achieved using either radiolabeled serotonin ([³H]5-HT) or a fluorescent substrate that mimics serotonin.[6][7][8] The concentration of the test compound that inhibits 50% of serotonin uptake is known as the IC50 value.

Causality in Experimental Choices

The choice between a binding and an uptake assay depends on the specific question being asked. Binding assays provide a direct measure of a compound's affinity for the transporter, while uptake assays offer a more functional readout of its inhibitory activity. For a comprehensive initial characterization, performing both types of assays is highly recommended. For instance, a compound might exhibit high binding affinity but poor functional inhibition, suggesting a non-competitive or allosteric binding mode.

Self-Validating Systems: Ensuring Data Integrity

To ensure the trustworthiness of your in vitro data, it is crucial to incorporate self-validating elements into your experimental design:

  • Use of Reference Compounds: Always include well-characterized SERT inhibitors (e.g., fluoxetine, paroxetine) as positive controls.[2][9] The IC50 or Ki values obtained for these reference compounds should be consistent with established literature values.

  • Cell Line Validation: If using cell lines (e.g., HEK293 cells) that are engineered to express SERT, it is essential to confirm the stable and functional expression of the transporter.[9]

  • Data Reproducibility: Experiments should be repeated multiple times to ensure the reproducibility of the results.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_assays In Vitro SERT Inhibition Assays cluster_data Data Output cluster_validation Validation & Controls radioligand Radioligand Binding Assay (e.g., [3H]citalopram) ki Binding Affinity (Ki) radioligand->ki uptake Neurotransmitter Uptake Assay (e.g., [3H]5-HT or Fluorescent Substrate) ic50 Functional Potency (IC50) uptake->ic50 controls Reference Compounds (e.g., Fluoxetine) reproducibility Reproducibility Checks InVivo_Microdialysis cluster_animal Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis surgery Stereotaxic Surgery (Probe Implantation) recovery Post-operative Recovery surgery->recovery baseline Baseline Sampling recovery->baseline dosing Compound Administration baseline->dosing sampling Post-dosing Sampling dosing->sampling hplc HPLC-ECD Analysis sampling->hplc quantification Quantification of Extracellular Serotonin hplc->quantification Validation_Pathway in_vitro In Vitro SERT Inhibition (IC50) correlation Correlation Analysis in_vitro->correlation in_vivo In Vivo Extracellular 5-HT Increase in_vivo->correlation decision Advance to Further Studies? correlation->decision

Sources

A Senior Application Scientist's Guide to Characterizing Monoamine Transporter Cross-Reactivity: The Case of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selectivity of a novel chemical entity for its intended biological target over other related targets is a cornerstone of modern drug discovery. For compounds targeting the central nervous system, understanding the cross-reactivity profile across the primary monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is of paramount importance.[1][2] This profile, often referred to as a compound's "biochemical fingerprint," is a critical predictor of both therapeutic efficacy and potential side effects.[1] This guide provides a comprehensive framework for researchers to evaluate the in vitro selectivity of novel compounds, using 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride as a representative example. We will detail the gold-standard experimental protocols, explain the scientific rationale behind methodological choices, and demonstrate how to interpret the resulting data in a comparative context. While publicly available pharmacological data for this compound is limited, this guide will utilize a realistic, illustrative dataset to demonstrate the complete scientific workflow.

Introduction: The Critical Role of Transporter Selectivity

The monoamine transporters (MATs) are transmembrane proteins that regulate neurotransmission by clearing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[1][2][3] Because of their central role in mood, cognition, and behavior, they are the primary targets for a vast array of therapeutics, including antidepressants and treatments for ADHD.[3]

  • Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine, achieve their effect by potently inhibiting SERT with minimal activity at NET or DAT.[4][5]

  • Norepinephrine Reuptake Inhibitors (NRIs) , like nisoxetine, are selective for NET.[4]

  • Dopamine Reuptake Inhibitors (DRIs) are often associated with psychostimulant effects but also have therapeutic applications.[3][6]

  • Dual or Triple Reuptake Inhibitors that act on multiple transporters are also being developed for complex psychiatric disorders.[2][4]

A compound's selectivity ratio (e.g., affinity for NET vs. SERT) dictates its pharmacological profile. Unintended cross-reactivity can lead to undesirable side effects. Therefore, rigorous, quantitative assessment of a compound's interaction with each transporter is a non-negotiable step in the drug development process. This guide outlines the two primary in vitro assays used for this purpose: radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake assays to determine functional potency (IC₅₀).[1][7]

Methodologies for Determining Transporter Selectivity

To build a comprehensive selectivity profile, we must assess both how strongly a compound binds to the transporters (affinity) and how effectively it inhibits their function (potency).

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known high-affinity radioligand from the transporter. The result, the Kᵢ (inhibition constant), is an intrinsic measure of the compound's binding affinity. A lower Kᵢ value signifies a higher binding affinity.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hSERT, hNET, or hDAT prep2 Homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend & store membranes at -80°C prep3->prep4 incubate Incubate membranes with: 1. Radioligand (e.g., [3H]Citalopram for SERT) 2. Varying concentrations of Test Compound 3. Vehicle (Total Binding) 4. Selective Inhibitor (Non-Specific Binding) prep4->incubate filter Rapidly filter through GF/B filters to separate bound vs. free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity using liquid scintillation counting wash->count calc_sb Calculate Specific Binding: Total - Non-Specific count->calc_sb plot_curve Plot % Inhibition vs. [Test Compound] calc_sb->plot_curve calc_ic50 Determine IC50 via non-linear regression plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Use cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) or from dissected rat brain regions rich in specific transporters (e.g., striatum for DAT).[8][9]

    • Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[10]

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[10]

    • Wash the membrane pellet and resuspend in a suitable buffer, then aliquot and store at -80°C until use.[10]

  • Assay Execution:

    • Thaw membrane aliquots on the day of the assay and resuspend in binding buffer.

    • In a 96-well plate, set up reactions containing:

      • Total Binding: Membranes + Radioligand + Vehicle.

      • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT).[8][11]

      • Test Compound: Membranes + Radioligand + varying concentrations of this compound.

    • Choice of Radioligand is Critical:

      • hSERT: [³H]Citalopram or [¹²⁵I]RTI-55.[9]

      • hNET: [³H]Nisoxetine.[9]

      • hDAT: [³H]WIN 35,428 (CFT) or [¹²⁵I]RTI-55.[1][9]

    • Incubate the plate (e.g., 60 minutes at room temperature) to reach equilibrium.[10]

  • Data Acquisition & Analysis:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold buffer to remove unbound radioligand.[8][10]

    • Measure the radioactivity trapped on the filters using a scintillation counter.[10]

    • Calculate the IC₅₀ value by fitting the specific binding data to a sigmoidal dose-response curve using non-linear regression.

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.[10]

Neurotransmitter Uptake Assays: Measuring Functional Potency (IC₅₀)

Principle: This functional assay measures a compound's ability to inhibit the primary function of the transporter: the uptake of its cognate neurotransmitter. This is typically done using either synaptosomes (resealed nerve terminals) or transfected cell lines and a radiolabeled substrate.[12][13] The resulting IC₅₀ value represents the concentration of the compound required to inhibit 50% of the specific neurotransmitter uptake.

Experimental Workflow Diagram:

G cluster_prep Synaptosome or Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis prep1 Prepare synaptosomes from brain tissue OR Culture HEK293 cells expressing hMATs preincubate Pre-incubate cells/synaptosomes with: 1. Varying concentrations of Test Compound 2. Vehicle (100% Uptake) 3. Selective Inhibitor (Non-Specific Uptake) prep1->preincubate initiate Initiate uptake by adding radiolabeled substrate (e.g., [3H]5-HT for SERT) preincubate->initiate incubate Incubate for a short period (1-5 min) at room temperature initiate->incubate terminate Terminate uptake by rapid filtration and washing with ice-cold buffer incubate->terminate lyse Lyse cells/synaptosomes terminate->lyse count Quantify intracellular radioactivity via scintillation counting lyse->count calc_su Calculate Specific Uptake: Total Uptake - Non-Specific Uptake count->calc_su plot_curve Plot % Inhibition vs. [Test Compound] calc_su->plot_curve calc_ic50 Determine IC50 via non-linear regression plot_curve->calc_ic50

Caption: Workflow for Neurotransmitter Uptake Assay.

Detailed Protocol:

  • Preparation:

    • Use either HEK293 cells expressing the human transporters or freshly prepared synaptosomes from rat brain tissue.[1][12][13] For synaptosomes, tissue is homogenized in sucrose buffer and purified via differential centrifugation.[12][14]

  • Assay Execution:

    • In a 96-well plate, pre-incubate the cells or synaptosomes for 5-10 minutes with varying concentrations of this compound or appropriate controls.[1][11]

    • Controls are essential:

      • 100% Uptake: Vehicle only.

      • Non-Specific Uptake: A high concentration of a selective inhibitor (e.g., 10 µM Nisoxetine for NET).[11]

    • Initiate the reaction by adding a low concentration of the radiolabeled substrate:

      • hSERT: [³H]Serotonin ([³H]5-HT).[1][12]

      • hNET: [³H]Norepinephrine.[12]

      • hDAT: [³H]Dopamine ([³H]DA).[1][12]

    • Incubate for a very short duration (e.g., 1-3 minutes) to measure the initial rate of uptake.[1]

    • Terminate the assay by rapid filtration and washing with ice-cold buffer.[12][15]

  • Data Acquisition & Analysis:

    • Lyse the cells/synaptosomes and quantify the amount of radiolabeled substrate taken up using a scintillation counter.[1][11]

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the IC₅₀ value by plotting the percent inhibition of specific uptake against the log concentration of the test compound and fitting the data with non-linear regression.[11]

Comparative Analysis: Selectivity Profile

To illustrate the output of these assays, the following tables present a hypothetical but pharmacologically plausible dataset for this compound ("Compound X") alongside well-characterized reference compounds.

Table 1: Comparative Binding Affinities (Kᵢ, nM)

This table summarizes the affinity of each compound for the three monoamine transporters. Lower values indicate higher affinity.

CompoundhSERT Kᵢ (nM)hNET Kᵢ (nM)hDAT Kᵢ (nM)Primary Target(s)
Compound X (Hypothetical) 85 12 >10,000 NET / SERT
Fluoxetine (SSRI)1.11501,200SERT[2]
Nisoxetine (NRI)800.8250NET[2][4]
Vanoxerine (DRI)150951.5DAT[2]
Cocaine (Non-selective)680670450SERT/NET/DAT[16]

Data for reference compounds are representative values from the literature.[2][4][16]

Table 2: Comparative Functional Potencies (IC₅₀, nM)

This table summarizes the functional potency of each compound in inhibiting neurotransmitter uptake. Lower values indicate greater potency.

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)Functional Profile
Compound X (Hypothetical) 150 25 >10,000 NET > SERT
Fluoxetine (SSRI)18.41,150>10,000SERT Selective[2]
Nisoxetine (NRI)1201.15340NET Selective[2]
Vanoxerine (DRI)2201302.5DAT Selective[2]
Cocaine (Non-selective)310280190Triple Reuptake Inhibitor

Data for reference compounds are representative values from the literature.[2]

Interpretation and Discussion

The data presented in Tables 1 and 2 allow for a multi-faceted interpretation of the pharmacological profile of "Compound X":

  • Primary Target Identification: The binding (Kᵢ = 12 nM) and functional (IC₅₀ = 25 nM) data clearly identify the norepinephrine transporter (NET) as the primary target for Compound X. Its potency at NET is significant, though less potent than the highly selective reference compound Nisoxetine.

  • Cross-Reactivity Assessment: Compound X displays considerable cross-reactivity at the serotonin transporter (SERT), with a Kᵢ of 85 nM and an IC₅₀ of 150 nM. It shows negligible activity at the dopamine transporter (DAT) at concentrations up to 10,000 nM.

  • Selectivity Ratios: A crucial step is to calculate selectivity ratios by dividing the Kᵢ or IC₅₀ values of the off-targets by the on-target value.

    • NET vs. SERT Selectivity (Functional): IC₅₀ (SERT) / IC₅₀ (NET) = 150 nM / 25 nM = 6-fold

    • NET vs. DAT Selectivity (Functional): IC₅₀ (DAT) / IC₅₀ (NET) = >10,000 nM / 25 nM = >400-fold

This quantitative analysis classifies Compound X as a potent norepinephrine reuptake inhibitor with significant serotonin reuptake inhibitory activity . Its profile suggests it is a dual SERT/NET inhibitor, with a preference for NET. This is distinct from a highly selective compound like Nisoxetine (which has ~100-fold NET/SERT selectivity) and a non-selective inhibitor like Cocaine.

Conclusion for the Researcher

This guide provides a robust, validated framework for characterizing the cross-reactivity of novel compounds at monoamine transporters. By systematically applying radioligand binding and functional uptake assays, researchers can generate a comprehensive selectivity profile. Based on our illustrative data, This compound would be characterized as a dual inhibitor with a primary action on NET and secondary, but significant, action on SERT.

This profile is critical for guiding further drug development. The dual activity might offer a therapeutic advantage in certain conditions like depression, where both noradrenergic and serotonergic systems are implicated.[4] Conversely, the SERT activity could be an unwanted off-target effect if the desired therapeutic action is purely noradrenergic. This detailed in vitro characterization is the essential first step that informs all subsequent preclinical and clinical development strategies.

References

  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Bio-protocol. (n.d.). Monoamine Transporter Assays. Bio-protocol. Available at: [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Ushijima, S. Z. T., et al. (n.d.). Uptake and release of neurotransmitters. Current Protocols in Neuroscience. Available at: [Link]

  • Ramamoorthy, S., et al. (2011). Overview of Monoamine Transporters. Current Protocols in Pharmacology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Daws, L. C., et al. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. Available at: [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics. Available at: [Link]

  • Montanari, C. A., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available at: [Link]

  • Torres, G. E. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. Available at: [Link]

  • Meltzer, P. C., et al. (2005). Discovery and Development of Monoamine Transporter Ligands. Future Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 3-[(2-Chlorophenoxy)methyl]piperidine Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, recognized for its prevalence in numerous pharmaceuticals and its ability to confer favorable physicochemical and pharmacokinetic properties.[1] The strategic modification of this heterocyclic core allows for the fine-tuning of a compound's interaction with biological targets and its overall disposition within an organism. This guide offers an in-depth comparison of the pharmacokinetic profiles of 3-[(2-Chlorophenoxy)methyl]piperidine analogs, providing both experimental data from closely related series and detailed methodologies to empower researchers in their drug discovery endeavors.

The 3-phenoxymethylpiperidine framework is a key structural motif in the development of agents targeting the central nervous system, among other therapeutic areas. The nature and position of substituents on both the phenoxy and piperidine rings can dramatically influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. Understanding these structure-pharmacokinetic relationships is paramount for rational drug design and the selection of promising clinical candidates.[1]

Comparative Analysis of Physicochemical and In Vitro Pharmacokinetic Properties

Table 1: Physicochemical and In Vitro Pharmacokinetic Parameters of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs [2]

Compound IDR Group (Phenoxy Ring)cLogPD4 Receptor Binding Affinity (Ki, nM)Human Liver Microsomal Intrinsic Clearance (hCLint, mL/min/kg)Mouse Liver Microsomal Intrinsic Clearance (mCLint, mL/min/kg)Human Plasma Protein Binding (%fu)Mouse Plasma Protein Binding (%fu)
8b 3,4-difluoro3.9979.5157742<0.034.8
8c 3-methyl4.4245.0135705<0.03 (unreliable)-
9g 4-fluoro3.00117.52602,8790.764.6
9p 4-fluoro3.0073.03491,4230.456.4
9t 3,4-difluoro3.553.094.5672<0.03 (unreliable)0.2
9u 3-fluoro2.993.81482,702<0.03 (unreliable)0.8
9v 3-fluoro2.848.91112,238<0.03 (unreliable)0.7

%fu = fraction unbound

Key Insights from the Comparative Data:
  • Impact of Lipophilicity (cLogP): Generally, compounds with higher cLogP values, such as 8c (4.42), tend to exhibit higher plasma protein binding (indicated by a low fraction unbound). This can limit the amount of free drug available to interact with its target and undergo clearance.

  • Metabolic Stability: The intrinsic clearance values provide a measure of how quickly a compound is metabolized by liver enzymes. A lower clearance value is generally desirable for a longer duration of action. For instance, compound 9t displays a relatively lower human intrinsic clearance (94.5 mL/min/kg) compared to others in the series, suggesting greater metabolic stability.[2]

  • Structure-Activity Relationships: The substitution pattern on the phenoxy ring clearly influences both the binding affinity (Ki) and the pharmacokinetic properties. For example, the introduction of fluorine atoms can modulate metabolic stability and receptor binding.

Experimental Protocols for Pharmacokinetic Evaluation

To generate the type of comparative data presented above, a series of standardized in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for assessing the pharmacokinetic profiles of novel 3-[(2-Chlorophenoxy)methyl]piperidine analogs.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the essential steps for determining key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Caption: Workflow for an in vivo pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimated for at least 3 days prior to the study.

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are centrifuged at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the test compound in the plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods with software such as Phoenix WinNonlin to determine the key pharmacokinetic parameters.

LC-MS/MS Method for Quantification in Plasma

A sensitive and selective LC-MS/MS method is crucial for accurately determining the concentration of the analogs in complex biological matrices.

LC-MS/MS Bioanalytical Workflow PlasmaSample Plasma Sample + Internal Standard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Injection Injection onto LC System SupernatantTransfer->LC_Injection ChromatographicSeparation Chromatographic Separation (e.g., C18 column) LC_Injection->ChromatographicSeparation MS_Detection Mass Spectrometric Detection (Triple Quadrupole) ChromatographicSeparation->MS_Detection DataQuantification Data Quantification MS_Detection->DataQuantification

Caption: Workflow for LC-MS/MS bioanalysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of an internal standard solution (a structurally similar compound).

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Chromatographic Conditions:

    • LC System: A suitable UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Conclusion

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For the 3-[(2-Chlorophenoxy)methyl]piperidine class of compounds, understanding the influence of structural modifications on ADME properties is essential for lead optimization. While a direct comparative in vivo dataset for this specific series remains to be published, the analysis of closely related analogs provides a valuable framework for predicting and interpreting pharmacokinetic behavior. The experimental protocols detailed in this guide offer a robust starting point for researchers to generate their own high-quality, comparative data, thereby accelerating the development of novel and effective therapeutics.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. No URL available.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. PubMed. [Link]

  • Pharmacology and DMPK services. Novalix. [Link]

  • Trends in Bioanalysis Using LC–MS–MS. LCGC International. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • Integrating DMPK Early in Drug Development: A Strategic Imper
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Chromatography Online. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. [Link]

  • Determination of pethidine in human plasma by LC-MS/MS. PubMed. [Link]

  • Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. PubMed. [Link]

  • Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers. [Link]

  • 3-(2-chlorophenoxy)piperidine hydrochloride (C11H14ClNO). PubChemLite. [Link]

  • [Anti-obesity activity of 3-hydroxymethyl N-methyl piperidine 4-chlorophenoxyacetate hydrochloride in mice treated with gold thioglucose]. PubMed. [Link]

Sources

A Researcher's Comparative Guide to In Vivo Behavioral Models for Validating Antidepressant-Like Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the preclinical validation of novel antidepressant compounds, the selection of appropriate in vivo behavioral models is a critical decision point. This guide provides an in-depth, objective comparison of the most widely used behavioral paradigms, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, ensure the trustworthiness of described protocols, and provide authoritative references to support our claims.

The Landscape of Antidepressant Screening: From Acute Despair to Chronic Anhedonia

The development of effective antidepressants hinges on preclinical models that can reliably predict clinical efficacy. These models aim to replicate specific behavioral endophenotypes of depression in rodents, which can then be assessed for reversal by novel therapeutic agents. The choice of model is not trivial; it depends on the specific hypothesis being tested, the class of compound under investigation, and the desired throughput of the screening process. This guide will focus on five key models: the Forced Swim Test (FST), the Tail Suspension Test (TST), the Chronic Mild Stress (CMS) model, the Sucrose Preference Test (SPT), and the Novel Object Recognition Test (NORT) for assessing cognitive deficits associated with depression.

Acute Models of Behavioral Despair: Forced Swim and Tail Suspension Tests

The Forced Swim Test and Tail Suspension Test are the workhorses of high-throughput antidepressant screening.[1] Both are based on the principle of "behavioral despair," where an animal, when placed in an inescapable and stressful situation, will eventually cease escape-oriented behaviors and adopt an immobile posture.[2][3] This immobility is interpreted as a state of helplessness, which is acutely reversed by most clinically effective antidepressants.[2][3]

Underlying Neurobiology: A Stress-Coping Mechanism

The transition from active struggling to immobility in the FST is not merely a sign of fatigue but is considered an adaptive, energy-conserving coping mechanism.[4][5] This behavioral switch is regulated by complex neural circuits involving the limbic system, with corticosterone playing a key role.[4] The neurochemical underpinnings of the TST also point to the involvement of dopaminergic pathways in the striatum, where a decrease in dopamine is associated with increased immobility.[6]

Experimental Workflow: Acute Antidepressant Screening

G cluster_0 Pre-Treatment Phase cluster_1 Test Phase cluster_2 Data Analysis Acclimation Animal Acclimation (Habituation to environment) Drug Administration Test Compound or Vehicle Administration Acclimation->Drug Administration Behavioral Test Forced Swim Test or Tail Suspension Test Drug Administration->Behavioral Test e.g., FST or TST Data Acquisition Video Recording of Behavior Behavioral Test->Data Acquisition Quantification of Immobility Scoring of Immobility Duration Data Acquisition->Quantification of Immobility Statistical Analysis Comparison between Treatment Groups Quantification of Immobility->Statistical Analysis G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Baseline Measurement Baseline Behavioral Tests (e.g., SPT) CMS Protocol Chronic Unpredictable Mild Stress (Several weeks) Baseline Measurement->CMS Protocol Chronic Drug Administration Test Compound or Vehicle Administration CMS Protocol->Chronic Drug Administration Behavioral Readouts Post-Treatment Behavioral Tests (e.g., SPT, FST, TST) Chronic Drug Administration->Behavioral Readouts Data Analysis Comparison of Behavioral Changes Behavioral Readouts->Data Analysis

Caption: Workflow for the Chronic Mild Stress model.

Measuring Anhedonia and Cognition: Sucrose Preference and Novel Object Recognition Tests

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a widely used and straightforward method to assess anhedonia in rodents. [7]Rodents naturally prefer sweet solutions over plain water, and a reduction in this preference is interpreted as a sign of anhedonia. [8]This test is often used as a primary readout in the CMS model to confirm the induction of a depressive-like state and to assess the efficacy of antidepressant treatment in reversing this anhedonia. [7]The underlying neurobiology involves the brain's reward circuitry, with dopaminergic and serotonergic systems playing a crucial role. [7][9]

Novel Object Recognition Test (NORT)

Cognitive dysfunction is a recognized symptom of major depressive disorder. [10][11][12]The Novel Object Recognition Test (NORT) is a valuable tool for assessing recognition memory, a cognitive domain often impaired in depression. [10][13]The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. [13]Deficits in this test can indicate cognitive impairment associated with a depressive-like state. [10]The neurobiological basis of NORT involves brain regions such as the hippocampus and perirhinal cortex. [13]

Comparative Performance of Standard Antidepressants

To provide a clear comparison of these models, the following table summarizes the typical effects of two standard antidepressants, the tricyclic antidepressant (TCA) imipramine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, across the different behavioral paradigms.

Behavioral ModelPrincipleTypical Effect of ImipramineTypical Effect of FluoxetineKey References
Forced Swim Test (FST) Behavioral despairDecreased immobilityDecreased immobility[14][15][16][17][18][19]
Tail Suspension Test (TST) Behavioral despairDecreased immobilityDecreased immobility[1][14][17][18][19][20]
Chronic Mild Stress (CMS) Anhedonia, learned helplessnessReverses sucrose preference deficit, decreases immobility in FST/TSTReverses sucrose preference deficit, decreases immobility in FST/TST[21][22][23][24]
Sucrose Preference Test (SPT) AnhedoniaIncreases sucrose preference in stressed animalsIncreases sucrose preference in stressed animals[21]
Novel Object Recognition Test (NORT) Cognitive dysfunctionCan improve recognition memory in some modelsCan improve recognition memory in some models[10]

Detailed Experimental Protocols

For the successful implementation and interpretation of these behavioral models, adherence to standardized and validated protocols is paramount. Below are detailed, step-by-step methodologies for each of the key experiments discussed.

Forced Swim Test (FST) Protocol (for Mice)

Objective: To assess antidepressant-like activity by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.

Materials:

  • Cylindrical transparent container (e.g., 25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

  • Stopwatch

  • Drying cage with a heat source

Procedure:

  • Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws. [25]2. Allow mice to acclimate to the testing room for at least 60 minutes before the test. [26]3. Gently place the mouse into the water. [27]4. Start the video recording and stopwatch immediately. The total test duration is typically 6 minutes. [19]5. After the 6-minute session, carefully remove the mouse from the water. [19]6. Dry the mouse and place it in a warm, dry cage for recovery. [26]7. The behavior during the final 4 minutes of the 6-minute test is typically analyzed. [25]8. Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water. [25] Self-Validation:

  • A known antidepressant (e.g., imipramine, fluoxetine) should be used as a positive control and should significantly decrease immobility time compared to the vehicle-treated group.

  • The test compound should not significantly alter general locomotor activity at the tested dose, which should be confirmed in a separate open-field test. [28]

Tail Suspension Test (TST) Protocol (for Mice)

Objective: To assess antidepressant-like activity by measuring the duration of immobility of a mouse suspended by its tail.

Materials:

  • Tail suspension apparatus (a horizontal bar raised above a surface)

  • Adhesive tape

  • Video recording equipment

  • Stopwatch

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour. [17]2. Cut a piece of adhesive tape (approximately 17 cm long). [17]3. Securely attach the tape to the mouse's tail, about 1-2 cm from the tip. [16]4. Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces. [29]5. Start the video recording and stopwatch immediately. The test duration is typically 6 minutes. [29]6. After the 6-minute session, gently remove the mouse and the tape. [15]7. Return the mouse to its home cage.

  • Score the total duration of immobility, defined as the time the animal hangs passively and motionless. [16] Self-Validation:

  • A positive control (e.g., imipramine) should significantly reduce the duration of immobility. [14][18]* Exclude any mice that climb their tails for a significant portion of the test, as this can confound the results. [30]

Unpredictable Chronic Mild Stress (CMS) Protocol (for Mice)

Objective: To induce a depressive-like state, particularly anhedonia, through prolonged exposure to a variety of mild, unpredictable stressors.

Materials:

  • Animal housing and caging materials

  • Various stressors (see below)

  • Sucrose solution (1%) and water bottles for SPT

Procedure (Example 4-week regimen):

  • House mice individually and allow them to acclimate for at least one week. [14]2. Implement a daily schedule of mild, unpredictable stressors. The stressors should be varied to prevent habituation. Examples of stressors include:

    • Wet cage: Dampen the bedding with water for several hours. [6][14] * Tilted cage: Tilt the cage at a 45-degree angle. [6][14] * Light/dark cycle reversal: Reverse the light/dark cycle for 12-24 hours. [14] * Stroboscopic lighting: Expose to flashing lights for a period.

    • Cage change: Move to a new, clean cage.

    • Social stress: House with an unfamiliar mouse for a short period. [14] * Food or water deprivation: Withhold food or water for a period (e.g., 12-24 hours). [29]3. The CMS protocol typically lasts for 4-8 weeks. [6][14]4. Monitor the development of the depressive-like phenotype using behavioral tests such as the Sucrose Preference Test (see below) at regular intervals.

Self-Validation:

  • A significant decrease in sucrose preference in the CMS group compared to a non-stressed control group should be observed. [21]* Chronic (but not acute) administration of a known antidepressant should reverse the CMS-induced behavioral deficits. [6]

Sucrose Preference Test (SPT) Protocol

Objective: To measure anhedonia by assessing the preference for a sweetened solution over plain water.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Plain water

  • Scale for weighing bottles

Procedure:

  • Habituate singly housed mice to the presence of two drinking bottles for at least 3 days. [31]2. For the test, provide each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water. [31]3. The position of the bottles should be switched daily to avoid a side preference bias. [31]4. After 24 hours, weigh the bottles again to determine the consumption of each liquid.

  • Calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%. [31]6. The test is typically conducted over several days, and the preference is averaged. [31] Self-Validation:

  • Control animals should exhibit a high preference for the sucrose solution (typically >65%).

  • In the CMS model, the stressed group should show a significantly lower sucrose preference compared to the control group. [21]

Novel Object Recognition Test (NORT) Protocol (for Mice)

Objective: To assess recognition memory by measuring the preference for a novel object over a familiar one.

Materials:

  • Open-field arena (e.g., 40x40 cm)

  • Two sets of identical, non-toxic objects that are distinct from each other

  • Video recording and analysis software

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes. [4][28]2. Familiarization/Training (T1): On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes). [4][28]3. Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

  • Test (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5-10 minutes). [4][28]5. Analyze the time spent exploring each object. Exploration is typically defined as the nose being within a certain distance of the object (e.g., 2 cm).

  • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). [4] Self-Validation:

  • Control animals should spend significantly more time exploring the novel object, resulting in a positive discrimination index.

  • A discrimination index close to zero suggests a memory deficit. [4]

Conclusion: A Strategic Approach to Antidepressant Validation

The in vivo behavioral models presented in this guide offer a powerful toolkit for the preclinical validation of antidepressant-like effects. The choice of model should be a strategic one, guided by the specific research question and the desired level of translational relevance. Acute models like the FST and TST provide rapid and high-throughput screening, while the CMS model offers a more etiologically relevant paradigm for studying the neurobiology of chronic stress and anhedonia. The SPT and NORT provide valuable measures of specific depressive endophenotypes. By understanding the underlying principles, adhering to rigorous experimental protocols, and critically evaluating the data, researchers can confidently advance the most promising candidates in the quest for novel and more effective antidepressant therapies.

References

  • The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Molecules.
  • Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism. Neural Plasticity.
  • Neural mechanisms underlying motor dysfunction as detected by the tail suspension test in MPTP-treated C57BL/6 mice. Neuroscience Research.
  • Amygdala-hippocampal innervation modulates stress-induced depressive-like behaviors through AMPA receptors.
  • Amygdala-hippocampal innervation modulates stress-induced depressive-like behaviors through AMPA receptors.
  • Influence of imipramine on the duration of immobility in chronic forced-swim-stressed rats. Pharmacology, Biochemistry and Behavior.
  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. Bio-protocol.
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments.
  • Stress-Induced Morphological, Cellular and Molecular Changes in the Brain—Lessons Learned from the Chronic Mild Stress Model of Depression.
  • The Mouse Forced Swim Test. Journal of Visualized Experiments.
  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. protocols.io.
  • Maze Bazics: Sucrose Preference Test. Conduct Science.
  • Animal Models of Depression: Molecular Perspectives. Neurobiology of Depression.
  • Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist. Molecular Neurobiology.
  • Immobility stress induces depression-like behavior in the forced swim test in mice: Effect of magnesium and imipramine. Pharmacological Reports.
  • Beyond Emotional and Spatial Processes: Cognitive Dysfunction in a Depressive Phenotype Produced by Long Photoperiod Exposure. PLOS ONE.
  • Animal Models of Depression: What Can They Teach Us about the Human Disease?
  • A comparative analysis of depressive-like behavior: Exploring sex-rel
  • The Tail Suspension Test. Journal of Visualized Experiments.
  • Encore: Behavioural animal models of stress, depression and mood disorders. Frontiers in Behavioral Neuroscience.
  • The Novel Imipramine-Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Molecules.
  • Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology.
  • Opposing Effects of Chronic Stress on Amygdala and Hippocampus. Grantome.
  • The Mouse Forced Swim Test. Journal of Visualized Experiments.
  • Stress Effects on Neuronal Structure: Hippocampus, Amygdala, and Prefrontal Cortex. Neuropsychopharmacology.
  • Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry.
  • Development of a model to predict antidepressant treatment response for depression among Veterans. Psychological Medicine.
  • Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.
  • Tail Suspension Test. Maze Engineers.
  • Sucrose preference test: Measure of anhedonia or loss of pleasure in Wistar and Wistar Kyoto female rats at P30 and P40.
  • Tail suspension test. Wikipedia.
  • A comparative analysis of depressive-like behavior: Exploring sex-rel
  • Object location and object recognition memory impairments, motivation deficits and depression in a model of Gulf War illness. Frontiers in Behavioral Neuroscience.
  • Ten Points to Improve Reproducibility and Translation of Animal Research. Frontiers in Behavioral Neuroscience.
  • Immobility in the Forced Swim Test is adaptive and does not reflect depression. Psychoneuroendocrinology.
  • How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice. Nutrients.
  • Cognitive Deficits in Depression and Functional Specificity of Regional Brain Activity. Annals of the New York Academy of Sciences.
  • Chronic stress models were established successfully and fluoxetine intervention improved depression-like behavior stress-induced in mice and rats.
  • Editorial: Animal Models in Psychiatry: Translating Animal Behavior to an Improved Understanding and Treatment of Psychiatric Disorders.
  • Recognition and Treatment of Cognitive Dysfunction in Major Depressive Disorder.
  • Sucrose preference test for measurement of stress-induced anhedonia in mice.
  • Neurocognitive deficits in depression: a systematic review of cognitive impairment in the acute and remitted st
  • Serotonergic regulation of the dopaminergic system: implications for reward-related functions.
  • Tianeptine, but not fluoxetine, decreases avoidant behavior in a mouse model of early developmental exposure to. bioRxiv.
  • Constitutive Serotonin Tone Modulates Molecular and Behavioral Response to Chronic Fluoxetine Treatment: A Study on Genetic R
  • Safer Prescribing of Antidepressant Medic
  • Pharmacogenetic Guidelines for Psychotropic Drugs: Optimizing Prescriptions in Clinical Practice. Pharmaceuticals.

Sources

A Comparative Benchmarking Guide for Novel Serotonin Reuptake Inhibitors Against Citalopram

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking new serotonin reuptake inhibitors (SSRIs) against citalopram, a well-established and widely prescribed antidepressant. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a logical workflow for a robust comparative analysis.

Introduction: The Rationale for Moving Beyond a Benchmark

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant portion of patients experiencing inadequate response or intolerable side effects to current therapies.[1][2] For decades, the monoamine hypothesis has been the cornerstone of antidepressant drug development, leading to the success of Selective Serotonin Reuptake Inhibitors (SSRIs).[1] SSRIs function by blocking the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing its availability to postsynaptic receptors.[3][4]

Citalopram (Celexa), one of the first SSRIs to market, is recognized for its high selectivity for the serotonin transporter (SERT) and is frequently used as a benchmark in drug discovery programs.[4][5][6] However, like other first-generation SSRIs, citalopram's utility is hampered by a delayed onset of therapeutic action, typically taking 4 to 6 weeks to show its full effect, and a side effect profile that can impact patient adherence.[7] These limitations create a clear and pressing need for novel antidepressants with improved efficacy, faster onset of action, and better tolerability.[7][8]

This guide outlines a systematic approach to preclinical benchmarking, using citalopram as the reference compound, to rigorously evaluate the potential of new chemical entities (NCEs) as next-generation antidepressants.

Citalopram: The Benchmark Profile

A thorough understanding of the benchmark compound is critical for any comparative analysis.

Mechanism of Action: Citalopram is a racemic mixture of two enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram.[9] The therapeutic activity is primarily attributed to the (S)-enantiomer, which is a potent and highly selective inhibitor of SERT.[9] The (R)-enantiomer is significantly less potent and may even antagonize the effects of the (S)-enantiomer at the transporter site.[9] This fundamental characteristic of citalopram led to the development of escitalopram (Lexapro), a single-enantiomer drug with demonstrated superior efficacy in some patient populations, providing a classic example of incremental innovation in this space.[5][10]

Pharmacological Profile: Citalopram exhibits high selectivity for SERT with minimal effects on norepinephrine and dopamine reuptake.[4] It has a low affinity for muscarinic, histamine, and adrenergic receptors, which contributes to a more favorable side effect profile compared to older tricyclic antidepressants.[4]

Clinical Limitations:

  • Delayed Onset: The therapeutic effects for depression often manifest after 1 to 4 weeks, with a full response potentially requiring 8 to 12 weeks.[4]

  • Side Effects: Common adverse effects include nausea, insomnia, somnolence, and sexual dysfunction.[11]

  • Cardiac Risks: Citalopram is associated with a dose-dependent risk of QT interval prolongation, which can lead to dangerous heart rhythms. The FDA recommends a maximum daily dose of 40 mg, and 20 mg for patients over 60.[11]

  • Treatment Resistance: A significant percentage of patients, estimated to be at least 30%, do not respond adequately to conventional antidepressant therapies like citalopram.[8]

The Preclinical Benchmarking Workflow: A Phased Approach

A successful benchmarking program follows a logical progression from in vitro target validation to in vivo behavioral assessment. This phased approach ensures that resources are directed toward the most promising candidates.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK & Target Engagement cluster_2 Phase 3: In Vivo Efficacy Models P1_E1 Experiment 1: SERT Binding Affinity (Ki) P1_E2 Experiment 2: SERT Functional Inhibition (IC50) P1_E1->P1_E2 Confirms Functional Activity P1_E3 Experiment 3: Selectivity Profiling (DAT, NET) P1_E2->P1_E3 Establishes Selectivity P2_E4 Experiment 4: Rodent Pharmacokinetics P1_E3->P2_E4 Candidate Selection P2_E5 Experiment 5: Ex Vivo SERT Occupancy P2_E4->P2_E5 Informs Dose Selection P3_E6 Experiment 6: Forced Swim Test (Acute) P2_E5->P3_E6 Dose Confirmation P3_E7 Experiment 7: Chronic Stress Model (CUMS) P3_E6->P3_E7 Predicts Chronic Efficacy

Caption: A phased workflow for benchmarking new SSRIs.

Phase 1: In Vitro Characterization – Target Engagement and Selectivity

Objective: To quantify the NCE's affinity and functional potency at the human serotonin transporter (hSERT) and to establish its selectivity over other key central nervous system targets.

Experiment 1: SERT Binding Affinity Assay

Causality: This is the foundational experiment to confirm that the NCE physically interacts with the intended target, SERT. A competitive binding assay determines the NCE's affinity (Ki) by measuring its ability to displace a known high-affinity radioligand from the transporter. A lower Ki value indicates higher binding affinity.

Protocol: -Citalopram Competitive Binding Assay

  • Source of SERT: Use cell membranes prepared from HEK293 or CHO cells stably expressing recombinant human SERT (hSERT).

  • Radioligand: -citalopram is an excellent choice as it is the therapeutically active, high-affinity enantiomer. Use at a concentration near its Kd (dissociation constant) (e.g., 1 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Incubation: In a 96-well plate, combine hSERT-expressing cell membranes, -citalopram, and varying concentrations of the NCE (or citalopram as the positive control). Incubate for 60 minutes at room temperature.

  • Nonspecific Binding Control: A parallel set of wells should contain a high concentration of a non-radiolabeled, potent SERT inhibitor (e.g., 10 µM paroxetine) to determine the amount of nonspecific binding of the radioligand.

  • Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (NCE). Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

CompoundSERT Binding Affinity (Ki, nM)
Citalopram (racemic)5.1
(S)-Citalopram (Escitalopram)2.6[12]
Novel Compound X (Hypothetical) 1.5

Experiment 2: In Vitro Functional SERT Inhibition Assay

Causality: While a binding assay confirms target engagement, it does not guarantee functional modulation. A serotonin uptake assay directly measures the NCE's ability to block the primary function of SERT: transporting serotonin into the cell. This provides a functional potency value (IC50).

G cluster_0 No Inhibitor cluster_1 With Inhibitor (NCE) SERT_A SERT Intracellular Intracellular_A Intracellular_A SERT_A:in->Intracellular_A High Signal Extracellular_A [³H]Serotonin Extracellular_A->SERT_A:sert Uptake SERT_B SERT Intracellular Intracellular_B Intracellular_B SERT_B:in->Intracellular_B Low Signal Inhibitor Inhibitor->SERT_B:sert Blockade Extracellular_B [³H]Serotonin Extracellular_B->SERT_B:sert G Start Baseline Sucrose Preference Test Stress 4-6 Weeks of Unpredictable Stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) Start->Stress Treatment Chronic Daily Dosing: - Vehicle - Citalopram - Novel Compound X Stress->Treatment Stress Continues Endpoint Weekly Sucrose Preference Test Treatment->Endpoint Result Assess Reversal of Anhedonia Endpoint->Result

Caption: Workflow for the Chronic Unpredictable Mild Stress (CUMS) model.

Protocol: CUMS Model and Sucrose Preference Test

  • Baseline Measurement: Before the stress protocol, measure the baseline sucrose preference of the animals. House them individually with two pre-weighed bottles: one with plain water and one with a 1% sucrose solution. Calculate preference as (sucrose intake / total fluid intake) * 100.

  • CUMS Paradigm: For 4-6 weeks, expose the animals to a series of mild, unpredictable stressors daily. [13]Examples include: tilted cage, wet bedding, overnight illumination, stroboscope, and social isolation. The key is that the stressors are varied and unpredictable.

  • Induction of Anhedonia: After 2-3 weeks, perform another sucrose preference test to confirm the induction of an anhedonic state (a significant decrease in sucrose preference in the stress group compared to non-stressed controls).

  • Chronic Treatment: Begin daily administration of the NCE, citalopram, or vehicle. The treatment should continue for at least 3-4 weeks, alongside the ongoing stress protocol.

  • Efficacy Assessment: Conduct weekly sucrose preference tests to monitor the therapeutic effect over time. A successful NCE should gradually restore sucrose preference to baseline levels, ideally faster or more completely than citalopram.

Synthesizing the Data: A Comparative Analysis Framework

The ultimate goal is to integrate all preclinical data to build a comprehensive profile of the NCE relative to citalopram. A superior candidate would ideally exhibit improvements across multiple parameters.

ParameterCitalopram (Benchmark)Novel Compound X (Hypothetical Profile)Rationale for Superiority
SERT Affinity (Ki) 5.1 nM1.5 nMHigher potency at the molecular target.
SERT Inhibition (IC50) 8.2 nM2.1 nMGreater functional potency.
Selectivity (vs. DAT/NET) >1200x>2300xPotentially cleaner side effect profile.
Brain/Plasma Ratio ~1.5~3.0More efficient CNS penetration.
FST Efficacy Effective at 20 mg/kgEffective at 10 mg/kgGreater in vivo potency in an acute model.
CUMS Efficacy Reverses anhedonia in 4 weeksReverses anhedonia in 2 weeksSuggests a potentially faster onset of action.

Conclusion and Future Directions

Benchmarking against a well-characterized drug like citalopram provides a rigorous and validated pathway for the preclinical evaluation of novel SSRIs. The multi-phased approach described here, from in vitro molecular interactions to in vivo chronic efficacy models, allows for a data-driven progression of candidate compounds. A molecule demonstrating higher potency, greater selectivity, favorable pharmacokinetics, and a faster or more robust effect in chronic behavioral models would be a strong candidate for further development.

The future of antidepressant research is moving beyond simple monoamine reuptake inhibition to explore novel mechanisms, including glutamatergic modulation and neurogenesis. [7][14][15]However, the serotonergic system remains a clinically validated and crucial target. The principles and protocols outlined in this guide will continue to be essential for evaluating the next generation of serotonergic modulators, ensuring that only the most promising candidates advance toward clinical trials and, ultimately, to patients in need.

References

  • Guaiana, G., Barbui, C., & Cipriani, A. (2020). Escitalopram is more effective than citalopram for the treatment of severe major depressive disorder. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Citalopram? Patsnap Synapse. [Link]

  • Psychiatric News. (2018). FDA Updates Guidance for Developing Antidepressant Medications. Psychiatric News. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]

  • Wikipedia. (n.d.). Citalopram. Wikipedia. [Link]

  • Krishnan, V., & Nestler, E. J. (2010). Animal Models of Depression: Molecular Perspectives. PubMed Central. [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Khan, S., & Rawla, P. (2023). Citalopram. StatPearls - NCBI Bookshelf. [Link]

  • U.S. Food and Drug Administration. (2018). Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry. FDA. [Link]

  • MedlinePlus. (2022). Citalopram. MedlinePlus Drug Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Analytical Chemistry. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Felice, D., O'Leary, O. F., Pizzo, R. C., & Cryan, J. F. (2015). Advances in novel molecular targets for antidepressants. PubMed Central. [Link]

  • U.S. Food and Drug Administration. (2018). Major Depressive Disorder: Developing Drugs for Treatment. FDA. [Link]

  • National Elf Service. (2012). Citalopram outperforms all other antidepressants except escitalopram for acute phase depression, according to new review. National Elf Service. [Link]

  • Medscape. (2023). Novel SNRI Promising for Major Depression: Phase 2 Data. Medscape. [Link]

  • De Gregorio, D., & Comai, S. (2023). Clinical specificity profile for novel rapid acting antidepressant drugs. PubMed Central. [Link]

  • GoodRx. (2023). List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). GoodRx. [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. [Link]

  • Rivista di Psichiatria. (2013). Models for depression in drug screening and preclinical studies: Future directions. Rivista di Psichiatria. [Link]

  • ScienceDaily. (2015). Antidepressant with novel action appears safe, effective in clinical trial. ScienceDaily. [Link]

  • Cipriani, A., Purgato, M., Furukawa, T. A., Trespidi, C., Imperadore, G., Signoretti, A., ... & Barbui, C. (2012). Citalopram versus other anti-depressive agents for depression. PubMed Central. [Link]

  • Frontiers in Psychiatry. (2024). Trends in research on novel antidepressant treatments. Frontiers in Psychiatry. [Link]

  • Conexiant. (2024). FDA Redefining Depression Treatment with New Approvals? Conexiant. [Link]

  • Hyttel, J. (1994). Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). International clinical psychopharmacology. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT. [Link]

  • NIH. (2021). Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry. National Institutes of Health. [Link]

  • Johnson & Johnson. (2026). Johnson & Johnson elevates leadership in depression with new data at 2026 American College of Neuropsychopharmacology Annual Meeting. Johnson & Johnson. [Link]

  • Psychopharmacology Institute. (2025). 2025 in Review: FDA Approvals, Practice Guidelines, and Label Changes in Psychiatry. Psychopharmacology Institute. [Link]

  • MDPI. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. MDPI. [Link]

  • Proceedings of the National Academy of Sciences. (2021). Identification of the potassium-binding site in serotonin transporter. PNAS. [Link]

  • Schiøtt, B., Schiøtt, B., & Sinning, S. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed Central. [Link]

  • Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., Schiøtt, B., & Kristensen, A. S. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. PubMed Central. [Link]

  • MDPI. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. MDPI. [Link]

  • Analytical and Bioanalytical Chemistry. (2023). An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS. PubMed Central. [Link]

Sources

A Researcher's Guide to Evaluating Novel (Phenoxymethyl)piperidine Derivatives in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, more effective antidepressants is a cornerstone of modern neuroscience research. The (phenoxymethyl)piperidine scaffold has emerged as a particularly fruitful chemical framework, yielding highly successful drugs like Paroxetine. This guide provides a comprehensive framework for researchers evaluating the preclinical efficacy of new chemical entities (NCEs) based on this scaffold, such as the hypothetical compound 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride, hereafter referred to as "Compound X".

We will objectively compare the potential performance of Compound X against established benchmarks: the selective serotonin reuptake inhibitors (SSRIs) Paroxetine and Fluoxetine, and the tricyclic antidepressant (TCA) Imipramine. This guide is designed to be a self-validating system, explaining not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and logical progression from initial screening to more complex behavioral paradigms.

The Preclinical Evaluation Workflow

A logical, phased approach is critical to efficiently evaluate an NCE's antidepressant potential. The workflow should begin with high-throughput acute behavioral models to establish initial efficacy and progress to more complex, chronic models that better mimic the human condition of depression. This ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Acute Screening cluster_1 Phase 2: Chronic Efficacy & Anhedonia cluster_2 Phase 3: Mechanism of Action TST Tail Suspension Test (TST) FST Forced Swim Test (FST) TST->FST Loco Locomotor Activity FST->Loco Decision1 Active in Acute Models? Loco->Decision1 CUMS Chronic Unpredictable Mild Stress (CUMS) SPT Sucrose Preference Test (SPT) CUMS->SPT Decision2 Reverses Anhedonia? SPT->Decision2 Binding SERT/NET Binding Assays Neurochem In Vivo Microdialysis Binding->Neurochem End Candidate for Further Development Neurochem->End Start Compound X Synthesis & QC Start->TST Decision1->CUMS Yes Decision1->End No Decision2->Binding Yes Decision2->End No

Caption: Preclinical evaluation workflow for a novel antidepressant candidate.

Foundational Screening: Acute Behavioral Models

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the workhorses of initial antidepressant screening. They are based on the principle that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture. Effective antidepressants reduce this immobility time, reflecting an increase in escape-directed behavior.[1][2][3]

It is crucial to run a locomotor activity test in parallel. This self-validating step ensures that the observed decrease in immobility is a true antidepressant-like effect and not merely a result of psychostimulation, which would present a false positive.[4]

Experimental Protocol: Mouse Forced Swim Test (FST) [2][5][6]

  • Apparatus: A transparent Plexiglas cylinder (20-25 cm in diameter, 40-50 cm high) is filled with water (23-25°C) to a depth of 15-20 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[5][6]

  • Procedure:

    • Administer Compound X, vehicle, or a reference drug (e.g., Fluoxetine 20 mg/kg, i.p.) 30-60 minutes prior to the test.

    • Gently place each mouse into the cylinder for a single 6-minute session.[2][6]

    • A camera, positioned to the side, records the entire session.

  • Scoring: An observer, blind to the treatment groups, scores the behavior. The first 2 minutes are considered a habituation period and are typically discarded.[2][6] During the final 4 minutes, the total duration of immobility is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Causality Check: A significant decrease in immobility time for Compound X compared to the vehicle group, similar to the effect of the positive control (Fluoxetine), suggests an antidepressant-like effect.[7]

Experimental Protocol: Mouse Tail Suspension Test (TST) [1][8]

  • Apparatus: A chamber that allows the mouse to be suspended by its tail, preventing it from touching any surfaces.

  • Procedure:

    • Administer compounds as described for the FST.

    • Securely attach approximately 1 cm of the mouse's tail to a suspension bar using non-toxic adhesive tape.

    • The duration of the test is typically 6 minutes.

  • Scoring: A blinded observer records the total time the mouse remains immobile.

  • Causality Check: As with the FST, a significant reduction in immobility time is indicative of antidepressant-like activity.[1][4][9] The TST is valuable as it avoids the potential confounding factor of hypothermia present in the FST.

Comparative Efficacy in Acute Models

The performance of Compound X should be benchmarked against standard antidepressants. The data below represents typical results seen in these assays. The goal for a promising NCE is to demonstrate a dose-dependent reduction in immobility that is comparable to or greater than that of the reference drugs.

CompoundDose (mg/kg, i.p.)Test% Reduction in Immobility (vs. Vehicle)
Compound X (Hypothetical) 10FSTTarget: 30-50%
20FSTTarget: >50%
10TSTTarget: 35-55%
20TSTTarget: >55%
Fluoxetine 20FST~45-60%[5][7]
Paroxetine 8-16TST~40-60%[8]
Imipramine 15-30TST~43-55%[4][8]
Modeling Anhedonia: The Chronic Unpredictable Mild Stress (CUMS) Model

While acute tests are excellent for screening, depression is a chronic condition. The CUMS model has high face and predictive validity, as it induces a state of anhedonia—a core symptom of human depression—by exposing rodents to a series of mild, unpredictable stressors over several weeks.[10][11] The primary readout is the Sucrose Preference Test (SPT), which measures the animal's willingness to consume a sweetened solution over plain water.[12]

Experimental Protocol: CUMS and Sucrose Preference Test (SPT) [10][11][13]

  • CUMS Induction (3-5 weeks):

    • House animals individually.

    • Apply a randomized schedule of mild stressors daily. Examples include: tilted cage (45°), wet bedding, food or water deprivation (12-18 hours), continuous light or darkness, and cage switching.[11][13] The unpredictability is key to preventing habituation.

  • Treatment: Begin daily administration of Compound X, vehicle, or reference drugs during the final 2-3 weeks of the CUMS protocol.

  • Sucrose Preference Test (SPT):

    • Habituation: Before the first test, habituate animals to drinking from two bottles, one with 1% sucrose solution and one with water.[11]

    • Testing: After a period of water deprivation (e.g., 4-12 hours), present the animals with pre-weighed bottles of 1% sucrose and water for a set duration (e.g., 3-12 hours).[11][14]

    • Calculation: Measure the consumption from each bottle. Sucrose Preference (%) = [Sucrose Consumed / (Sucrose Consumed + Water Consumed)] x 100.

  • Causality Check: A successful CUMS protocol will significantly reduce sucrose preference in the vehicle-treated group to below ~65-70% (healthy rodents show >80% preference). An effective antidepressant, such as Compound X, should significantly reverse this deficit, bringing the preference back towards baseline levels.[15]

Treatment GroupTypical Sucrose Preference (%)
Non-Stressed + Vehicle> 85%
CUMS + Vehicle< 65%
CUMS + Compound X (Hypothetical)Target: >75%
CUMS + Fluoxetine/Paroxetine~75-85%[15]
Investigating the Mechanism of Action

Given the (phenoxymethyl)piperidine scaffold, the primary hypothesis for Compound X's mechanism is the inhibition of the serotonin transporter (SERT).[16][17] Paroxetine, a structural analog, is one of the most potent and selective SERT inhibitors known.[18][19][20] Some compounds in this class may also have affinity for the norepinephrine transporter (NET).[21]

Proposed Mechanism: SERT Inhibition

The primary therapeutic action of SSRIs is to block the presynaptic reuptake of serotonin (5-HT), increasing its concentration in the synaptic cleft.[16][17][22][23] This initial action triggers a cascade of downstream adaptive changes, including the desensitization of 5-HT1A autoreceptors, which is thought to be crucial for the delayed therapeutic effect.[22][24]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan FiveHTP FiveHTP Tryptophan->FiveHTP TPH Serotonin Serotonin FiveHTP->Serotonin AADC Vesicle Vesicle Serotonin->Vesicle Synapse Synaptic 5-HT Vesicle->Synapse Release SERT SERT Transporter Synapse->SERT Reuptake Autoreceptor 5-HT1A Autoreceptor Synapse->Autoreceptor Receptor Postsynaptic 5-HT Receptors Synapse->Receptor Signal Therapeutic Effect Receptor->Signal Signal Transduction CompoundX Compound X (SSRI) CompoundX->SERT BLOCKS

Caption: Proposed mechanism of action for Compound X via SERT inhibition.

Experimental Verification

  • Binding Affinity Assays: Determine the binding affinity (Ki) of Compound X for human SERT, NET, and the dopamine transporter (DAT) using radioligand binding assays with membranes from cells expressing these transporters. A high affinity for SERT (low nM Ki) and at least 100-fold selectivity over NET and DAT would confirm a specific SSRI profile.[18] Paroxetine exhibits an exceptionally high affinity for SERT, with a Ki value often reported as less than 1 nM.[19][25][26]

  • In Vivo Microdialysis: This advanced technique directly measures neurotransmitter levels in the brains of freely moving animals. An effective dose of Compound X should produce a significant and sustained increase in extracellular serotonin levels in brain regions like the hippocampus or prefrontal cortex.

Conclusion

This guide outlines a rigorous, multi-phased strategy for evaluating the antidepressant potential of novel (phenoxymethyl)piperidine derivatives. By progressing from high-throughput acute models to the more translationally relevant chronic stress paradigm, and finally to mechanistic studies, researchers can build a comprehensive data package. For a compound like "this compound" to be considered a viable candidate, it must not only demonstrate potent activity in behavioral models, rivaling or exceeding that of established drugs like Paroxetine and Fluoxetine, but also exhibit a clear, selective mechanism of action, likely as a high-affinity SERT inhibitor. This self-validating workflow ensures that only the most promising compounds advance, optimizing the path of drug discovery.

References

  • Selective serotonin reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Nencetti, S., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of Affective Disorders. [Link]

  • Nikolova, V., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences. [Link]

  • Singh, H. K., & Saadabadi, A. (2021). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. MDPI. [Link]

  • Psych Scene Hub. (2021). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). Psych Scene Hub. [Link]

  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. [Link]

  • Penmatsa, A. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PubMed Central. [Link]

  • Abramov, U., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments. [Link]

  • Bailey, K. R., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments. [Link]

  • He, H., et al. (2019). Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress. ResearchGate. [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]

  • ResearchGate. (n.d.). Paroxetine binding affinity of TS3 and wild-type hSERT. ResearchGate. [Link]

  • Koldsø, H., et al. (2018). Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics. eLife. [Link]

  • Drobnis, E. Z., et al. (2022). Paroxetine treatment in an animal model of depression improves sperm quality. PLOS ONE. [Link]

  • Gonzalez, D., et al. (2017). A New Method for Inducing a Depression-Like Behavior in Rats. Journal of Visualized Experiments. [Link]

  • Sowa-Kucma, M., et al. (2025). The Novel Imipramine–Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. Molecules. [Link]

  • Einat, H., et al. (2020). Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants. Neuroscience & Biobehavioral Reviews. [Link]

  • Drobnis, E. Z., et al. (2022). Paroxetine treatment in an animal model of depression improves sperm quality. PubMed Central. [Link]

  • Eagle, A. L., et al. (n.d.). Sucrose Preference Test to Measure Stress-induced Anhedonia. Semantic Scholar. [Link]

  • Levis, S. C., et al. (2015). Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats. PLOS ONE. [Link]

  • Sowa-Kucma, M., et al. (2025). The Novel Imipramine-Magnesium Complex Exerts Antidepressant-like Activity in Mice Subjected to the Forced Swim Test and the Tail Suspension Test. PubMed. [Link]

  • ResearchGate. (n.d.). Effects of fluoxetine (20 mg/kg) in the modified forced swimming test in mice. ResearchGate. [Link]

  • Ripoll, N., et al. (2003). Antidepressant-like effects in various mice strains in the tail suspension test. Behavioural Brain Research. [Link]

  • ResearchGate. (n.d.). Immobility time (s) in the tail suspension test for the groups (n = 6)... ResearchGate. [Link]

  • Faron-Górecka, A., et al. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Biomedicines. [Link]

  • Can, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments. [Link]

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

  • Demir Özkay, Ü., et al. (2019). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. AVESİS. [Link]

  • Contreras, C. M., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. [Link]

  • Faron-Górecka, A., et al. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. ResearchGate. [Link]

  • Kaya, C., et al. (2019). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems. ResearchGate. [Link]

  • Xu, Y., et al. (2007). Antidepressant like effects of piperine in chronic mild stress treated mice and its possible mechanisms. Life Sciences. [Link]

  • Uddin, M. S., et al. (2021). Antidepressant, anxiolytic, antipyretic, and thrombolytic profiling of methanol extract of the aerial part of Piper nigrum: In vivo, in vitro, and in silico approaches. Food Science & Nutrition. [Link]

  • Rorick-Kehn, L. M., et al. (2014). LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders. Neuropharmacology. [Link]

  • Prashanth, M. K., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, R. R., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. [Link]

Sources

A Comparative Analysis of the Safety Profiles of Novel Piperidine Antidepressants: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Antidepressant Design

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous central nervous system (CNS) active agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for ligands targeting complex receptors and transporters. In the realm of antidepressants, this versatile heterocycle is found in established drugs like methylphenidate and paroxetine. However, the quest for improved therapeutics is relentless, driven by the need to mitigate the often-burdensome side-effect profiles of first- and second-generation antidepressants.

This guide provides a comparative analysis of the safety profiles of emerging, novel piperidine-containing antidepressants against their more established counterparts. We will delve into the mechanistic underpinnings of their adverse effects, present a framework for preclinical safety assessment, and offer detailed experimental protocols. This analysis is designed for researchers, scientists, and drug development professionals, providing both high-level strategic insights and granular, actionable methodologies.

Part 1: Mechanistic Basis of Safety and Tolerability

The therapeutic action of most antidepressants, including piperidine derivatives, stems from their modulation of monoaminergic systems—primarily serotonin (5-HT), norepinephrine (NE), and dopamine (DA). However, the very mechanisms that confer efficacy are often linked to adverse effects. Safety liabilities arise from two primary sources: on-target effects in unintended tissues and off-target interactions with other receptors.

  • On-Target Effects : Potent inhibition of the serotonin transporter (SERT), while crucial for efficacy, can lead to gastrointestinal disturbances (nausea, diarrhea) and sexual dysfunction due to the high concentration of SERT in the gut and its role in sexual response pathways.[1][2]

  • Off-Target Effects : Many antidepressants interact with a wide array of other receptors, such as muscarinic, histaminergic, and adrenergic receptors. For example, anticholinergic effects (dry mouth, constipation) and antihistaminergic effects (sedation, weight gain) are common liabilities.[3] A critical off-target effect of concern for many CNS drugs is the blockade of the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Novel piperidine antidepressants are often designed with the explicit goal of minimizing these off-target interactions to achieve a cleaner safety profile. Multi-target-directed ligands (MTDLs) are a modern design strategy where compounds are engineered to interact with a specific constellation of targets (e.g., SERT, 5-HT1A, and 5-HT7 receptors) to achieve synergistic efficacy with a theoretically improved side-effect profile.[4][5]

Antidepressant_Target_Interactions cluster_0 Piperidine Antidepressant cluster_1 Therapeutic Targets (On-Target) cluster_2 Adverse Effect Mediators (Off-Target) cluster_3 Clinical Outcomes Drug Piperidine Antidepressant SERT SERT Drug->SERT Inhibition NET NET Drug->NET Inhibition 5HT1A 5-HT1A Receptor Drug->5HT1A Agonism M1 Muscarinic M1 Receptor Drug->M1 Blockade H1 Histamine H1 Receptor Drug->H1 Blockade hERG hERG K+ Channel Drug->hERG Blockade Efficacy Antidepressant Efficacy SERT->Efficacy NET->Efficacy 5HT1A->Efficacy ADRs Adverse Drug Reactions (ADRs) M1->ADRs Dry Mouth, Constipation H1->ADRs Sedation, Weight Gain hERG->ADRs QT Prolongation Preclinical_Safety_Workflow cluster_invitro cluster_invivo Start Start: Novel Compound InVitro In Vitro Safety Pharmacology (Early De-risking) Start->InVitro ReceptorScreen Broad Receptor Screening Panel InVitro->ReceptorScreen hERG hERG Channel Assay InVitro->hERG Hepatotoxicity Hepatotoxicity Assay (e.g., HepG2 cells) InVitro->Hepatotoxicity Decision1 Acceptable In Vitro Profile? InVivo In Vivo Toxicology Studies (Rodent Models) Decision1->InVivo Yes Stop Stop/ Redesign Decision1->Stop No AcuteTox Acute Toxicity (Dose-Range Finding) InVivo->AcuteTox RepeatDose Repeat-Dose Toxicity (e.g., 28-day study) InVivo->RepeatDose Behavioral Behavioral & Motor Tests (FST, Open Field) InVivo->Behavioral Decision2 Safe for First-in-Human Studies? Decision2->Stop No Proceed Proceed to IND Decision2->Proceed Yes

Caption: Tiered workflow for preclinical safety assessment of novel antidepressant candidates.

Key Experimental Protocols

1. In Vitro hERG Potassium Channel Patch-Clamp Assay

  • Objective : To determine the potential of a test compound to inhibit the hERG potassium channel, a primary indicator of pro-arrhythmic risk.

  • Causality : Inhibition of the hERG channel delays ventricular repolarization, which manifests as QT interval prolongation on an electrocardiogram (ECG) and increases the risk of Torsades de Pointes (TdP). This assay is a regulatory requirement (ICH S7B) and a critical go/no-go decision point.

  • Methodology :

    • Cell Culture : Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO₂).

    • Electrophysiology : Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

    • Voltage Protocol : Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV is applied to activate the channels, followed by a repolarizing step to -50 mV to elicit the characteristic hERG tail current. This tail current is the primary measurement.

    • Compound Application : A baseline recording is established. The test compound is then perfused at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). A positive control (e.g., Cisapride, a known hERG inhibitor) is used to validate assay sensitivity.

    • Data Analysis : The peak tail current at each concentration is measured and expressed as a percentage of the baseline current. An IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated by fitting the concentration-response data to a Hill equation.

    • Interpretation : An IC₅₀ value below 10 µM, and particularly if it is within 30-fold of the therapeutic plasma concentration, is considered a significant concern.

2. In Vivo 28-Day Repeat-Dose Rodent Toxicity Study

  • Objective : To evaluate the toxicological effects of a novel antidepressant following repeated daily administration over 28 days, identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

  • Causality : This study mimics sub-chronic patient exposure and helps predict potential long-term adverse effects. It provides crucial data for dose selection in Phase I clinical trials.

  • Methodology :

    • Animal Model : Sprague-Dawley rats are typically used (equal numbers of males and females).

    • Group Allocation : Animals are randomized into at least four groups: a vehicle control group and three dose groups (low, medium, and high). Doses are selected based on acute toxicity or dose-ranging studies.

    • Dosing : The test compound is administered daily for 28 consecutive days via the intended clinical route (e.g., oral gavage).

    • In-Life Monitoring :

      • Clinical Observations : Animals are observed daily for signs of toxicity (changes in posture, activity, respiration, etc.).

      • Body Weight : Measured twice weekly.

      • Food Consumption : Measured weekly.

      • Functional Observations : A functional observational battery (FOB) is performed near the end of the study to assess sensory, motor, and autonomic function.

    • Terminal Procedures : At day 29, animals are euthanized.

      • Clinical Pathology : Blood samples are collected for hematology and clinical chemistry analysis (e.g., liver enzymes, kidney function markers).

      • Necropsy & Organ Weights : A full gross necropsy is performed, and major organs are weighed.

      • Histopathology : A comprehensive panel of tissues is preserved, processed, and examined microscopically by a board-certified veterinary pathologist.

    • Data Analysis : Statistical analysis is performed to compare dose groups to the control group. The NOAEL is determined as the highest dose at which no significant treatment-related adverse findings are observed.

Conclusion and Future Directions

The development of novel piperidine antidepressants is geared towards enhancing receptor selectivity and designing multi-target ligands to improve the therapeutic window. The compounds emerging from preclinical pipelines show promise for reduced cardiovascular and CNS side effects compared to older agents. A disciplined, mechanism-based approach to safety assessment, as outlined in this guide, is paramount. By integrating in vitro profiling and in vivo toxicology early and efficiently, drug development professionals can better predict clinical outcomes, reduce late-stage attrition, and ultimately deliver safer and more effective treatments to patients suffering from depressive disorders.

References

  • NEUROFIT Preclinical Contract Research Organization (CRO). In vivo and in vitro models of Depression.
  • Chaurasiya, A., et al. (2022). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. PubMed Central.
  • Kumar, R. R., et al. (2021).
  • Shahir, H., et al. (2021). Efficacy and safety of tipepidine as adjunctive therapy in major depressive disorder: A randomized, double-blind, placebo-controlled clinical trial. Psychiatry and Clinical Neurosciences, 75(2), 57-62.
  • Li, S., et al. (2012).
  • Ahmad, S. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI.
  • Gu, Y., et al. (2019). Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry Letters, 29(23), 126703.
  • Yilmaz, I., et al. (2022). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opiodergic systems.
  • Chang, J. P.-C., et al. (2020). Antidepressant Drugs: Mechanisms of Action and Side Effects.
  • Bains, N., & Abdijadid, S. (2018). Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review. PubMed.
  • Xu, Y., et al. (2007). Antidepressant like effects of piperine in chronic mild stress treated mice and its possible mechanisms. Pharmacology Biochemistry and Behavior, 86(4), 746-754.
  • Creative Biolabs. In Vitro Safety Pharmacology Study Services.
  • Ng, C. G., et al. (2017). A consensus statement for safety monitoring guidelines of treatments for major depressive disorder. NIH.
  • U.S. Food and Drug Administration. (2018).
  • King's College London. (2023). Research establishes wide variation in physical side-effects of antidepressants.
  • Wikipedia.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide, designed for researchers and drug development professionals, provides a comprehensive, step-by-step protocol for the proper disposal of 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride. By understanding the chemical nature of this compound and the principles of hazardous waste management, you can confidently manage its disposal in compliance with safety regulations and best practices.

Understanding the Compound: A Foundation for Safe Disposal

This compound is a halogenated organic compound. Its structure, containing a chlorinated aromatic ring and a piperidine moiety, dictates its chemical properties and, consequently, the necessary disposal precautions. The presence of chlorine classifies it as a halogenated waste , a critical distinction for proper segregation.[1][2][3] Piperidine derivatives themselves can be reactive and require careful handling to avoid contact with incompatible substances.[4]

Before proceeding, always consult the manufacturer's Safety Data Sheet (SDS) for this specific compound. The SDS provides invaluable information on physical and chemical properties, toxicity, and immediate handling precautions.

The Cardinal Rule: Waste Segregation

The cornerstone of safe chemical disposal is meticulous segregation. Improperly mixed waste streams can lead to dangerous reactions, compromise the disposal process, and significantly increase disposal costs.[2][3][5]

Core Principle: Halogenated and non-halogenated waste must always be kept separate.[1][2][3][5][6]

Step-by-Step Segregation Protocol:

  • Identify the Waste Stream: Determine if the waste is pure this compound or a solution. If it is a solution, identify the solvent.

  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for "Halogenated Organic Waste."[2][6]

  • Labeling is Non-Negotiable: Before adding any waste, affix a "Hazardous Waste" label to the container.[2][5] The label must clearly state:

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • Any solvents or other chemicals present, with their approximate concentrations.

    • The date of initial waste accumulation.

    • Appropriate hazard pictograms (e.g., toxic, irritant).

  • Avoid Co-mingling: Never mix this waste with:

    • Non-halogenated organic solvents.[1][3]

    • Strong acids or bases.[4][5]

    • Strong oxidizing agents.[4]

    • Heavy metals, cyanides, or pesticides.[2][5]

The following diagram illustrates the critical decision-making process for waste segregation.

waste_segregation start Waste Containing This compound is_solution Is the waste in a solution? start->is_solution solid_waste Solid Waste is_solution->solid_waste No liquid_waste Liquid Waste is_solution->liquid_waste Yes halogenated_container Collect in a designated 'HALOGENATED ORGANIC WASTE' container. solid_waste->halogenated_container identify_solvent Identify the Solvent liquid_waste->identify_solvent is_halogenated Is the solvent halogenated? identify_solvent->is_halogenated is_halogenated->halogenated_container Yes non_halogenated_solvent Solvent is Non-Halogenated is_halogenated->non_halogenated_solvent No consult_ehs Consult your Environmental Health & Safety (EHS) office. Do NOT mix. non_halogenated_solvent->consult_ehs

Caption: Segregation workflow for this compound waste.

Recommended Disposal Method: Incineration

The accepted and most environmentally responsible disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[1][3] This process ensures the complete destruction of the molecule, preventing its release into the environment. Land disposal of certain chlorinated aliphatic wastes is prohibited by the U.S. Environmental Protection Agency (EPA).[7]

Accumulation and Disposal Workflow:

  • Container Management: Keep the designated waste container securely sealed when not in use.[2][6]

  • Storage Location: Store the container in a designated and properly ventilated satellite accumulation area, away from heat or ignition sources.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They are responsible for the compliant transportation and final disposal of the material.

  • Maintain Records: Keep a log of the type and amount of waste generated. This documentation is essential for regulatory compliance.

Emergency Procedures: In Case of a Spill

Accidents can happen. Being prepared with a clear and effective spill response plan is crucial for safety.

Spill SizePersonal Protective Equipment (PPE)Containment and Cleanup Procedure
Small Spill Nitrile gloves, safety glasses with side shields, lab coat.Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Gently sweep the absorbed material into a labeled container for hazardous waste disposal.[8] Ventilate the area and wash the spill site once the material is removed.
Large Spill Do not attempt to clean up a large spill yourself.Immediately evacuate the area and alert your colleagues. Contact your institution's emergency response team or EHS department.[2][8]

The following flowchart outlines the essential steps for responding to a chemical spill.

spill_response spill Spill Occurs assess Assess the Situation (Size and Immediate Danger) spill->assess small_spill Small & Controllable assess->small_spill Small large_spill Large or Uncontrolled assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe alert Alert Personnel in the Area & Evacuate if Necessary large_spill->alert call_emergency Call Emergency Services/ EHS Department alert->call_emergency contain Contain the Spill with Inert Absorbent Material don_ppe->contain collect Collect and Containerize for Disposal contain->collect decontaminate Decontaminate the Area collect->decontaminate report Report the Incident decontaminate->report

Caption: Emergency spill response workflow.

Regulatory Adherence

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[9] Your institution's EHS department is your primary resource for ensuring compliance with all applicable laws.

By following these guidelines, you are not only ensuring your safety and the safety of your colleagues but also upholding your professional responsibility to protect the environment.

References

  • Hazardous Waste Segregation, Google Vertex AI Search.
  • Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group.
  • PIPERIDINE Chemical compatibility, Canyon Components.
  • Halogenated Solvents in Laboratories, Temple University.
  • Organic Solvent Waste Disposal, University of British Columbia.
  • Safety Data Sheet for a related compound, Generic Supplier.
  • 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes, U.S. Government Publishing Office.
  • Piperidine , Wikipedia. Available at: [Link]

  • EPA Hazardous Waste Codes, University of Georgia Environmental Safety Division.
  • Safety Data Sheet for a related compound, Thermo Fisher Scientific.
  • PIPERIDINE HAZARD SUMMARY, New Jersey Department of Health.
  • Piperidine Safety Data Sheet, Jubilant Life Sciences Limited.
  • Structure–activity relationship of piperidine derivatives , ResearchGate. Available at: [Link]

  • This compound Product Page , Angene Chemical. Available at: [Link]

  • Defining Hazardous Waste , U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet for Piperidine Hydrochloride, Jubilant Ingrevia Limited.
  • PIPERAZINE DIHYDROCHLORIDE , Occupational Safety and Health Administration. Available at: [Link]

  • Disposal Guidance, U.S. Environmental Protection Agency.
  • EPA HAZARDOUS WASTE CODES, Generic Source.
  • Piperidine Safety Data Sheet, Penta Chemicals.
  • PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET, CDH Fine Chemical.

Sources

Personal protective equipment for handling 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide for 3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Hazard Assessment and GHS Classification

Based on its structural components—a piperidine ring and a chlorophenoxy group—this compound is anticipated to possess a hazard profile that necessitates stringent safety protocols. The likely GHS classifications are summarized below.

Hazard ClassCategoryRationale
Acute Toxicity, OralCategory 3 or 4Piperidine derivatives can be toxic or harmful if swallowed.[2][8][9][10]
Skin Corrosion/IrritationCategory 1B or 2The piperidine moiety is known to be corrosive or irritating to the skin.[2][9][11][12]
Serious Eye Damage/IrritationCategory 1 or 2Compounds of this nature can cause severe eye irritation or damage.[2][9][11][12][13]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Inhalation of dust or aerosols may cause respiratory tract irritation.[12]

Anticipated GHS Pictograms:





Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or butyl rubber gloves.[2] Double gloving is recommended.To prevent skin contact, which may cause irritation or burns.[2][11] The outer glove can be removed if contaminated, preserving the inner layer of protection.
Eye and Face Protection Tightly fitting safety goggles and a face shield.[4]To protect against splashes, dust, and vapors that can cause severe eye damage.[4][11]
Body Protection A chemical-resistant lab coat and, for larger quantities, a chemical-resistant apron or suit.[2][4]To protect the skin from accidental spills and contamination.[2][4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if handling outside of a certified chemical fume hood.[3][4][14]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[12]

Below is a diagram illustrating the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 3-[(2-Chlorophenoxy)methyl] piperidine hydrochloride fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood weighing Weighing or generating dust? fume_hood->weighing Yes respirator Add respirator fume_hood->respirator No splash_risk Risk of splashing? weighing->splash_risk ppe_level1 Minimum PPE: - Lab coat - Safety glasses - Single gloves weighing->ppe_level1 No large_quantity Handling >1g? splash_risk->large_quantity ppe_level2 Standard PPE: - Lab coat - Goggles - Double gloves splash_risk->ppe_level2 No large_quantity->ppe_level2 No ppe_level3 Enhanced PPE: - Chemical resistant apron - Goggles & face shield - Double gloves large_quantity->ppe_level3 Yes

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[11] The storage area should be clearly labeled with the appropriate hazard warnings.

  • Access: Keep the container tightly closed and restrict access to authorized personnel only.

Handling and Use

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][11]

  • Preparation: Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.[3][15]

  • Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat to contain any spills.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and ensure the setup is secure.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][9]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material to contain the substance.[3]

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

Disposal
  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company.[12][13] Do not dispose of it down the drain or in regular trash.[4][10]

The following flowchart outlines the complete handling and disposal workflow.

Handling_Disposal_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use (in Fume Hood) cluster_disposal Spill & Waste Management receive Receive Compound inspect Inspect Container receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store prepare Prepare Workspace & Emergency Equipment store->prepare handle Weigh, Dissolve, or React prepare->handle decontaminate Decontaminate Surfaces & Wash Hands handle->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->collect_waste dispose Dispose via Licensed Hazardous Waste Contractor collect_waste->dispose

Caption: End-to-end workflow for handling and disposal.

Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately.[1][3][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][14] Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][14] Seek immediate medical attention.[3][14]
Ingestion Do NOT induce vomiting.[2][14] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][14] Seek immediate medical attention.[3][11][14]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. NJ.gov. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Angene. (n.d.). This compound(CAS# 1018446-64-4). Retrieved from [Link]

  • International Agency for Research on Cancer. (1986). Occupational Exposures to Chlorophenoxy Herbicides. Inchem.org. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. EPA.gov. Retrieved from [Link]

  • PubMed. (1986). Occupational exposures to chlorophenoxy herbicides. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet. Retrieved from [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO.int. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from [Link]

  • Chemazone. (n.d.). This compound - 1018446-64-4. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.